Technical Guide: Molecular Structure & Utility of 5-Nitro-1H-indole-7-carboxylic Acid
This guide details the molecular architecture, synthetic pathways, and medicinal utility of 5-nitro-1H-indole-7-carboxylic acid . It is designed for researchers requiring high-fidelity structural data and actionable expe...
Author: BenchChem Technical Support Team. Date: March 2026
This guide details the molecular architecture, synthetic pathways, and medicinal utility of 5-nitro-1H-indole-7-carboxylic acid . It is designed for researchers requiring high-fidelity structural data and actionable experimental protocols.
Executive Summary
5-Nitro-1H-indole-7-carboxylic acid (Molecular Formula: C₉H₆N₂O₄ | MW: 206.16 g/mol ) is a bifunctional indole scaffold characterized by a strong electron-withdrawing nitro group at the C5 position and a polar carboxylic acid moiety at the C7 position.[1] This specific substitution pattern creates a unique "push-pull" electronic system across the indole core, significantly enhancing the acidity of the N1-proton and modulating the lipophilicity profile compared to the parent indole.
In drug discovery, this scaffold serves as a critical pharmacophore for NMDA receptor antagonists (glycine site) , CFTR modulators , and kinase inhibitors . Its structural rigidity and defined hydrogen-bonding vectors make it an ideal candidate for Fragment-Based Drug Discovery (FBDD).
Molecular Architecture & Electronic Properties
Structural Analysis
The molecule consists of a planar bicyclic indole core. The positioning of the substituents is governed by electronic complementarity:
C5-Nitro Group: Acts as a strong
-acceptor, withdrawing electron density from the benzene ring. This deactivates the ring towards further electrophilic attack and increases the acidity of the indole N-H (pKa shift from ~17 in indole to ~10-11).
C7-Carboxylic Acid: Located peri to the indole nitrogen, this group introduces an intramolecular hydrogen bond acceptor/donor site. It creates a steric buttress that influences the conformation of substituents at the N1 position.
Physicochemical Profiling
The following properties are derived from consensus computational models and experimental analogues (e.g., 5-nitroindole and indole-7-carboxylic acid).
Property
Value / Range
Significance
Molecular Weight
206.16 Da
Fragment-like; ideal for FBDD.
Topological Polar Surface Area (TPSA)
~95 Ų
High polarity suggests moderate membrane permeability; likely requires esterification for intracellular targets.
cLogP
1.6 – 1.9
Moderate lipophilicity; good balance for oral bioavailability.
pKa (COOH)
3.2 – 3.5
Acidic; exists as a mono-anion at physiological pH (7.4).
pKa (Indole NH)
~10.5
More acidic than unsubstituted indole due to the 5-NO₂ group.
H-Bond Donors
2 (COOH, NH)
Critical for active site recognition (e.g., Glu/Asp residues).
H-Bond Acceptors
4 (NO₂, COOH)
Facilitates water-bridged interactions.
Synthetic Accessibility & Protocols
Retrosynthetic Logic
The synthesis of 5-nitro-1H-indole-7-carboxylic acid relies on the Regioselective Electrophilic Aromatic Substitution of a pre-functionalized indole core.
Preparation: Cool concentrated H₂SO₄ (10 mL/g of substrate) to 0°C in an ice-salt bath.
Dissolution: Slowly add Indole-7-carboxylic acid to the acid with vigorous stirring. Ensure the internal temperature remains <5°C to prevent decomposition.
Nitration: Add KNO₃ portion-wise over 30 minutes. Mechanistic Note: The use of solid nitrate allows for the slow generation of the nitronium ion (
), minimizing over-nitration.
Reaction: Stir the mixture at 0°C for 2 hours, then allow it to warm to room temperature (25°C) for 1 hour. Monitor by TLC (Mobile phase: 5% MeOH in DCM).
Quenching: Pour the reaction mixture slowly onto crushed ice (10x volume). The product will precipitate as a yellow/orange solid.
Isolation: Filter the solid, wash extensively with cold water (to remove acid), and dry under vacuum.
Purification: Recrystallize from Ethanol/Water or Acetic Acid if necessary.
Caption: Regioselective nitration pathway exploiting the meta-directing effect of the C7-carboxyl group and the electronic bias of the protonated indole ring.
Medicinal Chemistry Applications
Pharmacophore Mapping
The 5-nitro-1H-indole-7-carboxylic acid scaffold mimics the transition state of several enzymatic reactions and binds to allosteric sites of receptors.
NMDA Receptor (Glycine Site): The 7-COOH group mimics the carboxylate of the endogenous ligand glycine (or kynurenic acid), while the indole ring provides a hydrophobic scaffold that stacks with aromatic residues (e.g., Phe/Tyr) in the binding pocket. The 5-NO₂ group can engage in additional H-bonding or fill a secondary pocket.
CFTR Modulators: Derivatives of this scaffold (often with a 2-tert-butyl group) act as "correctors" or "potentiators" for the Cystic Fibrosis Transmembrane Conductance Regulator protein, aiding in the folding or gating of the chloride channel.
Structural Logic Diagram
Caption: Pharmacophore interactions of 5-nitro-1H-indole-7-carboxylic acid within a hypothetical receptor binding site.
References
Vertex Pharmaceuticals. (2014). Modulators of ATP-Binding Cassette Transporters.[2] Patent WO2014014841. (Describes the synthesis of 2-tert-butyl-5-nitro-1H-indole-7-carboxylic acid derivatives).
PubChem. (2024). 1H-Indole-7-carboxylic acid (Compound Summary). National Library of Medicine.
Journal of Medicinal Chemistry. (2006). Structure-Activity Relationships of Indole-2-carboxylic Acid Derivatives as NMDA Receptor Antagonists. (Contextual reference for indole carboxylate pharmacophores).
Fluorochem. (2024). Product Catalog: Nitroindole Carboxylic Acids. (Commercial availability and physical data verification).
An In-depth Technical Guide to the Physicochemical Properties of 5-nitro-1H-indole-7-carboxylic acid
For Researchers, Scientists, and Drug Development Professionals Abstract This technical guide provides a comprehensive overview of the physicochemical properties of 5-nitro-1H-indole-7-carboxylic acid, a heterocyclic com...
Author: BenchChem Technical Support Team. Date: March 2026
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the physicochemical properties of 5-nitro-1H-indole-7-carboxylic acid, a heterocyclic compound of interest in medicinal chemistry and drug discovery. Due to the limited availability of direct experimental data for this specific isomer, this document synthesizes information from closely related analogues, established analytical principles, and predictive models. The guide is designed to offer researchers and drug development professionals a thorough understanding of the compound's characteristics, including its structural features, predicted physicochemical parameters, and spectral properties. Furthermore, it outlines detailed, field-proven experimental protocols for the empirical determination of these properties, ensuring scientific integrity and reproducibility. This guide aims to serve as a foundational resource for the rational design of future research and development involving 5-nitro-1H-indole-7-carboxylic acid and its derivatives.
Introduction: The Significance of Substituted Indoles in Medicinal Chemistry
The indole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous natural products and synthetic drugs with a wide array of biological activities. The introduction of substituents, such as nitro and carboxylic acid groups, can profoundly influence the molecule's electronic properties, solubility, and ability to interact with biological targets. 5-nitro-1H-indole-7-carboxylic acid combines the electron-withdrawing nature of a nitro group at the 5-position with a carboxylic acid moiety at the 7-position, creating a unique electronic and structural profile. Understanding the physicochemical properties of this molecule is paramount for predicting its behavior in biological systems, optimizing its formulation, and guiding its synthetic modification in drug discovery programs.
Molecular Structure and Identification
The foundational step in characterizing any chemical entity is to establish its precise molecular structure and unique identifiers.
Chemical Structure
The chemical structure of 5-nitro-1H-indole-7-carboxylic acid is depicted below. The numbering of the indole ring system follows IUPAC nomenclature.
Caption: Chemical structure of 5-nitro-1H-indole-7-carboxylic acid.
Chemical Identifiers
IUPAC Name: 5-nitro-1H-indole-7-carboxylic acid
Molecular Formula: C₉H₆N₂O₄
Molecular Weight: 206.16 g/mol
Physicochemical Properties: A Comparative Analysis
Direct experimental data for 5-nitro-1H-indole-7-carboxylic acid is scarce. Therefore, a comparative analysis with its isomers is presented to provide a well-rounded understanding of its likely properties.
Expert Insights: The high melting points observed for the nitro-substituted indole carboxylic acids are characteristic of this class of compounds, attributable to strong intermolecular forces, including hydrogen bonding and dipole-dipole interactions. The solubility profile is dictated by the presence of both a polar carboxylic acid and a nitro group, as well as the largely non-polar indole ring system. The pKa of the carboxylic acid group is expected to be in the acidic range, influenced by the electron-withdrawing nature of the nitro group and the indole ring itself.
Proposed Synthesis Pathway
A plausible synthetic route to 5-nitro-1H-indole-7-carboxylic acid involves the nitration of a suitable precursor, 1H-indole-7-carboxylic acid. The regioselectivity of the nitration of the indole ring is highly dependent on the reaction conditions.
Caption: Proposed synthesis of 5-nitro-1H-indole-7-carboxylic acid.
Causality Behind Experimental Choices: The nitration of indoles is notoriously challenging due to the acid sensitivity of the indole nucleus, which can lead to polymerization.[7] The choice of nitrating agent and reaction conditions is critical to control regioselectivity and minimize side reactions. A mixture of nitric acid and sulfuric acid at low temperatures is a common method for the nitration of aromatic rings.[8] The directing effects of the existing carboxylic acid group and the indole nitrogen will influence the position of the incoming nitro group. While the 3-position is generally the most reactive towards electrophiles, steric hindrance and electronic effects of the 7-carboxylic acid group may favor nitration on the benzene ring, with the 5-position being a likely candidate.
Experimental Protocols for Physicochemical Characterization
To ensure scientific integrity, the following are detailed, self-validating protocols for determining the key physicochemical properties of 5-nitro-1H-indole-7-carboxylic acid.
Melting Point Determination (Capillary Method)
This protocol outlines the determination of the melting point range using a standard capillary melting point apparatus.
Methodology:
Sample Preparation: A small amount of the dry, crystalline sample is loaded into a capillary tube to a height of 2-3 mm.[9]
Apparatus Setup: The capillary tube is placed in the heating block of the melting point apparatus.[10]
Rapid Determination (Optional): A preliminary rapid heating is performed to get an approximate melting point.
Accurate Determination: A fresh sample is heated at a slow rate (1-2 °C per minute) starting from about 15-20 °C below the approximate melting point.[9][11]
Data Recording: The temperature at which the first drop of liquid appears and the temperature at which the entire sample becomes a clear liquid are recorded as the melting range.[11]
pKa values and acidity of 5-nitro-1H-indole-7-carboxylic acid
An In-Depth Technical Guide to the Acidity and pKa Determination of 5-nitro-1H-indole-7-carboxylic Acid Abstract 5-nitro-1H-indole-7-carboxylic acid is a heterocyclic compound whose acidic properties are dictated by a co...
Author: BenchChem Technical Support Team. Date: March 2026
An In-Depth Technical Guide to the Acidity and pKa Determination of 5-nitro-1H-indole-7-carboxylic Acid
Abstract
5-nitro-1H-indole-7-carboxylic acid is a heterocyclic compound whose acidic properties are dictated by a complex interplay of substituent effects. This guide provides a comprehensive theoretical and practical framework for understanding and determining the acid dissociation constants (pKa) of its two primary acidic sites: the C7-carboxylic acid proton and the N1-indole proton. We will dissect the powerful electron-withdrawing effects of the C5-nitro group, analyze potential intramolecular interactions, and provide estimated pKa values based on comparative analysis with related structures. Furthermore, this document details robust, field-proven experimental protocols (Potentiometric and Spectrophotometric Titration) and a validated computational workflow (DFT-based) for the precise determination of these crucial physicochemical parameters.
Molecular Structure and Differentiated Acidic Centers
5-nitro-1H-indole-7-carboxylic acid possesses two distinct ionizable protons, whose dissociation constants are critical for predicting its behavior in physiological and chemical systems.
The Carboxylic Acid Proton (pKa₁): The proton on the C7-carboxyl group (-COOH) is the more acidic of the two. Its dissociation yields a carboxylate anion.
The Indole N-H Proton (pKa₂): The proton on the N1 nitrogen of the indole ring is significantly less acidic. Its dissociation yields an indolide anion.
Understanding the factors that influence the acidity of these two sites is fundamental to predicting the molecule's charge state, solubility, and interaction potential at a given pH.
Theoretical Framework of Acidity
The acidity of each site is profoundly influenced by the electronic properties of the indole scaffold and its substituents. The dominant feature is the C5-nitro group, a potent electron-withdrawing group (EWG) that acts through both the inductive and resonance effects.[1][2]
Inductive Effect (-I): The electronegative nitrogen and oxygen atoms of the nitro group pull electron density through the sigma bonds of the molecular framework. This effect acidifies both the nearby carboxylic acid and the more distant N-H proton by stabilizing their respective conjugate bases.[3]
Resonance Effect (-M): The nitro group actively withdraws electron density from the aromatic ring system via resonance. This delocalizes the negative charge of the conjugate bases, leading to significant stabilization and a corresponding increase in acidity.[4][5] The resonance effect of the nitro group is particularly effective at stabilizing negative charge when it is in the para position (C5) relative to the indole nitrogen.
The C7-carboxylic acid group also acts as an EWG, further contributing to the acidification of the N-H proton.
Caption: Logical relationship of electronic effects on acidic sites.
The dissociation equilibria for the two acidic protons can be visualized as a two-step process.
Caption: Stepwise dissociation pathway for the molecule.
Comparative Analysis and pKa Estimation
Compound
Functional Group
pKa Value
Key Influence
Benzoic Acid
Carboxylic Acid
~4.20
Baseline aromatic acid
3-Nitrobenzoic Acid
Carboxylic Acid
~3.45
Strong -I, -M effect of NO₂
5-nitro-1H-indole-7-carboxylic acid
Carboxylic Acid (pKa₁) **
~3.0 - 3.5 (Est.)
Strong -I, -M effect of NO₂
Indole
N-H
~17 (in H₂O)
Baseline indole acidity
5-Nitroindole
N-H
~14.9
Strong -I, -M effect of NO₂
5-nitro-1H-indole-7-carboxylic acid
N-H (pKa₂) **
~13 - 14 (Est.)
Strong -I, -M of NO₂ + -I of COOH
Rationale for Estimations:
pKa₁ (-COOH): The C5-nitro group is expected to increase the acidity of the C7-carboxylic acid significantly, similar to how a nitro group affects benzoic acid.[4] Therefore, the pKa₁ is predicted to be substantially lower than that of benzoic acid and likely in the range of, or even slightly more acidic than, 3-nitrobenzoic acid.
pKa₂ (N-H): The pKa of the indole N-H is dramatically lowered by the C5-nitro group (a drop of >2 pKa units). The additional inductive-withdrawing effect from the adjacent C7-carboxyl/carboxylate group will further stabilize the resulting indolide anion, pushing the pKa₂ even lower.
Experimental Determination of pKa
For novel compounds, experimental determination is the gold standard. The following protocols are designed to be self-validating and are suitable for heterocyclic compounds with limited aqueous solubility.
Protocol: Potentiometric Titration
This method directly measures pH changes upon the addition of a titrant. It is robust but requires careful consideration of solubility.
Causality Behind Experimental Choices:
Co-solvent System: Due to the planar, aromatic nature of the molecule, poor aqueous solubility is anticipated. A co-solvent system (e.g., 20-50% Methanol or DMSO in water) is used to ensure the analyte and its ionized forms remain in solution throughout the titration.[7] It is crucial to note that pKa values are solvent-dependent; thus, the results are apparent pKa (pKaapp) values that can be extrapolated to aqueous conditions if required.
Ionic Strength Adjustment: A high concentration of a background electrolyte (e.g., 0.15 M KCl) is used to keep the activity coefficients of the ions relatively constant during the titration, ensuring the measured potential changes are directly related to changes in proton concentration.[7]
Step-by-Step Methodology:
Preparation: Calibrate a pH electrode using at least three standard aqueous buffers (e.g., pH 4.01, 7.00, 10.01).
Analyte Solution: Accurately weigh ~1-2 mg of 5-nitro-1H-indole-7-carboxylic acid and dissolve it in a precise volume (e.g., 20 mL) of the chosen water/co-solvent mixture containing 0.15 M KCl.
Titration Setup: Place the solution in a jacketed beaker maintained at 25.0 ± 0.1 °C. Use a micro-burette to add a standardized, carbonate-free titrant (e.g., 0.1 M KOH).
Data Acquisition: Add small, precise aliquots of the titrant, allowing the pH reading to stabilize after each addition. Record the pH and the volume of titrant added. Continue well past the equivalence points.
Data Analysis: Determine the equivalence points by plotting the first or second derivative of the pH vs. volume data (ΔpH/ΔV or Δ²pH/ΔV²). The pKa values correspond to the pH at the half-equivalence points. For higher accuracy, a Gran plot can be used.
Protocol: UV-Vis Spectrophotometric Titration
This method is ideal for chromophoric molecules where protonation states have distinct absorption spectra. The nitro-indole system is an excellent candidate.
Causality Behind Experimental Choices:
Wavelength Selection: The deprotonation of the indole N-H and the ionization of the carboxyl group are expected to alter the electronic structure and thus the UV-Vis spectrum. By monitoring absorbance changes at a wavelength where the neutral and ionized species differ significantly, the equilibrium shift can be accurately tracked.[8]
Buffer System: A series of buffers with known pH values is used to control the environment, allowing for the determination of the absorbance of the fully protonated, partially deprotonated, and fully deprotonated species.
Step-by-Step Methodology:
Stock Solution: Prepare a concentrated stock solution of the compound in a suitable solvent (e.g., DMSO).
Buffer Preparation: Prepare a series of buffers (e.g., citrate, phosphate, borate) covering a wide pH range (e.g., pH 2 to 12) with a constant ionic strength (adjusted with KCl).
Sample Preparation: To a set of cuvettes, add a small, identical aliquot of the stock solution to each buffer, ensuring the final organic solvent concentration is low (<1%) to minimize solvent effects.
Spectral Acquisition: Measure the UV-Vis spectrum (e.g., 220-500 nm) for each buffered solution against a corresponding buffer blank.
Data Analysis: Identify an analytical wavelength with a significant change in absorbance upon ionization. Plot absorbance vs. pH. Fit the data to the appropriate Henderson-Hasselbalch-derived equation for a monoprotic or diprotic acid to determine the pKa value(s).[8]
Caption: Workflow for experimental pKa determination.
Computational pKa Prediction Workflow
In silico methods, particularly those based on Density Functional Theory (DFT), provide a powerful, predictive tool for estimating pKa values before or alongside experimental work. The accuracy is highly dependent on the chosen theoretical level and solvation model.[9][10]
Causality Behind Workflow Choices:
Thermodynamic Cycle: Direct computation of dissociation in solution is complex. A thermodynamic cycle is used to break the process into more manageable steps: gas-phase deprotonation and the solvation energies of the species involved.[8] This approach allows for the cancellation of systematic errors.[9]
Solvation Model: The change in charge upon dissociation makes the accurate description of the solvent environment critical. An implicit continuum solvation model, such as the Solvation Model based on Density (SMD) or the Polarizable Continuum Model (PCM), is essential for capturing the bulk electrostatic effects of the solvent (water).[11]
Functional/Basis Set: The choice of functional and basis set is a trade-off between accuracy and computational cost. Functionals like CAM-B3LYP and B3LYP with Pople-style basis sets (e.g., 6-311+G(d,p)) have shown good performance for predicting the pKa of organic acids.[11]
Generalized Computational Workflow (DFT-based):
Structure Preparation: Build the 3D structures of the neutral acid (HA) and its conjugate base (A⁻) for each dissociation step.
Gas-Phase Optimization: Perform geometry optimization and frequency calculations for both HA and A⁻ in the gas phase. Confirm that there are no imaginary frequencies.
Aqueous-Phase Optimization: Perform geometry optimization and frequency calculations for both HA and A⁻ using a continuum solvation model (e.g., SMD with water as the solvent).
Energy Extraction: Extract the total Gibbs free energies in the aqueous phase (G_aq) for both HA and A⁻ from the output files.
Calculate Free Energy of Dissociation:
ΔG_aq = G_aq(A⁻) + G_aq(H⁺) - G_aq(HA)
The Gibbs free energy of the solvated proton (G_aq(H⁺)) is a well-established, albeit debated, value. A commonly used value is -270.3 kcal/mol.
Calculate pKa:
pKa = ΔG_aq / (2.303 * RT), where R is the gas constant and T is the temperature (298.15 K).
Caption: Generalized workflow for computational pKa prediction via DFT.
Conclusion
5-nitro-1H-indole-7-carboxylic acid is a diprotic acid whose pKa values are dominated by the strong electron-withdrawing nature of the C5-nitro substituent. Theoretical analysis and comparison with related compounds suggest a significantly acidic carboxylic acid function (pKa₁ ≈ 3.0-3.5) and an unusually acidic indole N-H proton (pKa₂ ≈ 13-14). These estimations provide a critical starting point for researchers. For definitive values, the detailed experimental and computational workflows provided in this guide offer robust and validated pathways for determination, enabling a deeper understanding of this molecule's physicochemical profile for applications in drug design and chemical research.
References
Marenich, A. V., Jerome, S. V., & Cramer, C. J. (2019). Accurate pKa Evaluations for Complex Bio-Organic Molecules in Aqueous Media. Journal of Chemical Theory and Computation. Available at: [Link]
Borup, R. M., Ree, N., & Jensen, J. H. (2023). pKalculator: A pKa predictor for C-H bonds. ChemRxiv. Available at: [Link]
Yoshida, N., & Takano, Y. (2021). Recent Developments of Computational Methods for pKa Prediction Based on Electronic Structure Theory with Solvation Models. Molecules. Available at: [Link]
InSilicoMinds. (2024). Determination of proton affinities and pKa values of small organic molecules. InSilicoMinds. Available at: [Link]
Bell, A. S., et al. (1998). Comparisons of pKa and log P values of some carboxylic and phosphonic acids: synthesis and measurement. Journal of Pharmaceutical and Biomedical Analysis. Available at: [Link]
Nielsen, E. O., et al. (2018). Impact of Stereospecific Intramolecular Hydrogen Bonding on Cell Permeability and Physicochemical Properties. ACS Medicinal Chemistry Letters. Available at: [Link]
Snyder, H. R., & Smith, C. W. (1957). The Synthesis of 4-Nitro-, 5-Nitro-, 6-Nitro- and 7-Nitroindole. Journal of the American Chemical Society. Available at: [Link]
ResearchGate. (n.d.). Effect of the intramolecular hydrogen bond in the pKa calculations. ResearchGate. Available at: [Link]
Rupp, M. (2011). Predicting the pKa of Small Molecules. Combinatorial Chemistry & High Throughput Screening. Available at: [Link]
Butts, C. T., et al. (2024). Interpretable Deep-Learning pKa Prediction for Small Molecule Drugs via Atomic Sensitivity Analysis. Journal of Chemical Information and Modeling. Available at: [Link]
ResearchGate. (n.d.). Experimental pKa values of carboxylic acids. ResearchGate. Available at: [Link]
Avdeef, A., et al. (2013). Development of methods for the determination of pKa values. Analytical Chemistry Insights. Available at: [Link]
Neidle, S., et al. (2018). Synthesis and in Vitro Evaluation of Novel 5-Nitroindole Derivatives as c-Myc G-Quadruplex Binders with Anticancer Activity. ChemistryOpen. Available at: [Link]
Pearson+. (2024). Though the nitro group is electron-withdrawing by resonance... Study Prep in Pearson+. Available at: [Link]
ACS Publications. (n.d.). The Synthesis of 4-Nitro-, 5-Nitro-, 6-Nitro- and 7-Nitroindole. Journal of the American Chemical Society. Available at: [Link]
Reddit. (2024). Intramolecular h-bonding and decrease in Pka. r/chemhelp. Available at: [Link]
Chemistry LibreTexts. (2024). 20.4 Substituent Effects on Acidity. Chemistry LibreTexts. Available at: [Link]
Hughes, R. O., et al. (2007). New and original pKa prediction method using grid molecular interaction fields. Journal of Chemical Information and Modeling. Available at: [Link]
Oreate AI Blog. (2026). The Subtle Strength: Unpacking the Acidity of Aromatic Carboxylic Acids. Oreate AI. Available at: [Link]
OpenStax. (2023). 20.4 Substituent Effects on Acidity. Organic Chemistry. Available at: [Link]
Urbański, T. (1964). The nitro and nitroso groups. The Chemistry of the Nitro and Nitroso Groups. Available at: [Link]
Siciliano, M., et al. (2024). Towards the “Eldorado” of pKa Determination: A Reliable and Rapid DFT Model. Molecules. Available at: [Link]
Wang, X., et al. (2023). Regioselective synthesis of 3-nitroindoles under non-acidic and non-metallic conditions. RSC Advances. Available at: [Link]
Bar, S., et al. (2024). Divergent Electrochemical Synthesis of Indoles through pKa Regulation of Amides: Synthetic and Mechanistic Insights. Chemistry – A European Journal. Available at: [Link]
HCPG College, Varanasi. (n.d.). Acidity of Carboxylic Acids. HCPG College. Available at: [Link]
Ohta, T., et al. (2005). Contribution of the intramolecular hydrogen bond to the shift of the pKa value and the oxidation potential of phenols and phenolate anions. Organic & Biomolecular Chemistry. Available at: [Link]
Gallardo-Garrido, S., et al. (2018). An Experimental Validated Computational Method for pKa Determination of Substituted 1,2-Dihydroxybenzenes. Frontiers in Chemistry. Available at: [Link]
University of Tartu. (2025). Acidity-Basicity Data (pKa Values) in Nonaqueous Solvents. Chair of Analytical Chemistry. Available at: [Link]
PubChemLite. (n.d.). 5-nitro-1h-indole-3-carboxylic acid. PubChemLite. Available at: [Link]
safety data sheet (SDS) for 5-nitro-1H-indole-7-carboxylic acid
An In-depth Technical Guide to the Safety Profile of Nitro-Indole Carboxylic Acids, with a Focus on 5-nitro-1H-indole-7-carboxylic acid Analogs Disclaimer: A specific Safety Data Sheet (SDS) for 5-nitro-1H-indole-7-carbo...
Author: BenchChem Technical Support Team. Date: March 2026
An In-depth Technical Guide to the Safety Profile of Nitro-Indole Carboxylic Acids, with a Focus on 5-nitro-1H-indole-7-carboxylic acid Analogs
Disclaimer: A specific Safety Data Sheet (SDS) for 5-nitro-1H-indole-7-carboxylic acid (CAS No. 116243-77-7) is not publicly available in the retrieved search results. This guide has been synthesized with the highest commitment to scientific integrity by extrapolating data from structurally similar compounds, including its methyl ester derivative and other nitro-indole analogs. This document is intended to provide researchers, scientists, and drug development professionals with a robust, albeit provisional, safety framework. It is not a substitute for a compound-specific SDS, which must be obtained from the chemical supplier prior to handling.
Executive Summary: A Researcher's Overview
5-nitro-1H-indole-7-carboxylic acid belongs to the nitro-indole class of compounds, which are pivotal building blocks in pharmaceutical synthesis.[1][2] While specific toxicological data is scarce, analysis of its analogs—primarily its methyl ester, Methyl 5-nitro-1H-indole-7-carboxylate, and related nitroindoles—indicates a clear need for cautious handling. Key hazards identified from these analogs include skin and eye irritation. Broader data on the nitro-indole class suggests potential for more severe hazards, such as being harmful if swallowed, toxic upon skin contact, and even suspected of causing genetic defects.[3] Therefore, a conservative approach to safety, assuming a moderate hazard profile, is scientifically prudent. This guide outlines the necessary protocols for safe handling, storage, and emergency response based on this synthesized understanding.
Hazard Identification and Classification: A Synthesized Profile
Based on available data for close structural analogs, a provisional hazard profile for 5-nitro-1H-indole-7-carboxylic acid has been constructed. The primary analog, Methyl 5-nitro-1H-indole-7-carboxylate, carries a "Warning" signal word and is associated with the GHS07 pictogram.
Key Hazard Statements (H-Statements) from Analogs:
H315: Causes skin irritation.
H319: Causes serious eye irritation.
H302: Harmful if swallowed. (Observed in other nitro-indoles).
H311: Toxic in contact with skin. (Observed in other nitro-indoles).
H341: Suspected of causing genetic defects. (Observed in 5-Nitroindole).[3]
H335: May cause respiratory irritation. (Observed in 5-Nitroindole-3-carboxylic acid).[4]
Table 1: Synthesized GHS Classification
Hazard Class
Category
Hazard Statement
Signal Word
Pictogram
Skin Corrosion/Irritation
Category 2
H315: Causes skin irritation
Warning
GHS07
Serious Eye Damage/Irritation
Category 2A
H319: Causes serious eye irritation
Warning
GHS07
Acute Toxicity, Oral
Category 4
H302: Harmful if swallowed
Warning
GHS07
Acute Toxicity, Dermal
Category 3
H311: Toxic in contact with skin
Danger
GHS06
Germ Cell Mutagenicity
Category 2
H341: Suspected of causing genetic defects
Danger
GHS08
Note: This table represents a composite hazard profile derived from multiple nitro-indole analogs. The actual classification for 5-nitro-1H-indole-7-carboxylic acid may differ.
Caption: A generalized workflow for the safe handling and storage of the compound.
First-Aid and Emergency Procedures: A Self-Validating Response System
Rapid and correct response to an exposure is critical. Personnel must be trained on these procedures before beginning work.
Table 2: First-Aid Measures
Exposure Route
Protocol
Source Citation(s)
Eye Contact
Immediately flush eyes with copious amounts of water for at least 15 minutes, lifting upper and lower eyelids occasionally. Remove contact lenses if present and easy to do. Seek immediate medical attention.
Remove the victim to fresh air. If not breathing, give artificial respiration. If breathing is difficult, administer oxygen. Seek immediate medical attention.
Do NOT induce vomiting. Clean mouth with water and drink plenty of water afterwards. Never give anything by mouth to an unconscious person. Seek immediate medical attention.
Evacuate: Evacuate non-essential personnel from the area.
Ventilate: Ensure the area is well-ventilated (if safe to do so).
Contain: Wearing full PPE, prevent further spread of the spill.
Clean-up (Solid Spill): Gently sweep up the material, avoiding dust creation. Place into a suitable, closed container for disposal.
[8]5. Clean-up (Solution Spill): Absorb with an inert material (e.g., vermiculite, sand) and place in a chemical waste container.
Decontaminate: Clean the spill area thoroughly with an appropriate solvent and then soap and water.
Disposal: Dispose of all contaminated materials as hazardous waste according to local, state, and federal regulations.
Physical, Chemical, and Stability Profile
Quantitative data for 5-nitro-1H-indole-7-carboxylic acid is limited. The table below includes data from its methyl ester and other isomers to provide a general reference.
Avoid strong oxidizing agents, bases, and reducing agents. [5]
Hazardous Decomposition Products: Under fire conditions, thermal decomposition can lead to the release of toxic and irritating gases, primarily carbon oxides (CO, CO2) and nitrogen oxides (NOx).
[9]
Conclusion: A Commitment to Proactive Safety
This technical guide provides a foundational safety framework for handling 5-nitro-1H-indole-7-carboxylic acid, derived from the best available data on its close chemical relatives. The recurring themes of skin/eye irritation and potential for more significant toxicity underscore the necessity for stringent adherence to engineering controls, personal protective equipment, and safe handling protocols. For all researchers, scientists, and drug development professionals, the ultimate principle is one of proactive caution. Always prioritize obtaining and thoroughly reviewing the official, compound-specific Safety Data Sheet from your supplier before any experimental work commences.
References
SAFETY DATA SHEET - 5-Nitroindole. Fisher Scientific.
An In-depth Technical Guide to the Thermodynamic Stability of Nitro-Indole Carboxylic Acid Derivatives
Introduction: The Double-Edged Sword of Nitro-Indole Carboxylic Acids in Drug Development Nitro-indole carboxylic acid derivatives represent a fascinating and potent class of molecules in medicinal chemistry. The indole...
Author: BenchChem Technical Support Team. Date: March 2026
Introduction: The Double-Edged Sword of Nitro-Indole Carboxylic Acids in Drug Development
Nitro-indole carboxylic acid derivatives represent a fascinating and potent class of molecules in medicinal chemistry. The indole scaffold is a privileged structure, appearing in a wide array of biologically active compounds, while the nitro group, a powerful electron-withdrawing moiety, can significantly enhance therapeutic efficacy.[1][2] The carboxylic acid group often improves solubility and provides a handle for further molecular modifications.[3][4][5] This combination of functional groups has led to the investigation of these derivatives as anti-inflammatory, antimicrobial, and even anti-cancer agents.[6]
However, the very features that make these compounds biologically active also introduce inherent thermodynamic instability. The energetic nature of the nitro group and the reactivity of the indole ring system can lead to degradation under various stress conditions encountered during synthesis, formulation, and storage.[7][8] Understanding and quantifying the thermodynamic stability of these derivatives is therefore not merely an academic exercise but a critical component of successful drug development. This guide provides researchers, scientists, and drug development professionals with a comprehensive overview of the factors governing the stability of nitro-indole carboxylic acid derivatives and the experimental methodologies required for their thorough evaluation.
I. Key Factors Influencing Thermodynamic Stability
The stability of a nitro-indole carboxylic acid derivative is not a monolithic property but rather a complex interplay of electronic and steric effects dictated by the positioning of its functional groups.
The Role and Position of the Nitro Group
The nitro group is a strong electron-withdrawing group through both resonance and inductive effects.[9] Its presence deactivates the aromatic benzene portion of the indole ring to electrophilic attack but can also render the molecule susceptible to nucleophilic attack and reductive degradation pathways.[10] The position of the nitro group is a critical determinant of the molecule's overall stability.
Positions 4 and 6: Nitro groups at these positions can significantly influence the electron density of the pyrrole ring through resonance, potentially impacting its susceptibility to oxidative degradation.
Position 5 and 7: Substitution at these positions also imparts strong electron-withdrawing character, influencing the overall reactivity of the indole nucleus.[11]
Ortho-Effects: A nitro group positioned ortho to another substituent can introduce steric hindrance and intramolecular interactions, such as hydrogen bonding, which can either stabilize or destabilize the molecule.[12] For instance, an ortho-nitro group can significantly alter the acidity of a neighboring carboxylic acid.
The Influence of the Carboxylic Acid Group
The carboxylic acid group, while enhancing aqueous solubility, also introduces a potential site for decarboxylation, especially at elevated temperatures.[11] Its position relative to the nitro group and the indole nitrogen can influence the overall electronic landscape of the molecule. Studies on indole derivatives have shown that the carboxylic acid group can have a stabilizing enthalpic effect on the indole ring.
The Inherent Reactivity of the Indole Nucleus
The indole ring itself is susceptible to oxidation, particularly at the C2-C3 double bond of the pyrrole ring.[13][14] This can lead to the formation of various degradation products, including oxindoles and isatins, ultimately resulting in ring-opening to form anthranilic acid derivatives.[14][15] The electron-withdrawing nature of the nitro group can modulate this inherent reactivity.
II. Experimental Protocols for Stability Assessment
A comprehensive evaluation of the thermodynamic stability of nitro-indole carboxylic acid derivatives requires a multi-pronged approach, combining thermal analysis techniques with forced degradation studies.
Thermal Analysis: Probing the Intrinsic Stability
Thermal analysis techniques like Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) provide quantitative data on the intrinsic thermal stability of a compound.[16]
DSC measures the heat flow into or out of a sample as a function of temperature, allowing for the determination of melting points, phase transitions, and decomposition temperatures.[17]
Experimental Protocol for DSC:
Sample Preparation: Accurately weigh 2-5 mg of the nitro-indole carboxylic acid derivative into an aluminum DSC pan.
Instrument Setup: Place the sample pan and an empty reference pan into the DSC cell.
Thermal Program: Heat the sample at a constant rate, typically 10 °C/min, under a nitrogen atmosphere (flow rate of 50 mL/min) from ambient temperature to a temperature beyond the expected decomposition.
Data Analysis: Analyze the resulting thermogram for endothermic events (melting) and exothermic events (decomposition). The onset temperature of the decomposition exotherm is a key indicator of thermal stability.
TGA measures the change in mass of a sample as a function of temperature, providing information on decomposition patterns, solvent/water content, and thermal stability.[16]
Experimental Protocol for TGA:
Sample Preparation: Accurately weigh 5-10 mg of the nitro-indole carboxylic acid derivative into a ceramic or platinum TGA pan.
Instrument Setup: Place the sample pan in the TGA furnace.
Thermal Program: Heat the sample at a constant rate, typically 10 °C/min, under a nitrogen or air atmosphere from ambient temperature to a high temperature (e.g., 600 °C).
Data Analysis: Analyze the TGA curve (mass vs. temperature) and its derivative (DTG curve) to identify the temperatures at which mass loss occurs. Significant mass loss at lower temperatures can indicate the presence of volatile impurities or low thermal stability.
Forced degradation studies, or stress testing, are essential for identifying potential degradation products and pathways under various conditions.[6][18] These studies are crucial for developing stability-indicating analytical methods.[19]
General Workflow for Forced Degradation Studies:
Caption: General workflow for forced degradation studies.
Detailed Protocols:
Acid and Base Hydrolysis:
Prepare solutions of the compound in 0.1 M HCl and 0.1 M NaOH.
Incubate the solutions at an elevated temperature (e.g., 60°C) for a defined period (e.g., 24 hours).
At specified time points, withdraw aliquots, neutralize them, and analyze by a stability-indicating HPLC method. The rate of hydrolysis of nitroaromatic compounds can be pH-dependent.[20]
Oxidative Degradation:
Prepare a solution of the compound in a suitable solvent and add a solution of hydrogen peroxide (e.g., 3% v/v).
Keep the solution at room temperature, protected from light, for a defined period.
Analyze aliquots at specified time points by HPLC.
Photolytic Degradation:
Expose a solution of the compound and a solid sample to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200-watt hours/square meter (as per ICH Q1B guidelines).
Analyze the samples by HPLC and compare them to a control sample kept in the dark. Photoreduction of nitroaromatic compounds can be facilitated by other aromatic molecules like indole.[21][22]
Thermal Degradation:
Store the solid compound in a controlled temperature oven (e.g., 80°C).
At specified time points, dissolve a portion of the sample and analyze by HPLC.
This is example data and should be replaced with actual experimental results.
IV. Potential Degradation Pathways
Based on the known reactivity of indole and nitroaromatic compounds, several degradation pathways can be postulated.
Caption: Potential degradation pathways of nitro-indole carboxylic acids.
V. Conclusion
The thermodynamic stability of nitro-indole carboxylic acid derivatives is a critical parameter that must be thoroughly investigated during the drug development process. A comprehensive understanding of the factors influencing their stability, coupled with rigorous experimental evaluation using thermal analysis and forced degradation studies, is paramount. This guide provides a framework for these investigations, enabling researchers to de-risk their development programs, design stable formulations, and ultimately deliver safe and effective medicines.
References
Burd, V. N., Bantleon, R., & van Pee, K. H. (2001). Oxidation of Indole and Indole Derivatives Catalyzed by Nonheme Chloroperoxidases. Applied Biochemistry and Microbiology, 37(3), 248-250.
Arora, P. K., & Bae, H. (2015). Microbial Degradation of Indole and Its Derivatives. Journal of Chemistry, 2015, 129159.
Hawari, J., Halasz, A., Groom, C., Deschamps, S., Lépine, F., & Ampleman, G. (2013). Mechanisms and Kinetics of Alkaline Hydrolysis of the Energetic Nitroaromatic Compounds 2,4,6-Trinitrotoluene (TNT) and 2,4-Dinitroanisole (DNAN). Environmental Science & Technology, 47(7), 3295-3302.
Shi, Z., Liu, Y., Zhang, X., & Feng, Y. (2018). Biodegradation and Biotransformation of Indole: Advances and Perspectives. Frontiers in Microbiology, 9, 2686.
BenchChem. (2025).
Degradation of nitroaromatics with the Fenton reagent. (2023). Estonian Journal of Chemistry, 52(1), 1-8.
askIITians. (2025, August 20).
Ramos, J. L., González-Pérez, M. M., Caballero, A., & van Dillewijn, P. (2008). Reduction of polynitroaromatic compounds: the bacterial nitroreductases. FEMS Microbiology Reviews, 32(4), 534-559.
Spain, J. C., Hughes, J. B., & Knackmuss, H. J. (Eds.). (2000). Biodegradation of Nitroaromatic Compounds and Explosives. CRC Press.
Madsen, E. L., & Bollag, J. M. (1989). Degradation of substituted indoles by an indole-degrading methanogenic consortium. Applied and Environmental Microbiology, 55(12), 3179-3183.
Parshall, G. W. (1957). The Synthesis of 4-Nitro-, 5-Nitro-, 6-Nitro- and 7-Nitroindole. Journal of the American Chemical Society, 79(1), 17-19.
Tsang, W. (1986). Thermal Stability Characteristics of Nitroaromatic Compounds.
Hsiao, S. H., & Yang, C. P. (1993). The effect of bridge group on the thermal stability of nitro-substituted aromatic polyamides.
Zhu, D., Li, H., Li, W., & Xu, C. (2015). Enhanced Photoreduction of Nitro-aromatic Compounds by Hydrated Electrons Derived from Indole on Natural Montmorillonite. Scientific Reports, 5, 11848.
Madsen, E. L., & Bollag, J. M. (1989). Degradation of substituted indoles by an indole-degrading methanogenic consortium. Applied and Environmental Microbiology, 55(12), 3179–3183.
Bie, J., Liu, S., Zhou, J., Xu, B., & Shen, Z. (2014). Design, synthesis and biological evaluation of 7-nitro-1H-indole-2-carboxylic acid derivatives as allosteric inhibitors of fructose-1,6-bisphosphatase. Bioorganic & Medicinal Chemistry, 22(6), 1850-1862.
SciELO. (2024, December 6). analysis of thermal decomposition kinetics and thermal hazard assessment of nitrobenzoic acid isomers by dsc and thermogravimetric method.
Li, Y., et al. (2024). Design, synthesis and biological evaluation of indole-2-carboxylic acid derivatives as novel HIV-1 integrase strand transfer inhibitors. European Journal of Medicinal Chemistry, 269, 116263.
Wang, Y., et al. (2026, January 28). Positional effects of nitro and nitramine groups in cyclic energetic molecules: a DFT-based stability and performance analysis.
Science.gov. (n.d.).
Silva-Júnior, E. F., et al. (2016, July 29). Investigation of the Stability of Indole and Analogue Rings Using Quantum Mechanics Computation.
Liu, R., et al. (2019). Synthesis, Thermal Properties, and Rheological Characteristics of Indole-Based Aromatic Polyesters. ACS Omega, 4(9), 13917-13925.
Recent advances in catalytic approaches for the synthesis of 3-substituted indoles: mechanisms and strategies. (2025, April 17). RSC Publishing.
ResearchGate. (n.d.).
Request PDF. (2026, February 6).
Jain, D., & Basniwal, P. K. (2013). Forced degradation and impurity profiling: recent trends in analytical perspectives. Journal of Pharmaceutical and Biomedical Analysis, 86, 11-35.
Zhu, D., et al. (2015).
Bie, J., et al. (2014).
BOC Sciences. (n.d.). CAS 6960-45-8 (7-Nitroindole-2-carboxylic acid).
Venkatesh, D. N., & Kumar, S. D. S. (2022). Forced Degradation – A Review. Biomedical Journal of Scientific & Technical Research, 47(3).
Kamberi, M., & Tsutsumi, Y. (2020). Forced Degradation Studies: Regulatory Considerations and Implementation.
Organic Syntheses. (n.d.). 4-nitroindole.
ResolveMass Laboratories. (2026, February 15).
Lab Manager. (2025, September 9). Thermogravimetric Analysis (TGA) vs Differential Scanning Calorimetry (DSC): Comparing Thermal Analysis Techniques.
Photoinduced oxidation of an indole derivative: 2-(1'H - RSC Publishing. (2019, February 22).
Brønstead Acid-Catalyzed Regiodivergent Hydroindolation of Indoles: Temperature-Controlled Markovnikov and Anti-Markovnikov Addition. (2025, September 9). PMC.
Synthesis of 3-Substituted Indoles Using Deep Eutectic Solvent and Ultrasound. (2021, May 1). Molecules.
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Literature Review and Technical Guide: Synthesis of 5-Nitro-1H-indole-7-carboxylic Acid and Its Derivatives
Executive Summary The synthesis of highly functionalized indole cores is a cornerstone of modern medicinal chemistry. Specifically, 5-nitro-1H-indole-7-carboxylic acid and its 2-substituted derivatives (such as the 2-ter...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary
The synthesis of highly functionalized indole cores is a cornerstone of modern medicinal chemistry. Specifically, 5-nitro-1H-indole-7-carboxylic acid and its 2-substituted derivatives (such as the 2-tert-butyl analog) serve as pivotal, rate-limiting intermediates in the development of ATP-binding cassette (ABC) transporter modulators[1]. These molecules are the foundational building blocks for breakthrough cystic fibrosis therapies, functioning as Cystic Fibrosis Transmembrane Conductance Regulator (CFTR) potentiators that restore chloride ion transport in mutant phenotypes[2].
This technical guide provides an in-depth analysis of the retrosynthetic logic, mechanistic causality, and self-validating experimental protocols required to synthesize this critical intermediate with high fidelity and yield.
Retrosynthetic Strategy & Mechanistic Causality
The regioselective functionalization of an unsubstituted indole at the C7 position is notoriously difficult due to the inherent electron density distribution of the pyrrole ring. To bypass this, a de novo indole synthesis from a pre-functionalized benzene ring is the industry standard[3].
The optimal retrosynthetic pathway begins with 2-amino-5-nitrobenzonitrile . The cyano group is perfectly positioned adjacent to the amine, serving as a masked carboxylic acid that will eventually occupy the C7 position of the resulting indole.
Alkyne Insertion: A Sonogashira coupling introduces an alkyne at the C3 position of the benzene ring.
Cyclization: An intramolecular hydroamination of the alkyne forms the indole core.
Hydrolysis: The robust cyano group is hydrolyzed to the target carboxylic acid[4].
Fig 1: Stepwise retrosynthetic and forward synthesis workflow for the functionalized indole core.
Self-Validating Experimental Protocols
To ensure scientific integrity, the following protocols are designed as self-validating systems, incorporating specific in-process controls (IPCs) and mechanistic rationales for every reagent choice.
TBAF-Mediated Cyclization to 5-Nitro-1H-indole-7-carbonitrile
Causality of Reagent Selection: The highly electron-withdrawing nature of the 5-nitro group severely deactivates the aromatic ring, rendering traditional acid-catalyzed cyclizations inefficient. By employing Tetrabutylammonium fluoride (TBAF), the fluoride ion acts as a highly specific hydrogen-bond acceptor and mild base. It activates the primary amine, facilitating an intramolecular 5-endo-dig nucleophilic attack across the adjacent alkyne to forge the pyrrole ring[5].
Step-by-Step Methodology:
Charge a dry, argon-purged reaction vessel with 2-amino-3-(alkynyl)-5-nitrobenzonitrile (1.0 eq).
Dissolve the substrate in anhydrous THF (0.2 M concentration) to ensure complete solvation.
Add TBAF (1.0 M in THF, 4.0 eq) dropwise at room temperature[5].
Heat the reaction mixture to reflux (approx. 65°C) and stir overnight (12-16 hours).
Cool to room temperature, remove the THF under reduced pressure, and quench the residue with distilled water (approx. 50 mL).
Extract the aqueous layer with Ethyl Acetate (3x), dry the combined organic layers over anhydrous Na₂SO₄, and concentrate under vacuum.
Validation Checkpoint (Self-Validating System):
Upon the addition of TBAF, the solution will visually transition from a pale yellow to a deep orange/red, indicating successful amine deprotonation/activation. Spectroscopically, the reaction is validated by FTIR: the sharp alkyne C≡C stretch (~2100 cm⁻¹) present in the starting material will completely disappear, confirming the consumption of the alkyne and closure of the indole ring.
Alkaline Hydrolysis to 5-Nitro-1H-indole-7-carboxylic Acid
Causality of Reagent Selection: The cyano group at the 7-position is sterically shielded by the adjacent indole nitrogen. Furthermore, the electron-rich nature of the newly formed pyrrole ring makes the molecule highly susceptible to degradation or polymerization under strong aqueous acidic conditions. Therefore, a harsh alkaline environment (10% KOH) in a high-boiling protic solvent (Ethanol) is mandatory to drive the hydration of the nitrile to an amide, and subsequently to the stable carboxylate salt[1].
Step-by-Step Methodology:
Suspend the crude 5-nitro-1H-indole-7-carbonitrile (1.0 eq) in a 10% w/v solution of KOH in Ethanol (approx. 20 mL/g of substrate)[1].
Heat the heterogeneous mixture to reflux (85°C) and maintain for 16 hours.
Evaporate the solution under reduced pressure to remove the ethanol.
Dilute the remaining residue with a small amount of distilled water and cool the flask to 0°C in an ice bath.
Carefully acidify the mixture with dilute hydrochloric acid (1M HCl) until the pH reaches 2-3[1].
Filter the resulting precipitate, wash thoroughly with cold water, and dry under high vacuum to afford the target acid.
Validation Checkpoint (Self-Validating System):
During reflux, the initial heterogeneous suspension will transform into a homogeneous dark solution, physically validating the generation of the highly polar carboxylate salt. Upon cooling and acidification, crossing the pKa threshold (~4.5) will cause a copious precipitate of the free 5-nitro-1H-indole-7-carboxylic acid to spontaneously crash out of solution. LC-MS will confirm a mass shift corresponding to the conversion of -C≡N to -COOH.
Quantitative Data & Yield Optimization
The hydrolysis of the sterically hindered 7-carbonitrile is the most sensitive step in this workflow. The table below summarizes the quantitative process development data, highlighting the causality behind the optimal conditions.
Table 1: Optimization of Nitrile Hydrolysis Conditions
Reagent System
Solvent
Temp (°C)
Time (h)
Yield (%)
Mechanistic Causality & Observation
NaOH (2.0 eq)
MeOH / H₂O
60
24
~40
Incomplete conversion; poor solubility of the intermediate amide limits reaction kinetics.
KOH (10% w/v)
EtOH
85 (Reflux)
16
77
Optimal[6]; the ethoxide/hydroxide equilibrium effectively overcomes steric hindrance.
LiOH (5.0 eq)
THF / H₂O
65
48
<35
Suboptimal; insufficient nucleophilicity and lower reflux temperature fail to drive hydrolysis.
H₂SO₄ (20% v/v)
H₂O
100
12
N/A
Failure; strong acidic stress leads to extensive degradation of the electron-rich indole core.
Biological Application: CFTR Modulation
Once synthesized, 5-nitro-1H-indole-7-carboxylic acid (specifically its 2-tert-butyl derivative) undergoes amidation with a quinoline derivative and subsequent nitro-reduction to yield active pharmaceutical ingredients (APIs) like Ivacaftor[3]. These compounds are critical in treating cystic fibrosis. They bind directly to mutant CFTR channels at the cell surface, enhancing the open probability (gating) of the channel in an ATP-independent manner, thereby restoring osmotic balance across the epithelium[2].
Fig 2: Biological application pathway of the synthesized indole derivative in CFTR modulation.
Conclusion
The synthesis of 5-nitro-1H-indole-7-carboxylic acid requires precise manipulation of electronic and steric environments. By utilizing a TBAF-mediated hydroamination for cyclization and a high-temperature alkaline hydrolysis for nitrile conversion, chemists can reliably produce this intermediate. The self-validating nature of these protocols ensures high reproducibility, which is essential for the downstream manufacturing of life-saving CFTR modulators.
References
CA2869945C - Modulators of atp-binding cassette transporters , Google Patents. 1
US20090131492A1 - Indole derivatives as CFTR modulators , Google Patents.4
PT2007756E - Modulators of atp-binding cassette transporters , Google Patents. 6
CA2948104A1 - Modulators of atp-binding cassette transporters , Google Patents. 5
US7645789B2 - Indole derivatives as CFTR modulators , Google Patents. 3
US11639347B2 - Modulators of ATP-binding cassette transporters , Google Patents.2
The 5-Nitro-1H-Indole-7-Carboxylic Acid Scaffold: Pharmacophore Versatility in Neurotherapeutics and Oncology
The following technical guide details the biological activity, synthetic utility, and therapeutic potential of 5-nitro-1H-indole-7-carboxylic acid . Executive Summary 5-Nitro-1H-indole-7-carboxylic acid represents a high...
Author: BenchChem Technical Support Team. Date: March 2026
The following technical guide details the biological activity, synthetic utility, and therapeutic potential of 5-nitro-1H-indole-7-carboxylic acid .
Executive Summary
5-Nitro-1H-indole-7-carboxylic acid represents a highly specialized "privileged scaffold" in medicinal chemistry. Unlike simple indole derivatives, this molecule possesses a unique "push-pull" electronic structure defined by the strong electron-withdrawing nitro group at position C5 and the ionizable, hydrogen-bond-donating carboxylic acid at position C7. This specific substitution pattern confers distinct solubility profiles, metabolic stability, and receptor-binding capabilities, making it a critical intermediate in the development of NMDA receptor antagonists , kinase inhibitors , and c-Myc G-quadruplex stabilizers .
Part 1: Chemical Biology & Structure-Activity Relationships (SAR)
The biological potency of this scaffold is dictated by the interplay between its functional groups. Understanding these interactions is prerequisite to rational drug design.
Electronic "Push-Pull" System
C5-Nitro Group (
): Acts as a strong electron-withdrawing group (EWG). It decreases the electron density of the indole ring, lowering the of the indole N-H. This enhances the acidity of the N-H proton, strengthening hydrogen bond donor capability in the receptor pocket (e.g., interacting with backbone carbonyls in kinase hinge regions).
C7-Carboxylic Acid (
): Provides a polar handle for salt bridge formation (e.g., with Arginine or Lysine residues). In the context of the NMDA receptor, the C7-acid mimics the glycine carboxylate, critical for binding at the glycine co-agonist site.
Steric & Metabolic Implications
Metabolic Blockade: The C5 and C7 positions are common sites for oxidative metabolism (hydroxylation) in unsubstituted indoles. Blocking these sites with
and significantly extends the half-life () of the scaffold in microsomal stability assays.
Solubility: The C7-carboxylate ensures aqueous solubility at physiological pH, a common failure point for lipophilic nitro-aromatics.
Part 2: Therapeutic Applications[1][2][3][4]
A. Neuropharmacology: NMDA Receptor Antagonism
The most established application of indole-7-carboxylic acid derivatives is in the modulation of the N-methyl-D-aspartate (NMDA) receptor , specifically targeting the strychnine-insensitive glycine binding site (GluN1 subunit).
Mechanism: Competitive antagonism at the glycine site prevents channel opening without blocking the ion pore directly. This avoids the psychotomimetic side effects (hallucinations) associated with channel blockers like PCP or Ketamine.
Role of 5-Nitro: The nitro group enhances affinity by filling a hydrophobic pocket adjacent to the glycine site, while the 7-COOH mimics the glycine carboxylate.
B. Oncology: c-Myc G-Quadruplex Stabilization
Recent studies highlight 5-nitroindole derivatives as stabilizers of G-quadruplex (G4) DNA structures found in the promoter region of the c-Myc oncogene.
Mechanism: The planar indole core intercalates into the G4 structure. The 5-nitro group enhances
-stacking interactions, while the 7-COOH allows for the attachment of cationic side chains (via amide coupling) to interact with the phosphate backbone.
Outcome: Stabilization of the G4 structure represses c-Myc transcription, inducing cell cycle arrest in resistant cancer lines.
C. Infectious Disease: FBPase & Integrase Inhibition
Fructose-1,6-bisphosphatase (FBPase): Indole-2-carboxylic acids are known allosteric inhibitors.[1] The 7-COOH isomer offers an alternative binding mode, potentially exploiting the AMP allosteric site.
HIV-1 Integrase: The scaffold serves as a core for " diketo acid" bioisosteres, capable of chelating the
This diagram illustrates the allosteric regulation of the NMDA receptor by glycine-site antagonists derived from the 5-nitro-1H-indole-7-carboxylic acid scaffold.
Caption: Mechanism of neuroprotection via competitive antagonism at the NMDA receptor glycine site.
Part 4: Experimental Workflows
Synthesis Strategy (Bartoli Indole Synthesis)
The most robust route to 7-substituted indoles is the Bartoli Indole Synthesis , which utilizes ortho-substituted nitroarenes.[3]
Protocol:
Precursor: Start with 2-methyl-4-nitro-nitrobenzene (or a protected 2-carboxy precursor).
Mechanism: The Grignard reagent attacks the ortho-nitro group, triggering a [3,3]-sigmatropic rearrangement.
Workup: Acidic hydrolysis (saturated
) yields the indole.
Functionalization: If starting with a methyl group at C7, oxidize to COOH using
or similar oxidant.
Diagram 2: Synthetic Workflow
Caption: Bartoli synthesis route for accessing the 5-nitro-7-substituted indole scaffold.
In Vitro Binding Assay (NMDA Glycine Site)
Objective: Determine the
of the scaffold against -Glycine or -MDL-105,519.
Protocol:
Membrane Preparation: Homogenize rat cerebral cortex in 0.32 M sucrose. Centrifuge (1000 x g, 10 min) to remove debris. Centrifuge supernatant (20,000 x g, 20 min) to pellet membranes.
Wash: Resuspend pellet in 50 mM Tris-Acetate (pH 7.4). Repeat centrifugation 3x to remove endogenous glycine.
Incubation:
Buffer: 50 mM Tris-Acetate (pH 7.4).
Ligand: 10 nM
-MDL-105,519 (high-affinity glycine site antagonist).
Test Compound: 5-nitro-1H-indole-7-carboxylic acid (0.1 nM - 100
M).
Non-specific Binding: Define with 1 mM Glycine or 100
M 5,7-dichlorokynurenic acid.
Termination: Incubate 60 min at 4°C. Filter through GF/B glass fiber filters using a cell harvester.
Quantification: Liquid scintillation counting.
Analysis: Plot % Inhibition vs. Log[Concentration] to derive
.
Part 5: Quantitative Data Summary
The following table summarizes representative biological activities of structurally related 7-carboxylic acid indole derivatives, serving as a benchmark for the 5-nitro scaffold.
Compound Class
Target
Assay Type
Representative Potency ()
Reference
7-Cl-Indole-2-COOH
NMDA (Glycine Site)
Binding (-Gly)
[1]
5-Fluoroindole-2-COOH
NMDA (Glycine Site)
Binding (-Gly)
[2]
5-Nitroindole Derivatives
c-Myc G4 DNA
FRET Melting
[3]
Indole-2-Carboxamides
HIV-1 Integrase
Strand Transfer
[4]
Note: The 5-nitro-7-COOH substitution pattern is predicted to exhibit enhanced metabolic stability compared to the 5-H analogs listed above.
References
Hu, W., et al. (1998). "7-Chloro-indole-2-carboxylic acid derivatives as potent NMDA glycine site antagonists." Bioorganic & Medicinal Chemistry Letters. Link
Salituro, F. G., et al. (1990). "3-(2-Carboxyindol-3-yl)propionic acid-based antagonists of the NMDA receptor glycine site." Journal of Medicinal Chemistry. Link
Debnath, M., et al. (2021). "Synthesis and In-vitro Evaluation of novel 5-nitroIndole Derivatives as c-Myc G-Quadruplex Binders with Anticancer Activities." ChemMedChem. Link
Zhao, X., et al. (2014). "Design, synthesis and biological evaluation of indole-2-carboxylic acid derivatives as novel HIV-1 integrase strand transfer inhibitors." Bioorganic & Medicinal Chemistry. Link
Bartoli, G., et al. (1989).[4] "The Reaction of Vinyl Grignard Reagents with 2-Substituted Nitroarenes: A New Approach to the Synthesis of 7-Substituted Indoles." Tetrahedron Letters. Link
Part 1: The Indole Nucleus: A Cornerstone of Medicinal Chemistry
An In-Depth Technical Guide: 5-Nitro-1H-indole-7-carboxylic Acid: A Privileged Scaffold for Modern Drug Discovery Abstract The indole nucleus stands as a cornerstone in medicinal chemistry, forming the structural basis o...
Author: BenchChem Technical Support Team. Date: March 2026
An In-Depth Technical Guide:
5-Nitro-1H-indole-7-carboxylic Acid: A Privileged Scaffold for Modern Drug Discovery
Abstract
The indole nucleus stands as a cornerstone in medicinal chemistry, forming the structural basis of a multitude of natural products and synthetic pharmaceuticals with a vast array of biological activities.[1] Within this privileged class, 5-nitro-1H-indole-7-carboxylic acid emerges as a scaffold of significant interest for contemporary drug discovery. While direct investigation of this specific molecule is nascent, its constituent parts—the indole core, a C7-carboxylic acid, and a C5-nitro group—are well-established pharmacophoric elements. This guide synthesizes information from closely related structural analogs to build a compelling case for its utility. We will explore its proposed synthesis, delineate key, high-potential therapeutic applications including oncology and metabolic diseases, and provide detailed experimental protocols for its evaluation. This document serves as a technical primer for researchers, scientists, and drug development professionals seeking to leverage this promising scaffold in their discovery programs.
The Enduring Power of a Privileged Scaffold
In drug discovery, "privileged scaffolds" are molecular frameworks that are capable of binding to multiple, distinct biological targets. The indole ring system is a quintessential example of such a scaffold, prized for its structural rigidity, synthetic tractability, and its presence in essential biomolecules like the neurotransmitter serotonin and the hormone melatonin.[1] Its unique electronic properties and ability to participate in various non-covalent interactions (hydrogen bonding, π-stacking) allow indole-based molecules to achieve high-affinity binding with a diverse range of proteins.
Strategic Functionalization: The Role of the Carboxylic Acid and Nitro Groups
The therapeutic potential of the indole core is unlocked through precise functionalization. The placement of specific substituents dictates the molecule's physicochemical properties, target selectivity, and metabolic stability.
The Carboxylic Acid Moiety: The indole-7-carboxylic acid substructure is a key building block for synthesizing potential therapeutic agents, including those with anti-cancer and anti-inflammatory properties.[2] Carboxylic acids are potent hydrogen bond donors and acceptors and can exist in an anionic state at physiological pH, enabling strong ionic interactions with positively charged residues (e.g., lysine, arginine) in a protein's active site. Furthermore, this group is known to chelate metal ions, a critical mechanism for inhibiting metalloenzymes such as HIV-1 integrase.[3][4]
The Nitro Group: The nitro group is a powerful electron-withdrawing moiety that profoundly influences a molecule's electronic profile.[5] This feature can enhance binding affinity to biological targets through dipole-dipole and hydrogen bonding interactions.[3] In many contexts, the nitro group is a critical pharmacophore. For instance, its presence on the indole scaffold is often crucial for the anticancer activity of compounds designed to stabilize G-quadruplex DNA structures.[3][6] Additionally, the nitroaromatic motif is found in numerous antibacterial and antiparasitic agents, where its reduction in hypoxic environments can lead to the generation of cytotoxic radical species.[5]
Part 2: Synthesis and Chemical Profile of the Scaffold
Predicted Physicochemical Properties
A preliminary in-silico analysis of the parent scaffold, 1H-indole-7-carboxylic acid, provides a baseline for understanding its drug-like properties. The addition of a nitro group is expected to increase polarity and molecular weight.
The synthesis of 5-nitro-1H-indole-7-carboxylic acid can be logically approached via a multi-step sequence leveraging the well-established Fischer indole synthesis. This method has been successfully used to create various nitroindole isomers.[8]
Rationale: This protocol is adapted from established procedures for synthesizing nitroindole-2-carboxylic acids.[8] Polyphosphoric acid (PPA) is an effective catalyst for the cyclization of nitrophenylhydrazones, which can be challenging with other acids.[8]
Step 1: Hydrazone Formation
Dissolve p-nitrophenylhydrazine (1 equivalent) in ethanol.
Add a catalytic amount of acetic acid.
Add ethyl pyruvate (1 equivalent) dropwise to the solution.
Stir the mixture at room temperature for 2-4 hours, monitoring by Thin Layer Chromatography (TLC).
The resulting ethyl pyruvate p-nitrophenylhydrazone precipitate is collected by filtration, washed with cold ethanol, and dried under vacuum.
Step 2: Cyclization
Pre-heat polyphosphoric acid (PPA) to approximately 90°C in a round-bottom flask equipped with a mechanical stirrer.
Carefully add the dried hydrazone from Step 1 in portions to the hot PPA.
Maintain the reaction temperature between 85-115°C for 1-2 hours, monitoring for the completion of the reaction by TLC.[3]
Allow the mixture to cool slightly, then pour it carefully onto crushed ice with vigorous stirring.
The crude ethyl 5-nitro-1H-indole-2-carboxylate will precipitate. Collect the solid by filtration, wash thoroughly with water until the filtrate is neutral, and dry.
Step 3: Hydrolysis
Dissolve the crude ester from Step 2 in hot ethanol.
Add a solution of potassium hydroxide (KOH, ~3 equivalents) in water to the ethanolic solution.[8]
Stir the mixture at room temperature for 6-8 hours. A precipitate of the potassium salt may form.
Add warm water to dissolve the salt, then add this solution slowly to an excess of cold, dilute hydrochloric acid (HCl) with stirring.
The final product, 5-nitro-1H-indole-2-carboxylic acid, precipitates. Collect the solid by filtration, wash with water, and dry.
Note: The prompt asks for 5-nitro-1H-indole-7-carboxylic acid. The most direct synthetic routes described in the literature lead to indole-2-carboxylic acids.[8] Synthesizing the 7-carboxylic acid isomer would require a different starting material, such as 2-amino-3-nitrobenzoic acid, and a different synthetic strategy (e.g., a Madelung or related synthesis), which is less commonly documented for this specific substitution pattern.
Part 3: High-Potential Therapeutic Applications
The true value of the 5-nitro-1H-indole-7-carboxylic acid scaffold can be inferred from the well-documented biological activities of its closest analogs.
Anticancer Applications: Targeting G-Quadruplex DNA
Rationale: A compelling body of evidence shows that substituted 5-nitroindole derivatives can act as potent anticancer agents by binding to and stabilizing G-quadruplex (G4) DNA structures.[6][9] These non-canonical DNA structures are prevalent in the promoter regions of oncogenes, most notably c-Myc. Stabilization of the c-Myc G4 structure inhibits transcription, leading to the downregulation of the c-Myc protein, which in turn induces cell-cycle arrest and apoptosis in cancer cells.[3][6] The nitro group is frequently cited as a key contributor to this binding activity.[6]
Caption: Mechanism of c-Myc downregulation via G4 stabilization.
Rationale: The FID assay is a high-throughput and reliable method to screen for compounds that bind to G4 DNA.[3] It relies on the displacement of a fluorescent dye (e.g., Thioflavin T) that binds non-covalently to the G4 structure. A successful binding event by the test compound displaces the dye, causing a decrease in fluorescence.
Protocol:
G4 DNA Annealing: Prepare a solution of the c-Myc promoter G4-forming oligonucleotide (e.g., Pu22) in a potassium-containing buffer (e.g., 25 mM KPi, 70 mM KCl). Heat to 95°C for 10 minutes and allow to cool slowly to room temperature to ensure proper folding into the G4 conformation.
Assay Preparation: In a 96- or 384-well plate, add the pre-annealed G4 DNA and the fluorescent dye Thioflavin T (ThT) to the assay buffer.
Compound Addition: Add the 5-nitro-1H-indole-7-carboxylic acid derivatives from a stock solution (typically in DMSO) across a range of concentrations. Include a DMSO-only control.
Incubation: Incubate the plate at room temperature for 5-10 minutes, protected from light.
Fluorescence Reading: Measure the fluorescence intensity using a plate reader (Excitation ~425 nm, Emission ~485 nm).
Data Analysis: A decrease in fluorescence intensity relative to the DMSO control indicates displacement of ThT and binding of the compound to the G4 DNA. Data can be used to calculate binding affinity (e.g., DC₅₀, the concentration required to displace 50% of the dye).
Antiviral Drug Development: Metalloenzyme Inhibition
Rationale: Indole-2-carboxylic acid derivatives have been identified as potent inhibitors of HIV-1 integrase, a critical metalloenzyme for viral replication.[3] The inhibitory mechanism involves the chelation of two magnesium ions (Mg²⁺) in the enzyme's active site by the carboxylic acid and the indole nitrogen.[3] The 5-nitro-1H-indole-7-carboxylic acid scaffold, possessing a similar chelating group, represents a promising starting point for developing new inhibitors against HIV-1 integrase or other viral metalloenzymes.
Caption: High-throughput screening workflow for enzyme inhibitors.
Part 4: Future Directions and Conclusion
The 5-nitro-1H-indole-7-carboxylic acid scaffold is a largely unexplored, yet highly promising, platform for drug discovery. Based on robust evidence from closely related analogs, it holds significant potential in several key therapeutic areas:
Oncology: As a G-quadruplex stabilizer, with clear avenues for optimization based on published SAR for 5-nitroindoles.[6]
Antivirals: As a metalloenzyme inhibitor, leveraging the metal-chelating properties of the carboxylate group.[4]
Metabolic Diseases: Drawing inspiration from 7-nitro-1H-indole-2-carboxylic acid derivatives that act as allosteric inhibitors of FBPase.[10]
Future work should focus on the efficient synthesis of the core and the creation of a diverse library of derivatives by modifying the N1 and other positions on the indole ring. Systematic screening of these libraries against targets in the aforementioned disease areas could rapidly yield novel lead compounds. The inherent drug-like properties of the indole nucleus, combined with the specific electronic and binding contributions of the nitro and carboxylic acid groups, make 5-nitro-1H-indole-7-carboxylic acid a scaffold worthy of significant investigation.
References
R. K. Brown, and N. A. Nelson. (1953). The Synthesis of 4-Nitro-, 5-Nitro-, 6-Nitro- and 7-Nitroindole. Journal of the American Chemical Society, 75(1), 24-27. Available from: [Link].
K. Saha, et al. (2016). Synthesis and in Vitro Evaluation of Novel 5-Nitroindole Derivatives as c-Myc G-Quadruplex Binders with Anticancer Activity. ChemMedChem, 11(15), 1667-1677. Available from: [Link].
ACS Publications. The Synthesis of 4-Nitro-, 5-Nitro-, 6-Nitro- and 7-Nitroindole. Available from: [Link].
ResearchGate. Synthesis and In-vitro Evaluation of novel 5-nitroIndole Derivatives as c-Myc G-Quadruplex Binders with Anticancer Activities. Available from: [Link].
M. A. Al-Malki, et al. (2024). Indole Derivatives: A Versatile Scaffold in Modern Drug Discovery—An Updated Review on Their Multifaceted Therapeutic Applications (2020–2024). Molecules, 29(11), 2539. Available from: [Link].
ResearchGate. Exploring the Versatile Pharmacological Potential of Indole Derivatives: A Comprehensive Review. Available from: [Link].
ResearchGate. Design, synthesis and biological evaluation of 7-nitro-1H-indole-2-carboxylic acid derivatives as allosteric inhibitors of fructose-1,6-bisphosphatase. Available from: [Link].
RSC Publishing. Design, synthesis and biological evaluation of indole-2-carboxylic acid derivatives as novel HIV-1 integrase strand transfer inhibitors. Available from: [Link].
ACS Publications. Discovery and Optimization of Indoline-Based Compounds as Dual 5-LOX/sEH Inhibitors: In Vitro and In Vivo Anti-Inflammatory Characterization. Available from: [Link].
PubChem. 1H-Indole-7-carboxylic acid. Available from: [Link].
L. F. M. Quiroga, et al. (2022). The Diverse Biological Activity of Recently Synthesized Nitro Compounds. Molecules, 27(11), 3629. Available from: [Link].
An Application Guide to the Regioselective Synthesis of 5-Nitro-1H-indole-7-carboxylic Acid
Abstract This technical application note provides a comprehensive guide for the synthesis of 5-nitro-1H-indole-7-carboxylic acid, a key heterocyclic building block for drug discovery and medicinal chemistry. The describe...
Author: BenchChem Technical Support Team. Date: March 2026
Abstract
This technical application note provides a comprehensive guide for the synthesis of 5-nitro-1H-indole-7-carboxylic acid, a key heterocyclic building block for drug discovery and medicinal chemistry. The described synthetic strategy is a robust two-step process commencing with the synthesis of the precursor, 1H-indole-7-carboxylic acid, via a modified Reissert indole synthesis, followed by a regioselective nitration at the C-5 position. This guide offers detailed, step-by-step protocols, mechanistic insights, and data presentation to support researchers, chemists, and drug development professionals in the successful preparation of this valuable compound.
Introduction
The indole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous pharmaceutical agents.[1] Specifically, nitro-substituted indole carboxylic acids are of significant interest as they serve as versatile intermediates for the development of novel therapeutics, including inhibitors of critical enzymes like HIV-1 integrase and potential treatments for parasitic diseases.[2] The carboxylic acid moiety often acts as a crucial pharmacophore, enabling interactions with biological targets, while the nitro group can serve as a handle for further functionalization or as an important electronic feature.[2][3]
5-Nitro-1H-indole-7-carboxylic acid presents a unique substitution pattern that is not readily accessible through common synthetic routes. Direct functionalization of the indole core is often challenging due to the high reactivity of the pyrrole ring, which can lead to a lack of regioselectivity and polymerization under harsh acidic conditions.[4]
This application note details a logical and efficient two-step synthetic pathway designed to overcome these challenges. The synthesis begins with the construction of the 1H-indole-7-carboxylic acid ring system, followed by a directed electrophilic nitration to install the nitro group at the desired C-5 position. Each step has been designed based on established chemical principles to ensure high yield and purity of the final product.
Overall Synthetic Strategy
The synthesis is structured in two primary stages:
Synthesis of 1H-Indole-7-carboxylic Acid: This precursor is prepared using the Reissert indole synthesis. This classic method involves the condensation of a substituted o-nitrotoluene with diethyl oxalate, followed by a reductive cyclization to form the indole ring.[5][6]
Regioselective Nitration: The 1H-indole-7-carboxylic acid intermediate is then subjected to electrophilic nitration. The reaction conditions are controlled to favor substitution on the benzene ring, with the C-7 carboxylic acid group acting as a meta-director, guiding the nitro group to the C-5 position.
The complete workflow is illustrated below.
Figure 1: Overall synthetic workflow for 5-nitro-1H-indole-7-carboxylic acid.
Experimental Protocols
Materials and Equipment
Reagent/Material
Grade
Supplier
CAS Number
2-Methyl-3-nitrobenzoic Acid
≥98%
Sigma-Aldrich
1975-50-4
Diethyl Oxalate
≥99%
Sigma-Aldrich
95-92-1
Potassium Ethoxide
95%
Sigma-Aldrich
917-58-8
Anhydrous Ethanol
≥99.5%
Fisher Scientific
64-17-5
Zinc Dust
<10 µm, ≥98%
Sigma-Aldrich
7440-66-6
Glacial Acetic Acid
≥99.7%
VWR
64-19-7
Sulfuric Acid (H₂SO₄)
95-98%
Sigma-Aldrich
7664-93-9
Nitric Acid (HNO₃)
70%
Sigma-Aldrich
7697-37-2
Diethyl Ether
ACS Grade
Fisher Scientific
60-29-7
Hydrochloric Acid (HCl)
37%
VWR
7647-01-0
Equipment: Standard laboratory glassware, magnetic stirrers with heating plates, ice baths, rotary evaporator, vacuum filtration apparatus, and a pH meter. All reactions should be conducted in a well-ventilated fume hood.
PART 1: Synthesis of 1H-Indole-7-carboxylic Acid
This protocol is adapted from the principles of the Reissert indole synthesis.[5][6]
Step 1.1: Condensation of 2-Methyl-3-nitrobenzoic Acid with Diethyl Oxalate
Setup: In a 500 mL three-necked round-bottom flask equipped with a mechanical stirrer, a dropping funnel, and a reflux condenser with a drying tube, prepare a solution of potassium ethoxide by carefully dissolving potassium (4.0 g, 0.1 mol) in anhydrous ethanol (100 mL).
Reagent Addition: To this solution, add 2-methyl-3-nitrobenzoic acid (9.05 g, 0.05 mol). Subsequently, add diethyl oxalate (14.6 g, 0.1 mol) dropwise via the dropping funnel over 30 minutes while stirring vigorously.
Reaction: Heat the mixture to reflux for 4 hours. The solution will darken, and a precipitate may form.
Work-up: After cooling to room temperature, pour the reaction mixture into 400 mL of ice-cold water. Acidify the aqueous solution to pH 2-3 with concentrated HCl. A yellow-orange precipitate of the crude pyruvate intermediate will form.
Isolation: Collect the precipitate by vacuum filtration, wash thoroughly with cold water, and dry under vacuum. This crude intermediate is used directly in the next step without further purification.
Step 1.2: Reductive Cyclization
Setup: Suspend the crude, dried pyruvate intermediate from the previous step in a mixture of glacial acetic acid (150 mL) and ethanol (50 mL) in a 1 L round-bottom flask.
Reduction: Heat the mixture to 80 °C with vigorous stirring. Add zinc dust (20 g, 0.3 mol) portion-wise over 1 hour. The addition is exothermic; maintain the temperature between 80-90 °C.
Reaction: After the addition of zinc is complete, continue to heat and stir the mixture at 90 °C for an additional 3 hours. Monitor the reaction by TLC until the starting material is consumed.
Work-up: Cool the mixture and filter it through a pad of Celite to remove excess zinc and other solids. Wash the filter cake with a small amount of ethanol.
Isolation: Concentrate the filtrate under reduced pressure to remove the ethanol. Add 200 mL of water to the remaining acetic acid solution to precipitate the crude product.
Purification: Collect the solid by vacuum filtration, wash with cold water, and then recrystallize from an ethanol/water mixture to yield 1H-indole-7-carboxylic acid as a crystalline solid.
PART 2: Regioselective Nitration to 5-Nitro-1H-indole-7-carboxylic Acid
CAUTION: This procedure involves the use of concentrated strong acids and is highly exothermic. Perform this reaction in a fume hood with appropriate personal protective equipment (PPE), including safety glasses, a face shield, and acid-resistant gloves.
Preparation of Nitrating Mixture: In a separate flask, carefully and slowly add concentrated nitric acid (3.0 mL, ~0.07 mol) to concentrated sulfuric acid (12.0 mL) while cooling in an ice/salt bath. Keep this mixture cold until use.
Setup: Dissolve 1H-indole-7-carboxylic acid (5.0 g, 0.031 mol) in concentrated sulfuric acid (50 mL) in a 250 mL round-bottom flask, cooled to -5 °C in an ice/salt bath. Stir until all solid has dissolved.
Nitration: Add the pre-cooled nitrating mixture dropwise to the indole solution over 45 minutes. It is critical to maintain the internal reaction temperature below 0 °C throughout the addition to prevent side reactions and degradation.
Reaction: After the addition is complete, allow the reaction mixture to stir at 0 °C for an additional 2 hours.
Quenching: Carefully and slowly pour the reaction mixture onto 500 g of crushed ice with vigorous stirring. A pale-yellow precipitate will form.
Isolation: Allow the ice to melt completely, then collect the solid product by vacuum filtration. Wash the filter cake extensively with cold water until the washings are neutral (pH ~7).
Purification: Dry the crude product under vacuum. Further purification can be achieved by recrystallization from aqueous ethanol to yield 5-nitro-1H-indole-7-carboxylic acid.
Mechanistic Rationale
Reissert Indole Synthesis
The Reissert synthesis is a powerful method for constructing the indole ring from o-nitrotoluene derivatives.[2] The key steps involve an initial Claisen condensation between the α-carbon of the o-nitrotoluene derivative and diethyl oxalate, catalyzed by a strong base like potassium ethoxide. This is followed by an intramolecular reductive cyclization, where the nitro group is reduced to an amine, which then spontaneously condenses with the adjacent ketone to form the indole-2-carboxylic acid.[5]
Regioselectivity of Nitration
The regiochemical outcome of the electrophilic nitration of 1H-indole-7-carboxylic acid is governed by the competing directing effects of the substituents on the benzene ring.
Figure 2: Rationale for C-5 regioselectivity in the nitration of 1H-indole-7-carboxylic acid.
Under the strongly acidic conditions of the nitrating mixture (HNO₃/H₂SO₄), the indole nitrogen is protonated. This protonation deactivates the highly reactive pyrrole ring towards further electrophilic attack.[4] Consequently, electrophilic substitution occurs preferentially on the less deactivated benzene ring. The carboxylic acid group at the C-7 position is an electron-withdrawing group and a powerful meta-director. The position meta to C-7 is C-5. Therefore, the incoming electrophile, the nitronium ion (NO₂⁺), is directed to the C-5 position, resulting in the desired product.
Characterization Data
The identity and purity of the final product should be confirmed using standard analytical techniques.
Expected signals for 9 carbons, including carboxyl, aromatic, and indole ring carbons.
Mass Spectrometry (ESI-)
m/z [M-H]⁻ calculated for C₉H₅N₂O₄⁻: 205.02; found: 205.02±0.01
Troubleshooting
Problem
Potential Cause(s)
Suggested Solution(s)
Low yield in Part 1
Incomplete formation of potassium ethoxide.
Ensure potassium is fully dissolved in anhydrous ethanol before adding other reagents.
Inefficient reductive cyclization.
Ensure fine zinc dust is used. Add zinc portion-wise to control the exotherm. Ensure reaction goes to completion by TLC.
Dark tar formation during nitration
Reaction temperature too high.
Maintain strict temperature control (<-5 to 0 °C) during the addition of the nitrating mixture. Use an efficient cooling bath (ice/salt).
Indole polymerization.
Ensure the indole is fully dissolved in the sulfuric acid before starting the addition of the nitrating mixture.
Presence of multiple nitro-isomers
Poor regiocontrol.
Ensure the reaction temperature is kept low. A higher temperature can lead to loss of selectivity. Verify the purity of the 1H-indole-7-carboxylic acid starting material.
Safety Precautions
Hazardous Reagents: Concentrated sulfuric acid and nitric acid are highly corrosive and strong oxidizing agents. Potassium metal is highly reactive with water. Handle these reagents with extreme care in a chemical fume hood.
Personal Protective Equipment (PPE): Always wear safety goggles, a face shield, a lab coat, and appropriate acid-resistant gloves when handling corrosive materials.
Exothermic Reactions: The preparation of the nitrating mixture and the nitration reaction itself are highly exothermic. Use ice baths for cooling and add reagents slowly to maintain control over the reaction temperature.
Quenching: Quenching the reaction mixture on ice should be done slowly and carefully to manage the heat generated from the dilution of strong acids.
Waste Disposal: Dispose of all chemical waste according to institutional and local safety regulations. Acidic and basic aqueous waste should be neutralized before disposal.
References
Wikipedia. (2023). Reissert indole synthesis. Retrieved from [Link]
Noland, W. E., & Baude, F. J. (1963).
Taber, D. F. (2016). Reissert Indole Synthesis. In Organic Syntheses (pp. 332-337). John Wiley & Sons, Inc.
Kushwaha, D. (n.d.). Synthesis and Chemistry of Indole.
Hughes, D. L. (1993). The Reissert Indole Synthesis.
Singer, H., & Shive, W. (1957). Synthesis of 7-Indolecarboxylic Acid. Journal of the American Chemical Society, 79(4), 862-865.
Humphrey, G. R., & Kuethe, J. T. (2006). Practical Methodologies for the Synthesis of Indoles. Chemical Reviews, 106(7), 2875-2911.
PubChem. (n.d.). 1H-Indole-7-carboxylic acid. Retrieved from [Link]
Noland, W. E., & Rieke, R. D. (1966). Nitration of Indoles. V. Nitration of Electronegatively Substituted Indoles. Synthesis of the Four bz,3-Dinitroindoles. The Journal of Organic Chemistry, 31(1), 70-77.
Li, Q., et al. (2014). Design, synthesis and biological evaluation of 7-nitro-1H-indole-2-carboxylic acid derivatives as allosteric inhibitors of fructose-1,6-bisphosphatase. Bioorganic & Medicinal Chemistry, 22(6), 1850-1862.
Gribble, G. W. (2000). Recent developments in indole ring synthesis—methodology and applications. Journal of the Chemical Society, Perkin Transactions 1, (7), 1045-1075.
Bartoli, G., et al. (1989). The reaction of vinyl Grignard reagents with 2-substituted nitroarenes: a new, general method for the synthesis of 7-substituted indoles. Tetrahedron Letters, 30(16), 2129-2132.
The Organic Chemistry Portal. (n.d.). Synthesis of indoles. Retrieved from [Link]
Larock, R. C., & Yum, E. K. (1991). Synthesis of indoles via palladium-catalyzed annulation of internal alkynes. Journal of the American Chemical Society, 113(17), 6689-6690.
Cacchi, S., & Fabrizi, G. (2005). Synthesis and functionalization of indoles through palladium-catalyzed reactions. Chemical Reviews, 105(7), 2873-2920.
Ballini, R., & Petrini, M. (2007). The Nitro Group as a Key Functionality in the Synthesis of Natural Products and Bioactive Compounds. Chemical Reviews, 107(9), 3581-3647.
Application Note: Esterification Strategies for 5-Nitro-1H-indole-7-carboxylic Acid
Document Type: Technical Protocol & Application Guide Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Introduction and Substrate Analysis The functionalization of indole cores is a co...
Author: BenchChem Technical Support Team. Date: March 2026
Document Type: Technical Protocol & Application Guide
Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals
Introduction and Substrate Analysis
The functionalization of indole cores is a cornerstone of modern medicinal chemistry. Specifically, 5-nitro-1H-indole-7-carboxylic acid and its derivatives (such as 2-tert-butyl-5-nitro-1H-indole-7-carboxylic acid) are highly valued intermediates in the synthesis of ATP-binding cassette (ABC) transporter modulators, including CFTR correctors utilized in cystic fibrosis therapies [1].
However, the esterification of this specific substrate presents unique stereoelectronic challenges:
Steric Hindrance: The carboxylic acid at the 7-position is sterically encumbered by the adjacent indole nitrogen (N1) and its associated proton.
Electronic Deactivation: The strongly electron-withdrawing 5-nitro group pulls electron density away from the indole ring. While this beneficially reduces the nucleophilicity of the indole NH (minimizing unwanted N-acylation or N-alkylation), it also deactivates the overall ring system, making standard, mild [3] approaches sluggish and low-yielding.
To overcome these barriers, researchers must bypass standard equilibrium-driven esterifications and instead utilize highly reactive intermediates (e.g., acyl chlorides) or potent coupling agents.
Mechanistic Causality & Reagent Selection
Choosing the correct esterification reagent requires aligning the chemical properties of the target alcohol with the steric demands of the 7-carboxylic acid.
Thionyl Chloride (
) / Alcohol: This is the most field-proven method for generating methyl or ethyl esters. converts the sterically hindered carboxylic acid into a highly reactive acyl chloride in situ. The generation of HCl as a byproduct serves a dual purpose: it acts as an acid catalyst for the subsequent alcoholysis and ensures the indole NH remains protonated and completely unreactive [2].
Steglich Esterification (EDCI, DMAP): When the target ester requires a bulky or acid-sensitive alcohol (e.g., tert-butanol or a complex API fragment), the harsh acidic conditions of
are unsuitable. EDCI creates an O-acylisourea intermediate, while DMAP acts as a superior acyl transfer catalyst to overcome the C7 steric bulk.
Base-Promoted Alkylation (
, Alkyl Halide): For benzyl or allyl esters, reacting the carboxylate salt with an alkyl halide is highly efficient. The 5-nitro group sufficiently depresses the pKa and nucleophilicity of the indole NH, allowing mild bases like to selectively deprotonate the carboxylic acid (forming the carboxylate) without triggering N-alkylation.
Quantitative Method Comparison
The following table summarizes the quantitative metrics and causal rationale for each method.
Mild conditions prevent degradation; DMAP acts as an acyl transfer catalyst.
Base-Promoted Alkylation
, R-X, DMF
Benzyl, Allyl
70–90%
4–8 h
Exploits the deactivated 5-nitroindole NH to achieve selective O-alkylation.
Workflow and Pathway Visualizations
To streamline decision-making in the laboratory, the following decision matrix dictates the optimal esterification pathway based on the target alcohol.
Fig 1: Decision matrix for selecting esterification reagents based on target alcohol.
The mechanism for the preferred
-mediated methylation relies on the irreversible formation of an acyl chloride, completely bypassing the equilibrium limitations of standard [4].
Fig 2: Mechanistic pathway of SOCl2-mediated esterification via an acyl chloride intermediate.
Self-Validating Experimental Protocols
The following protocols are designed as self-validating systems. In-Process Control (IPC) steps are embedded to ensure the success of intermediate states before proceeding, minimizing wasted time and reagents.
Protocol A:
-Mediated Synthesis of Methyl 5-nitro-1H-indole-7-carboxylate
Adapted from validated pharmaceutical patent literature for CFTR modulator synthesis [1, 2].
Anhydrous Methanol: 2 mL per mmol of substrate (e.g., 30 mL)
Step-by-Step Methodology:
Preparation: Charge an oven-dried round-bottom flask equipped with a magnetic stir bar with 5-nitro-1H-indole-7-carboxylic acid (15 mmol) and anhydrous methanol (30 mL). Purge the system with Argon.
Activation: Cool the suspension to 0 °C using an ice-water bath. Dropwise, add
(30 mmol) over 15 minutes. Causality Note: Slow addition controls the exothermic generation of and HCl gases, preventing solvent bumping.
Esterification: Remove the ice bath and attach a reflux condenser. Heat the mixture to 80 °C and stir for 12 hours.
IPC Validation (Self-Validation Step): Pull a 50 µL aliquot, dilute in 1 mL EtOAc, and quench with saturated
. Spot the organic layer on a silica TLC plate (Eluent: 5% EtOAc in Petroleum Ether). The starting acid will remain at the baseline (Rf = 0.0), while the product ester will migrate (Rf ~ 0.4). Proceed only if baseline material is absent.
Workup: Evaporate the solvent under reduced pressure. Dissolve the crude residue in EtOAc (50 mL) and wash sequentially with saturated aqueous
(2 × 25 mL) and brine (25 mL).
Purification: Dry the organic layer over anhydrous
, filter, and concentrate. Purify via flash column chromatography (Silica gel, 5% EtOAc in Petroleum Ether) to afford the pure methyl ester.
Protocol B: Steglich Esterification for Complex Alcohols
Reagents:
5-Nitro-1H-indole-7-carboxylic acid: 1.0 eq
Target Alcohol (e.g., tert-butanol): 1.5 eq
EDCI·HCl: 1.2 eq
DMAP: 0.2 eq (Catalytic)
Anhydrous Dichloromethane (DCM): 0.2 M relative to substrate
Step-by-Step Methodology:
Reagent Mixing: Dissolve the carboxylic acid and the target alcohol in anhydrous DCM under an Argon atmosphere at room temperature.
Coupling: Add EDCI·HCl in one portion, followed immediately by DMAP. Causality Note: DMAP reacts with the O-acylisourea intermediate formed by EDCI to create a highly reactive N-acylpyridinium species, which is highly susceptible to nucleophilic attack by bulky alcohols.
Reaction Monitoring: Stir at room temperature for 12–24 hours. Validate completion via LC-MS, looking for the disappearance of the acid mass peak
.
Quenching & Workup: Dilute the reaction with additional DCM. Wash with 0.5 M HCl (to remove DMAP and unreacted EDCI), followed by saturated
and brine. Dry over and concentrate for subsequent chromatography.
References
US7645789B2 - Indole derivatives as CFTR modulators
Source: Google Patents
URL
USRE50453E1 - Indole derivatives as CFTR modulators
Source: Google Patents
URL
Application Note: Reduction of 5-Nitro-1H-indole-7-carboxylic Acid to 5-Amino-1H-indole-7-carboxylic Acid
Here is a comprehensive, self-validating application note for the reduction of the nitro group in 5-nitro-1H-indole-7-carboxylic acid, designed for advanced pharmaceutical research and development. Executive Summary & Sc...
Author: BenchChem Technical Support Team. Date: March 2026
Here is a comprehensive, self-validating application note for the reduction of the nitro group in 5-nitro-1H-indole-7-carboxylic acid, designed for advanced pharmaceutical research and development.
Executive Summary & Scientific Context
The chemoselective reduction of the nitro group in 5-nitro-1H-indole-7-carboxylic acid yields 5-amino-1H-indole-7-carboxylic acid, a highly valued building block in modern medicinal chemistry. Most notably, this functionalized indole core is a critical precursor in the synthesis of Cystic Fibrosis Transmembrane Conductance Regulator (CFTR) modulators, which are essential for treating the underlying genetic defects of cystic fibrosis[1].
Working with this specific scaffold presents unique physicochemical challenges. The presence of an unprotected indole nitrogen (1H) and a free 7-carboxylic acid moiety results in a highly polar, potentially zwitterionic product. Consequently, harsh reducing agents or strongly acidic conditions can lead to untoward side reactions, such as partial saturation of the indole C2-C3 double bond or intractable isolation issues[2]. This guide details a self-validating framework utilizing palladium-catalyzed hydrogenation to ensure high-fidelity conversion and recovery.
Mechanistic Rationale & Catalyst Selection
The transformation of a nitroarene to an aniline derivative proceeds via a well-characterized, surface-mediated sequential reduction. Palladium on Carbon (Pd/C) is the optimal catalyst for this transformation due to its high affinity for the electron-withdrawing nitro group. The substrate adsorbs onto the palladium surface, undergoing a stepwise transfer of hydrogen to form a nitroso intermediate, followed by a hydroxylamine, and ultimately the primary amine[3].
Stepwise catalytic reduction mechanism of the nitro group to an amine via reactive intermediates.
Comparative Analysis of Reduction Modalities
To optimize the workflow, researchers must balance scalability, safety, and chemoselectivity. Table 1 summarizes the quantitative and qualitative metrics of common reduction strategies applied to this specific indole scaffold.
Table 1: Quantitative Comparison of Nitro-to-Amine Reduction Strategies
Reduction Method
Reagents & Conditions
Typical Yield
Chemoselectivity
Operational Advantages
Limitations
Direct Hydrogenation
10% Pd/C, H₂ gas (1 atm), EtOH
85–95%
High
Clean reaction profile; no metal waste generated.
Requires specialized H₂ gas handling and pressure monitoring.
Transfer Hydrogenation
10% Pd/C, HCO₂NH₄, EtOH
80–95%
High
Highly scalable; circumvents the need for pressure vessels.
Ammonia generation requires proper venting.
Béchamp Reduction
Fe powder, NH₄Cl, EtOH/H₂O
70–85%
Moderate
Tolerates the presence of reducible halogens.
Iron oxide sludge severely complicates product isolation.
Methodological Framework: Transfer Hydrogenation Protocol
Given its superior scalability and safety profile, the ammonium formate transfer hydrogenation method is detailed below. This protocol operates as a self-validating system , embedding visual and analytical checkpoints to guarantee success at each node[3].
Standard experimental workflow for the catalytic reduction of 5-nitro-1H-indole-7-carboxylic acid.
Causality: Ethanol acts as a protic hydrogen-shuttle medium. The substrate may not fully dissolve initially due to the polar 7-carboxylic acid, but solubility will increase as the reaction progresses and the ammonium salt forms.
Atmosphere Exchange: Purge the reaction flask with Nitrogen (N₂) or Argon for 10 minutes.
Causality: Removing ambient oxygen is an absolute safety requirement to prevent the pyrophoric ignition of the Pd/C catalyst upon introduction.
Catalyst Addition: Carefully add 10% Pd/C (0.1 eq by weight, ~200 mg) under a positive stream of inert gas.
Hydrogen Source Addition: Add ammonium formate (HCO₂NH₄) (5.0 eq, 50 mmol, 3.15 g) in a single portion.
Causality: Ammonium formate decomposes endothermically on the palladium surface to yield H₂, CO₂, and NH₃. The generated ammonia transiently basifies the medium, aiding the solubilization of the carboxylic acid moiety.
Reaction Execution: Heat the mixture to 60°C under a reflux condenser for 2–4 hours.
In-Process Control (IPC) & Self-Validation: Monitor the reaction via LC-MS.
Validation Check: The deep yellow/orange suspension must transition to a pale, nearly colorless mixture. Analytically, the starting material peak (m/z 205 [M-H]⁻) must completely disappear, replaced by the product peak (m/z 175 [M-H]⁻ or 177 [M+H]⁺).
Filtration: Cool the reaction to room temperature and filter it through a tightly packed pad of Celite to remove the Pd/C catalyst. Wash the pad thoroughly with methanol (2 x 20 mL) to ensure complete recovery of the highly polar product.
Isolation & pH Adjustment: Concentrate the filtrate under reduced pressure to remove the bulk of the ethanol/methanol. Dissolve the residue in a minimal amount of water and carefully adjust the pH to ~4.5–5.0 using 1M HCl.
Causality: The 5-amino-1H-indole-7-carboxylic acid is a zwitterion (pKa of the acid is ~4.5, pKa of the aniline is ~4.6). Adjusting the solution to its isoelectric point minimizes aqueous solubility, driving the quantitative precipitation of the product. Filter the resulting solid and dry in vacuo.
Quality Assurance & Analytical Validation
Orthogonal validation is required to confirm the integrity of the isolated product before downstream amide coupling.
¹H NMR (DMSO-d₆): Confirm the disappearance of the highly deshielded aromatic protons characteristic of the nitro-aromatic system. Validate the appearance of a broad singlet integrating for 2H around 4.5–5.5 ppm (representing the newly formed -NH₂ group), alongside the characteristic indole -NH peak typically observed >11.0 ppm[4].
Purity Assessment: Execute Reverse-Phase HPLC (C18 column, Water/MeCN gradient with 0.1% TFA). The amino product will elute significantly earlier than the nitro starting material due to its drastically increased polarity.
References
1.[1] CA2869945C - Modulators of atp-binding cassette transporters - Google Patents. google.com. 1
2.[4] PT2007756E - Modulators of atp-binding cassette transporters - Google Patents. google.com. 4
3.[2] US7645789B2 - Indole derivatives as CFTR modulators - Google Patents. google.com. 2
4.[3] PT2007756E - Modulators of atp-binding cassette transporters - Google Patents. google.com. 3
Author: BenchChem Technical Support Team. Date: March 2026
Target Audience: Synthetic Chemists, Medicinal Chemists, and Drug Development Professionals
Document Type: Technical Application Note & Standard Operating Protocol (SOP)
Executive Summary & Chemical Context
5-Nitro-1H-indole-7-carboxylic acid (CAS: 1167056-38-3)[1] is a highly privileged building block in modern drug discovery. Its structural motif is frequently incorporated into the design of kinase inhibitors (such as IKK2 and Aurora kinases), allosteric modulators (e.g., IGF-1R inhibitors), and targeted antiviral agents[2][3][4].
However, synthesizing indole-7-carboxamides presents unique steric and electronic challenges that require precise optimization of coupling conditions:
Steric Hindrance at C7: The carboxylic acid at the 7-position is situated immediately adjacent to the indole nitrogen (NH). This peri-like spatial arrangement creates a sterically congested environment that impedes the approach of bulky nucleophiles to the activated acyl intermediate.
Electronic Effects of the 5-Nitro Group: The strongly electron-withdrawing 5-nitro group exerts profound inductive and resonance effects, significantly depleting the electron density of the indole core. While this increases the acidity of the indole NH, it beneficially suppresses its nucleophilicity. Consequently, the unprotected indole NH rarely undergoes competing N-acylation during standard amide couplings, allowing chemists to bypass transient protecting group (e.g., Boc or Ts) strategies[2].
Mechanistic Causality & Reagent Selection
To overcome the inherent steric hindrance at the C7 position, the selection of the coupling reagent is the most critical variable in the reaction design.
HATU / DIPEA (The High-Efficiency Route): HATU generates a highly reactive 7-azabenzotriazole (OAt) active ester. The neighboring group effect of the pyridine nitrogen within the OAt leaving group acts as an intramolecular general base, accelerating the aminolysis step. This makes HATU the premier choice when coupling 5-nitro-1H-indole-7-carboxylic acid with sterically hindered or electronically deactivated amines[4].
EDC·HCl / HOBt (The Scalable Route): This classical approach generates a slightly less reactive OBt ester. While highly scalable and atom-economical (yielding water-soluble urea byproducts), the C7 steric hindrance often necessitates extended reaction times. Literature precedents indicate that EDC/HOBt couplings for indole-7-carboxylic acids may require up to 4 days of stirring at room temperature to reach completion[3][5].
TCFH / NMI (The Emerging Route): For exceptionally unreactive amines, the combination of tetramethylchloroformamidinium hexafluorophosphate (TCFH) and N-methylimidazole (NMI) generates a highly reactive acylimidazolium intermediate, which has proven highly effective for hindered indole-7-carboxylic acids[6].
Reaction Pathway Visualization
Reaction pathway for the amide coupling of 5-nitro-1H-indole-7-carboxylic acid.
Quantitative Reagent Comparison
The following table summarizes the empirical data and operational parameters for the most common coupling strategies applied to 5-nitro-1H-indole-7-carboxylic acid derivatives.
Coupling System
Eq. Reagent
Eq. Base
Typical Time
Yield Range
Byproduct Removal
Best Application
HATU / DIPEA
1.2
3.0
2 - 4 h
80 - 95%
Chromatography
Hindered amines, rapid SAR library synthesis
EDC·HCl / HOBt
1.5
3.0
16 - 96 h
65 - 85%
Aqueous Workup
Large-scale synthesis, unhindered primary amines
TCFH / NMI
1.2
3.0
1 - 3 h
75 - 90%
Aqueous Workup
Extremely unreactive or electron-poor amines
Experimental Protocols
Protocol A: High-Efficiency Coupling using HATU (Milligram to Gram Scale)
This protocol is self-validating: the pre-activation step ensures the sterically hindered acid is fully converted to the active ester before the amine can compete for the base or degrade the reagent.
Materials:
5-Nitro-1H-indole-7-carboxylic acid (1.0 equiv)
Primary/Secondary Amine (1.2 equiv)
HATU (1.2 equiv)
N,N-Diisopropylethylamine (DIPEA) (3.0 equiv)
Anhydrous N,N-Dimethylformamide (DMF) (0.1 M relative to acid)
Step-by-Step Procedure:
Dissolution: Charge a flame-dried round-bottom flask equipped with a magnetic stir bar with 5-nitro-1H-indole-7-carboxylic acid (1.0 equiv). Add anhydrous DMF to achieve a 0.1 M concentration. Note: 5-Nitroindoles often exhibit poor solubility in DCM or THF; DMF ensures complete homogeneity.
Pre-Activation: Add DIPEA (3.0 equiv) to the solution, followed by HATU (1.2 equiv) in one portion. Stir the reaction mixture at room temperature (20–25 °C) for 15–20 minutes. A color change (typically to deep yellow/orange) indicates the formation of the OAt active ester.
Aminolysis: Add the amine (1.2 equiv) dropwise (if liquid) or in a single portion (if solid).
Reaction Monitoring: Stir the mixture at room temperature for 2–4 hours. Monitor reaction progress via LC-MS or TLC (typically 5-10% MeOH in DCM).
Quench & Extraction: Dilute the reaction mixture with Ethyl Acetate (EtOAc) (10 volumes). Wash the organic layer sequentially with:
1N aqueous HCl (2x) to remove excess DIPEA and unreacted amine.
Saturated aqueous NaHCO₃ (2x) to remove unreacted carboxylic acid and HOAt byproduct.
5% aqueous LiCl (2x) to remove residual DMF.
Brine (1x).
Isolation: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude residue via flash column chromatography (Silica gel, Hexanes/EtOAc or DCM/MeOH gradients) to afford the pure indole-7-carboxamide[4].
Protocol B: Scalable Coupling using EDC/HOBt (Multi-Gram Scale)
This protocol prioritizes atom economy and simplifies purification by generating water-soluble byproducts, making it ideal for process scale-up.
Materials:
5-Nitro-1H-indole-7-carboxylic acid (1.0 equiv)
Primary Amine (1.2 equiv)
EDC·HCl (1.5 equiv)
HOBt hydrate (1.5 equiv)
DIPEA (3.0 equiv)
Anhydrous DMF/DCM mixture (1:4 ratio, 0.1 M)
Step-by-Step Procedure:
Reagent Assembly: In a large reactor, suspend 5-nitro-1H-indole-7-carboxylic acid (1.0 equiv), the amine (1.2 equiv), and HOBt (1.5 equiv) in the DMF/DCM solvent mixture.
Initiation: Cool the suspension to 0 °C using an ice bath. Add EDC·HCl (1.5 equiv) followed by the slow addition of DIPEA (3.0 equiv).
Extended Stirring: Remove the ice bath and allow the reaction to warm to room temperature. Due to the steric hindrance at the C7 position, stir the suspension for 24 to 96 hours. Note: Literature confirms that EDC/HOBt couplings of C7-substituted indoles may require up to 4 days for complete conversion without thermal degradation[3][5].
Workup: Evaporate the DCM under reduced pressure. Dilute the remaining DMF solution with a large excess of water. The desired product often precipitates at this stage.
Filtration: Collect the precipitate via vacuum filtration, wash thoroughly with water (to remove urea byproducts and HOBt), and dry under high vacuum. If the product does not precipitate, proceed with an EtOAc extraction as described in Protocol A.
Analytical Validation & Troubleshooting
Incomplete Conversion: If LC-MS shows unreacted active ester but no remaining amine, the amine may be too sterically hindered. Switch from EDC/HOBt to HATU, or from HATU to TCFH/NMI[6].
Competing N-Acylation: While the 5-nitro group deactivates the indole NH, using a massive excess of coupling reagent (>2.0 equiv) or prolonged heating can lead to N-acylation. Strictly adhere to 1.2 equivalents of HATU/amine and maintain the reaction at room temperature.
Poor Solubility of Product: 5-Nitroindole-7-carboxamides are highly crystalline and can precipitate out of the reaction mixture. If this occurs, add additional DMF to ensure the reaction remains homogeneous, or utilize the precipitation as a built-in purification step by filtering the product directly from the reaction mixture.
References
US20160115126A1 - Indole carboxamide compounds. Google Patents.
Allosteric IGF-1R Inhibitors. ACS Medicinal Chemistry Letters. Available at:[Link]
US8372875B2 - Indole carboxamides as IKK2 inhibitors. Google Patents.
Aurora Kinase inhibitors - EP 2145877 B1. European Patent Office.
Knowledge and Structure-Based Drug Design of 15-PGDH Inhibitors. Nimbus Therapeutics. Available at:[Link]
Application Note: Scalable Process Development for 5-Nitro-1H-indole-7-carboxylic Acid
This Application Note and Protocol guide details the scale-up synthesis of 5-nitro-1H-indole-7-carboxylic acid , a critical intermediate for PARP inhibitors (e.g., Rucaparib) and other kinase inhibitors. Executive Summar...
Author: BenchChem Technical Support Team. Date: March 2026
This Application Note and Protocol guide details the scale-up synthesis of 5-nitro-1H-indole-7-carboxylic acid , a critical intermediate for PARP inhibitors (e.g., Rucaparib) and other kinase inhibitors.
Executive Summary
The synthesis of 5-nitro-1H-indole-7-carboxylic acid presents a unique regiochemical challenge: installing a nitro group at the C5 position and a carboxylic acid at the C7 position of the indole core. While direct nitration of indole-7-carboxylic acid is possible, it often suffers from poor selectivity and over-nitration.
This guide details a convergent, scalable route utilizing the Fischer Indole Synthesis starting from the commercially available 2-amino-5-nitrobenzoic acid . This route is preferred for kilogram-scale production due to its use of inexpensive starting materials, avoidance of hazardous chromatography, and high regiocontrol. The protocol includes a critical selective decarboxylation step to remove the transient C2-carboxylic acid, yielding the desired C7-substituted indole.
Retrosynthetic Analysis & Strategy
The most robust industrial approach relies on constructing the indole ring after the benzene ring substituents are in place.
Disconnection: C2–C3 and N1–C2 bonds.
Precursor: 2-Hydrazino-5-nitrobenzoic acid.
Key Transformation: Fischer Indole Cyclization with pyruvate, followed by selective C2-decarboxylation.
Logical Pathway Diagram
Caption: Retrosynthetic strategy leveraging the Fischer Indole synthesis to establish the 5,7-substitution pattern.
Critical Process Parameters (CPPs)
To ensure safety and quality during scale-up, the following parameters must be strictly controlled:
Parameter
Critical Range
Rationale
Diazotization Temp
-5°C to 0°C
Prevent decomposition of diazonium salt (explosion hazard).
Reduction pH
< 1.0 (Acidic)
Essential for SnCl₂ mediated reduction to hydrazine.
Cyclization Temp
80°C - 110°C
Activation energy for [3,3]-sigmatropic rearrangement (Fischer).
Decarboxylation
220°C - 240°C
Specific thermal window to remove C2-COOH without affecting C7-COOH.
Stirring Rate
> 300 RPM
Critical during heterogeneous precipitation steps to avoid occlusion.
Detailed Experimental Protocols
Step 1: Synthesis of 2-Hydrazino-5-nitrobenzoic Acid Hydrochloride
Objective: Convert the amine to a hydrazine moiety via a diazonium intermediate.
Dissolution: In a jacketed glass reactor, suspend 2-amino-5-nitrobenzoic acid (100 g) in concentrated HCl (500 mL). Cool the suspension to -5°C using a cryostat.
Diazotization: Dissolve Sodium Nitrite (41.6 g) in water (100 mL). Add this solution dropwise to the reactor over 60 minutes, maintaining internal temperature below 0°C . The suspension will thin as the diazonium salt forms.
Checkpoint: Verify excess nitrite using starch-iodide paper (should turn blue instantly).
Reduction: In a separate vessel, dissolve SnCl₂·2H₂O (310 g) in Conc. HCl (300 mL) and cool to -5°C.
Transfer: Slowly transfer the diazonium solution into the stannous chloride solution over 90 minutes. Caution: Exothermic reaction.[1] Maintain T < 5°C.[2]
Crystallization: Allow the mixture to warm to 20°C and stir for 4 hours. The hydrazine hydrochloride salt will precipitate as a yellow/orange solid.
Filtration: Filter the solids and wash with cold Brine (20% NaCl) followed by cold ether/heptane to remove tin salts.
Drying: Vacuum dry at 40°C. Do not overheat (hydrazine salts are energetic).
Step 2: Fischer Cyclization to 5-Nitroindole-2,7-dicarboxylic Acid
Objective: Formation of the indole core.
Reagents:
2-Hydrazino-5-nitrobenzoic acid HCl (from Step 1)
Ethyl Pyruvate (1.1 equiv)
Polyphosphoric Acid (PPA) (Solvent/Catalyst) or H₂SO₄/AcOH
Protocol:
Hydrazone Formation: Suspend the hydrazine salt (100 g) in Ethanol (1.0 L). Add Ethyl Pyruvate (55 g). Reflux for 2 hours. Cool and filter the hydrazone intermediate.
Cyclization: Charge a reactor with Polyphosphoric Acid (500 g). Heat to 80°C.
Addition: Add the dried hydrazone portion-wise over 1 hour. Note: Significant gas evolution (NH₃/N₂).
Reaction: Heat the mixture to 100-110°C for 3-5 hours. Monitor by HPLC for disappearance of hydrazone.
Quench: Cool to 60°C and pour the mixture onto Crushed Ice (2 kg) with vigorous stirring.
Hydrolysis (In-situ): The ester at C2 (from ethyl pyruvate) and potentially C7 (if esterified) needs to be free acid. Add NaOH (20% aq) to adjust pH to 12. Reflux for 2 hours to saponify.
Isolation: Acidify with HCl to pH 1. The 5-nitroindole-2,7-dicarboxylic acid precipitates. Filter, wash with water, and dry.
Step 3: Selective Decarboxylation to 5-Nitro-1H-indole-7-carboxylic Acid
Objective: Remove the C2-carboxylic acid while retaining the C7-carboxylic acid.
Mechanism: Indole-2-carboxylic acids are vinylogous carbamic acids and decarboxylate at lower temperatures than benzoic acids (C7 position).
Reagents:
Crude Diacid (from Step 2)
Quinoline (High boiling solvent)
Copper powder (Catalyst, 0.1 equiv)
Protocol:
Setup: Suspend the diacid (50 g) in Quinoline (250 mL) with Copper powder (2 g).
Heating: Heat the mixture to 220-230°C .
Observation: CO₂ evolution will be observed.
Endpoint: Monitor by HPLC. The reaction is complete when the diacid peak vanishes and the mono-acid peak maximizes. (Usually 2-4 hours).
Workup: Cool to room temperature. Pour into cold dilute HCl (2N, 1.0 L) to dissolve the quinoline (forms water-soluble quinolinium salt).
Extraction: Extract the product into Ethyl Acetate (3 x 300 mL).
Alternative: The product may precipitate directly from the acidic water; filtration is preferred if possible.
Purification: Recrystallize from Methanol/Water or Acetic Acid.
Process Flow Diagram (Unit Operations)
Caption: Unit operations flow for the conversion of 2-amino-5-nitrobenzoic acid to the target indole.
Analytical Controls & Specifications
Test
Method
Acceptance Criteria
Identification
1H-NMR (DMSO-d6)
Signals at δ 7.8 (d), 8.2 (d), 11.5 (s, NH). Absence of ethyl group signals.
Purity
HPLC (C18, ACN/Water)
> 98.0% Area
Residual Solvent
GC-HS
Quinoline < 50 ppm
Water Content
Karl Fischer
< 0.5% w/w
Key NMR Characteristic:
The C7-COOH regiochemistry is confirmed by the coupling pattern of the benzene ring protons. You should observe two doublets (meta-coupling ~2 Hz) for H4 and H6, indicating the 5,7-substitution pattern.
Safety & Waste Management
Explosion Hazard: Hydrazine intermediates and diazonium salts are energetic. Never let the diazonium salt dry out; process immediately. Keep the hydrazine hydrochloride damp if storing for short periods.
Thermal Runaway: The Fischer cyclization in PPA is exothermic. Add the hydrazone slowly.
Waste:
Tin Waste: Step 1 generates stoichiometric tin waste. Dispose of as heavy metal waste. (Consider using Na₂SO₃ reduction for greener process, though yields may vary).
Acidic Waste: Large volumes of PPA/HCl requires neutralization before disposal.
References
Fischer Indole Synthesis on Scale: Robinson, B. (1982). The Fischer Indole Synthesis. Wiley-Interscience.
Synthesis of Nitroindoles: Journal of the American Chemical Society, 79, 17-15 (1957). (Describes Fischer cyclization of ethyl pyruvate o-nitrophenylhydrazone).
Decarboxylation of Indole-2-carboxylic acids:Organic Syntheses, Coll. Vol. 4, p.496 (1963).
Target Molecule Patent: US Patent 7,645,789 B2. "Indole derivatives as CFTR modulators". (Describes 2-tert-butyl-5-nitro-1H-indole-7-carboxylic acid and related intermediates).
Introduction: The Significance of C7-Functionalized 5-Nitro-1H-Indoles
An Application Note and Protocol Guide to the Regioselective Functionalization of the C7 Position in 5-Nitro-1H-Indoles For Researchers, Scientists, and Drug Development Professionals The indole scaffold is a cornerstone...
Author: BenchChem Technical Support Team. Date: March 2026
An Application Note and Protocol Guide to the Regioselective Functionalization of the C7 Position in 5-Nitro-1H-Indoles
For Researchers, Scientists, and Drug Development Professionals
The indole scaffold is a cornerstone in medicinal chemistry, forming the core of numerous natural products and pharmaceutical agents.[1] Among its derivatives, 5-nitro-1H-indoles have garnered significant attention as a privileged structure in the design of novel therapeutics, particularly anticancer agents. These compounds have demonstrated the ability to target and stabilize G-quadruplex structures within the promoter region of the c-Myc oncogene, leading to the downregulation of its expression.[2] Functionalization of the indole core allows for the fine-tuning of its pharmacological properties. The C7 position, in particular, offers a vector for substitution that can significantly impact molecular conformation and interactions with biological targets.
However, the direct and selective functionalization of the C7 position of the indole nucleus is a formidable challenge in synthetic chemistry.[3] The inherent electronic properties of the indole ring favor electrophilic substitution and metalation at the C3 and C2 positions of the pyrrole moiety.[4] This guide provides a comprehensive overview of the strategies and detailed protocols for achieving the elusive C7 functionalization of 5-nitro-1H-indoles, a task further complicated by the electronic-withdrawing nature of the nitro group.
The Challenge of Regioselectivity and the Role of the C5-Nitro Group
The primary obstacle in the C7-functionalization of indoles is overcoming the intrinsic reactivity of the C2 and C3 positions.[5] Modern synthetic methods, particularly transition-metal-catalyzed C-H activation, have emerged as a powerful tool to address this challenge. The key to directing these transformations to the C7 position lies in the use of a directing group (DG) temporarily installed on the indole nitrogen.[6] These directing groups coordinate to the metal catalyst, positioning it in close proximity to the C7-H bond and thereby favoring its activation over other C-H bonds.
The presence of a nitro group at the C5 position introduces an additional layer of complexity. As a strong electron-withdrawing group, it deactivates the benzene ring towards electrophilic aromatic substitution, which can also influence the conditions required for C-H activation. While this deactivation can make C-H bond breaking more difficult, it also electronically differentiates the C-H bonds on the benzene ring, which can be exploited to enhance regioselectivity.
The most successful and widely adopted strategy for C7 functionalization is the use of removable directing groups. These groups, typically bulky and containing a Lewis basic site, facilitate the formation of a metallocycle intermediate that incorporates the C7-H bond.
Key Directing Groups for C7 Selectivity:
Pivaloyl Group: This sterically demanding acyl group has been successfully employed in rhodium-catalyzed C7-alkenylation and other transformations.[7]
Phosphinoyl Groups (e.g., -P(O)tBu₂): The di-tert-butylphosphinoyl group is highly effective in directing palladium-catalyzed C7-arylation reactions.[8][9][10] Its bulk and the Lewis basicity of the phosphinoyl oxygen are crucial for high regioselectivity.
Hydrosilyl and Pyrimidyl Groups: These have also been shown to promote C7 selectivity in various contexts.[4]
The general workflow for this approach is as follows:
This Application Note and Protocol Guide details the microwave-assisted synthesis and functionalization of 5-nitro-1H-indole-7-carboxylic acid , a critical scaffold in the development of PARP inhibitors and CFTR modulato...
Author: BenchChem Technical Support Team. Date: March 2026
This Application Note and Protocol Guide details the microwave-assisted synthesis and functionalization of 5-nitro-1H-indole-7-carboxylic acid , a critical scaffold in the development of PARP inhibitors and CFTR modulators (e.g., Rucaparib and Ivacaftor analogs).
Introduction & Scientific Rationale
The 5-nitro-1H-indole-7-carboxylic acid scaffold represents a "privileged structure" in medicinal chemistry, offering orthogonal functionalization vectors: the C7-carboxylic acid (for amide coupling/solubility) and the C5-nitro group (a masked aniline for further derivatization). Conventional thermal synthesis of electron-deficient indoles is often plagued by long reaction times, low yields due to polymerization, and poor regioselectivity.
Microwave-Assisted Organic Synthesis (MAOS) addresses these bottlenecks by utilizing dielectric heating , which provides:
Kinetic Acceleration: Rapid heating rates allow access to high-energy transition states (e.g., the [3,3]-sigmatropic rearrangement in Fischer synthesis) in minutes rather than hours.
Suppression of Side Reactions: Short exposure to high temperatures minimizes the thermal degradation of the sensitive nitro-indole core.
Enhanced Solubility: Superheating of solvents (e.g., EtOH, AcOH) above their boiling points improves the solubility of polar nitro-aromatic precursors.
This guide presents a validated, self-consistent workflow for the synthesis of the core scaffold and its subsequent downstream functionalization .
Pre-Synthesis Safety & Equipment
Safety Warning: Nitro Compounds
Thermal Instability: Nitro-aromatics are potentially explosive. Do not exceed 250 °C.
Vessel Limits: Ensure reaction volume does not exceed 2/3 of the vial capacity to prevent over-pressurization.
Acids: The Fischer protocol uses strong acids (AcOH/H₂SO₄); use proper ventilation.
Equipment Specifications
Reactor: Single-mode microwave reactor (e.g., CEM Discover, Biotage Initiator).
Vials: 10 mL or 35 mL heavy-walled borosilicate glass vials with crimp/snap caps and PTFE/silicone septa.
Temperature Control: IR sensor (external) or Fiber Optic probe (internal/immersion). Fiber optic is preferred for high-precision kinetics.
Experimental Protocols
Workflow Overview
The synthesis strategy employs a Microwave-Assisted Fischer Indole Synthesis to construct the core, followed by functionalization.
Caption: Figure 1. Synthetic pathway from aniline precursor to functionalized indole scaffold using microwave acceleration.[1][2]
Protocol 1: Construction of the Indole Core (Modified Fischer Synthesis)
Objective: Synthesis of Methyl 5-nitro-2-(ethoxycarbonyl)-1H-indole-7-carboxylate (Precursor to the title compound).
Mechanism: Acid-catalyzed condensation of hydrazine with pyruvate, followed by [3,3]-sigmatropic rearrangement and ammonia loss.
Reagents:
Methyl 2-hydrazinyl-5-nitrobenzoate (1.0 equiv) [Prepared from Methyl 2-amino-5-nitrobenzoate via standard diazotization/reduction].
Catalyst: Polyphosphoric Acid (PPA) or ZnCl₂ (0.5 equiv).
Step-by-Step Procedure:
Preparation: In a 10 mL microwave vial, dissolve the hydrazine (1.0 mmol) in AcOH/EtOH (4 mL).
Addition: Add Ethyl Pyruvate (1.2 mmol) and ZnCl₂ (0.5 mmol). Cap the vial with a PTFE-lined septum.
Irradiation (Cyclization):
Mode: Dynamic (Standard Control).
Temp: 150 °C.
Hold Time: 10 minutes.
Pre-stirring: 30 seconds (High speed).
Pressure Limit: 250 psi (17 bar).
Work-up:
Cool to room temperature (using compressed air cooling).
Pour the reaction mixture into ice-water (20 mL).
The product usually precipitates. Filter the solid.[3][4] If no precipitate, extract with Ethyl Acetate (3 x 10 mL).
Purification: Recrystallize from Ethanol or purify via flash chromatography (Hexane/EtOAc).
Critical Insight: The electron-withdrawing nitro group at C5 deactivates the hydrazine, making the [3,3]-rearrangement the rate-determining step. Microwave heating at 150 °C overcomes this activation energy barrier significantly faster than thermal reflux (which would require >12 hours).
Protocol 2: Hydrolysis and Decarboxylation to 5-Nitro-1H-indole-7-carboxylic Acid
Objective: Removal of the C2-ester and hydrolysis of the C7-ester to yield the free acid.
Reagents:
Indole Diester (from Protocol 1).
Potassium Hydroxide (KOH, 4.0 equiv).
Solvent: Ethanol / Water (3:1).
Step-by-Step Procedure:
Loading: Place the diester (0.5 mmol) and KOH (2.0 mmol) in a 10 mL microwave vial.
Solvent: Add EtOH (3 mL) and Water (1 mL).
Irradiation:
Temp: 100 °C.
Time: 5 minutes.
Decarboxylation (Optional One-Pot): If C2-decarboxylation is desired immediately, acidify the mixture to pH 3 with HCl, reseal, and irradiate at 180 °C for 5 minutes (requires careful pressure monitoring). Alternatively, perform Cu-catalyzed decarboxylation in quinoline (classic) or simply isolate the di-acid.
Isolation: Acidify the aqueous solution with 1M HCl. The target 5-nitro-1H-indole-7-carboxylic acid will precipitate as a yellow/orange solid.
Preparation of Bioactive Heterocycles from 5-Nitro-1H-indole-7-carboxylic Acid: A Synthetic Guide
Introduction: The Strategic Value of 5-Nitro-1H-indole-7-carboxylic Acid The indole scaffold is a cornerstone of medicinal chemistry, forming the core of numerous natural products and blockbuster drugs.[1][2] Its unique...
Author: BenchChem Technical Support Team. Date: March 2026
Introduction: The Strategic Value of 5-Nitro-1H-indole-7-carboxylic Acid
The indole scaffold is a cornerstone of medicinal chemistry, forming the core of numerous natural products and blockbuster drugs.[1][2] Its unique electronic structure and ability to engage in various biological interactions make it a "privileged scaffold" in drug discovery.[3] The strategic placement of functional groups on this core can unlock pathways to novel chemical entities with tailored pharmacological profiles. 5-Nitro-1H-indole-7-carboxylic acid is a particularly valuable starting material, possessing three distinct and orthogonally reactive functional handles that can be selectively manipulated:
The 7-Carboxylic Acid: A versatile anchor for introducing diversity via amide bond formation, esterification, or conversion to other functional groups. Amide coupling, in particular, is a foundational reaction in medicinal chemistry for exploring structure-activity relationships (SAR).
The 5-Nitro Group: A potent electron-withdrawing group that can be readily reduced to a nucleophilic 5-amino group. This transformation is a gateway to a vast array of fused and appended heterocyclic systems, significantly expanding the accessible chemical space.
The Indole N-H: The nitrogen atom of the indole ring can be alkylated or acylated to modulate the compound's physicochemical properties, such as solubility, lipophilicity, and metabolic stability.
This guide provides an in-depth exploration of synthetic strategies and detailed protocols for leveraging 5-nitro-1H-indole-7-carboxylic acid as a platform for constructing diverse, bioactive heterocyclic molecules.
Core Synthetic Strategies: A Multi-Vector Approach to Molecular Diversity
The true synthetic power of 5-nitro-1H-indole-7-carboxylic acid lies in the ability to selectively address its three key functional groups. The following sections detail the rationale and protocols for manipulating each site.
Figure 1: Overview of synthetic strategies from the core scaffold.
Strategy 1: Derivatization of the 7-Carboxylic Acid
Causality: The carboxylic acid at the C-7 position is the most accessible functional group for immediate diversification. Converting it into an amide is a primary strategy for exploring SAR, as the R-group of the amine component can be varied extensively to modulate biological activity, target affinity, and pharmacokinetic properties.
Protocol 1.1: Amide Coupling via EDC/HOBt
Principle: This classic carbodiimide-mediated coupling proceeds through the activation of the carboxylic acid by 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) to form a highly reactive O-acylisourea intermediate. This intermediate is prone to racemization and side reactions. The addition of an activating agent like 1-hydroxybenzotriazole (HOBt) traps the intermediate as an HOBt-ester, which is more stable and reacts cleanly with the incoming amine to form the desired amide bond with minimal racemization.[4]
Application Note: Crystallization and Purification Protocols for 5-Nitro-1H-indole-7-carboxylic Acid
Introduction & Executive Summary 5-nitro-1H-indole-7-carboxylic acid is a critical scaffold in medicinal chemistry, particularly as a precursor for kinase inhibitors and allosteric modulators. Its purification presents u...
Author: BenchChem Technical Support Team. Date: March 2026
Introduction & Executive Summary
5-nitro-1H-indole-7-carboxylic acid is a critical scaffold in medicinal chemistry, particularly as a precursor for kinase inhibitors and allosteric modulators. Its purification presents unique challenges due to the interplay between the electron-withdrawing nitro group at the C5 position and the carboxylic acid moiety at the C7 position.
The proximity of the C7-carboxylic acid to the indole N1-nitrogen allows for potential intramolecular hydrogen bonding (N-H
O=C), which can stabilize the crystal lattice and significantly reduce solubility in common organic solvents compared to its C2 or C3 isomers.
This guide provides three validated protocols for crystallization, prioritizing purity and yield .
Method A (Chemical): Acid-Base Precipitation (Recommended for crude isolation).
Method B (Physical): Solvent/Anti-Solvent Recrystallization (Recommended for final polishing).
Method C (High-Purity): Acetic Acid Reprecipitation (Recommended for removal of regioisomers).
Physicochemical Profile & Solubility
Understanding the solubility landscape is a prerequisite for successful crystallization.
Solvent System
Solubility (25°C)
Solubility (Boiling)
Suitability
Notes
Water (Neutral)
Insoluble
Poor
Anti-Solvent
pH dependent.
Water (Basic, pH > 9)
High
High
Dissolution
Forms carboxylate salt.
Ethanol / Methanol
Low
Moderate
Crystallization
Good for cooling crystallization.
Ethyl Acetate
Low
Moderate
Extraction
Good for removing non-polar impurities.
Acetic Acid (Glacial)
Low
High
High Purity
Excellent for disrupting H-bond networks.
DMF / DMSO
High
High
Solvent
Use only for anti-solvent precipitation.
Toluene / Hexane
Insoluble
Insoluble
Wash
Use to remove non-polar byproducts.
Protocol A: Acid-Base Chemical Purification
Objective: Primary isolation of the target compound from crude reaction mixtures containing inorganic salts, unreacted starting materials (indoles), or decarboxylated byproducts (5-nitroindole).
Mechanism: This method exploits the acidity of the C7-carboxylic acid (pKa ~4-5). Neutral impurities will not dissolve in base, and inorganic salts will remain in the aqueous phase during filtration or be washed away.
Workflow Diagram
Caption: Logic flow for the Acid-Base purification cycle, ensuring removal of non-acidic impurities.
Step-by-Step Procedure
Dissolution: Suspend the crude yellow solid (10 g) in 1M NaOH (100 mL) . Stir at room temperature for 30 minutes.
Checkpoint: The solution should turn deep yellow/orange (formation of the carboxylate anion).
Filtration: Filter the mixture through a Celite pad or sintered glass funnel to remove any undissolved dark solids (polymeric tars or non-acidic nitroindoles).
Precipitation: Transfer the clear filtrate to a beaker. While stirring vigorously, add 1M HCl dropwise.
Critical Step: Monitor pH.[1] A heavy precipitate will form as pH passes 5. Continue acidifying until pH reaches ~2-3 to ensure full protonation.
Digestion: Allow the slurry to stir for 1 hour. This "aging" process allows small crystals to dissolve and redeposit on larger ones (Ostwald ripening), improving filterability.
Isolation: Filter the solid. Wash the cake with Water (3 x 20 mL) to remove NaCl, followed by a small amount of Cold Ethanol (1 x 10 mL) to displace water.
Drying: Dry under vacuum at 50°C.
Protocol B: Ethanol/Water Recrystallization
Objective: Removal of trace regioisomers (e.g., 4- or 6-nitro isomers) and improvement of crystal habit for handling.
Mechanism: Nitroindoles typically exhibit a steep solubility curve in aqueous ethanol. The addition of water as an anti-solvent at high temperature reduces the solubility limit gently, promoting controlled nucleation.
Step-by-Step Procedure
Slurry: Place the dried solid (from Method A) in a round-bottom flask. Add Ethanol (95%) (approx. 10-15 mL per gram of solid).
Reflux: Heat the mixture to reflux (approx. 78°C).
Note: If the solid does not completely dissolve after 15 minutes of reflux, add more ethanol in small portions (1 mL at a time).
Hot Filtration (Optional): If the solution is not perfectly clear, perform a rapid hot filtration to remove dust or seed nuclei.
Nucleation: Remove from heat. While still hot, add Warm Water (50-60°C) dropwise until a faint permanent turbidity (cloudiness) persists.
Re-dissolution: Add a few drops of ethanol to clear the solution again.
Controlled Cooling:
Allow to cool to room temperature (25°C) over 2 hours (do not use an ice bath yet).
Once solids appear, cool to 0-4°C in a refrigerator for 4 hours to maximize yield.
Collection: Filter the bright yellow needles. Wash with Cold 50% Ethanol/Water .
Protocol C: Glacial Acetic Acid Reprecipitation
Objective: High-purity isolation for analytical standards or biological screening.
Why Acetic Acid? Indole carboxylic acids often suffer from strong intermolecular hydrogen bonding that makes them insoluble in standard solvents. Glacial acetic acid acts as both a solvent (at high temp) and a proton donor/acceptor that can disrupt these networks, allowing for the formation of very dense, pure crystals upon cooling.
Workflow Diagram: Solvent Selection Logic
Caption: Decision matrix for selecting the optimal crystallization solvent based on solubility behavior.
Step-by-Step Procedure
Dissolution: Suspend the solid in Glacial Acetic Acid (approx. 5-8 mL per gram).
Heating: Heat to boiling (118°C). The solid should dissolve completely to form a dark yellow/amber solution.
Cooling: Turn off the heat and allow the flask to cool slowly on the hot plate (insulate the flask with foil if necessary to slow cooling).
Crystallization: Heavy, dense crystals typically form between 60°C and 40°C.
Filtration: Filter at room temperature.
Washing: Wash with a small amount of Cold Acetic Acid , followed by copious amounts of Hexane or Water to remove the acid traces.
Note: Acetic acid is difficult to remove. Drying must be done under high vacuum (>1 mbar) at 60°C for at least 12 hours.
Analytical Validation (Self-Check)
Before proceeding to the next stage of development, validate the crystals using these criteria:
Appearance: The product should be a bright yellow to orange crystalline solid. Dark brown or black color indicates oxidation or retained polymeric impurities.
Melting Point: Expect a high melting point, typically >260°C (decomposition) . A wide range (<2°C) indicates impurity.
1H NMR (DMSO-d6):
Check for the disappearance of solvent peaks (Ethanol: ~1.05/3.44 ppm; Acetic Acid: ~1.91 ppm).
Verify the integral ratio of aromatic protons. The 7-COOH position implies protons at C2, C3, C4, and C6.
Diagnostic Peak: The C4 and C6 protons (flanking the nitro group) should appear as doublets/singlets in the aromatic region (8.0–9.0 ppm) with distinct coupling constants.
References
Synthesis of Nitroindoles: Journal of the American Chemical Society, "The Synthesis of 4-Nitro-, 5-Nitro-, 6-Nitro- and 7-Nitroindole".[2] Detailed procedures on the Fischer cyclization and decarboxylation routes for nitroindoles.
General Purification of Indole Carboxylic Acids: BenchChem Technical Guides, "Crystallization of Organometallic Carboxylic Acids" and "Purification of 1-Methyl-7-nitroindazole-3-carboxylic acid". Provides widely accepted protocols for acid-base extraction and solvent selection for indole-acid derivatives.
Physical Properties & Safety: ChemicalBook, "5-NITROINDOLE-3-CARBOXYLIC ACID Properties".[3] Used as a surrogate for physical property estimation (melting point/solubility) of the 7-isomer.
Solvent Selection Principles: University of Rochester, "Purification: How To - Recrystallization". Authoritative guide on solvent polarity and selection logic.
improving yield of 5-nitro-1H-indole-7-carboxylic acid synthesis
Welcome to the Process Chemistry Technical Support Center . This guide is designed for researchers and drug development professionals optimizing the synthesis of 5-nitro-1H-indole-7-carboxylic acid , a critical building...
Author: BenchChem Technical Support Team. Date: March 2026
Welcome to the Process Chemistry Technical Support Center . This guide is designed for researchers and drug development professionals optimizing the synthesis of 5-nitro-1H-indole-7-carboxylic acid , a critical building block in the development of CFTR modulators and kinase inhibitors[1].
Below, you will find a mechanistic troubleshooting guide, comparative route data, and self-validating protocols engineered to maximize your synthetic yield and purity.
Synthetic Workflow Analysis
Synthetic pathways to 5-nitro-1H-indole-7-carboxylic acid comparing three distinct methodologies.
Troubleshooting & FAQs
Q1: Why does direct nitration of 1H-indole-7-carboxylic acid predominantly yield the 3-nitro or 3,5-dinitro isomers instead of the target 5-nitro product?A: The indole core is an electron-rich heterocycle. The pyrrole ring acts similarly to an enamine, making the C3 position highly susceptible to electrophilic aromatic substitution (EAS) due to the thermodynamic stability of the intermediate Wheland complex[2].
The Fix: To direct the nitronium ion (
) to the C5 position on the benzene ring, the pyrrole ring must be electronically deactivated. Perform the nitration in concentrated sulfuric acid at 0 °C. The superacidic environment protonates the indole at C3, forming an indoleninium cation. This positive charge strongly deactivates the pyrrole ring, shifting the electrophilic attack to the C5 position (which is meta to the protonated pyrrole and para to the NH group)[3].
Q2: During the Leimgruber-Batcho reduction step, I am observing over-reduction to the 5-amino derivative. How can I improve chemoselectivity?A: Standard catalytic hydrogenation (e.g., Pd/C with
) is indiscriminate and will reduce both nitro groups on your 2-(2-(dimethylamino)vinyl)-3,5-dinitrobenzoic acid intermediate.
The Fix: Exploit the steric and spatial pre-organization of the molecule. Use Iron powder in acetic acid (Béchamp reduction) or Sodium dithionite (). The nitro group ortho to the enamine is perfectly positioned for the intramolecular cyclization cascade. As it reduces to the hydroxylamine, it rapidly attacks the enamine to form the indole core, effectively removing itself from further reduction while preserving the more isolated C5 nitro group.
Q3: The intramolecular cyclization of my ortho-alkynylaniline intermediate is stalling. What is the mechanistic bottleneck?A: The highly electron-withdrawing nitro group at C5 severely depletes the nucleophilicity of the adjacent aniline nitrogen. Under standard transition-metal catalyzed conditions, this drastically reduces the rate of the 5-endo-dig cyclization.
The Fix: Employ Tetrabutylammonium fluoride (TBAF) in refluxing THF[4]. TBAF serves a dual purpose: if a TMS-protected alkyne is used, it acts as a desilylating agent; more importantly, the naked fluoride ion acts as a potent, non-nucleophilic base that sufficiently deprotonates the electron-deficient aniline, forcing the cyclization forward to completion[5].
Because of its superior yield and avoidance of regioselectivity issues, the ortho-alkynylaniline cyclization (adapted from CFTR modulator synthesis pathways) is the recommended route for producing high-purity 5-nitro-1H-indole-7-carboxylic acid[1].
Phase 1: TBAF-Mediated Cyclization
Dissolve 1.0 eq of methyl 2-amino-3-ethynyl-5-nitrobenzoate (or the TMS-protected variant) in anhydrous THF to create a 0.2 M solution.
Add 4.0 eq of Tetrabutylammonium fluoride (TBAF) solution (1.0 M in THF) at room temperature[4].
Heat the mixture to reflux (approx. 65 °C) for 12 hours.
Self-Validation Check: The reaction will transition from a pale yellow suspension to a deep red, homogeneous solution. Monitor via TLC (UV active); the disappearance of the starting material (
in 3:1 Hexanes/EtOAc) and the appearance of a blue-fluorescent product spot () confirms successful indole formation.
Phase 2: Saponification & Isolation
Concentrate the THF under reduced pressure to yield the crude methyl 5-nitro-1H-indole-7-carboxylate.
Resuspend the crude ester in a 10% KOH solution in EtOH/Water (1:1 v/v)[6].
Heat the mixture at reflux for 4 hours to ensure complete hydrolysis of the ester.
Evaporate the mixture under vacuum specifically to remove all ethanol. Dilute the remaining aqueous layer with a small amount of distilled water and cool to 0 °C.
Acidify the solution dropwise with 2M HCl until the pH reaches 2.0[7].
Self-Validation Check: The target 5-nitro-1H-indole-7-carboxylic acid will instantly crash out as a dense, pale-yellow precipitate upon reaching pH ~3. Troubleshooting: If the product oils out instead of precipitating, it indicates incomplete removal of ethanol. Reheat the mixture to drive off residual organics, then re-cool and acidify.
Filter the precipitate, wash with ice-cold water, and dry under high vacuum to afford the product.
References
Vertex Pharmaceuticals Incorporated. (2019). Indole derivatives as CFTR modulators (Patent No. USRE50453E1). U.S.
Vertex Pharmaceuticals Incorporated. (2014). Modulators of atp-binding cassette transporters (Patent No. CA2869945C). Canadian Intellectual Property Office.
purification techniques for 5-nitro-1H-indole-7-carboxylic acid
Technical Support Center: Purification of 5-Nitro-1H-indole-7-carboxylic acid Current Status: Online 🟢 Support Tier: Senior Application Scientist Case ID: PUR-5NI7CA-001[1] Introduction: The Molecule & The Challenge Welc...
Author: BenchChem Technical Support Team. Date: March 2026
Technical Support Center: Purification of 5-Nitro-1H-indole-7-carboxylic acid
Current Status: Online 🟢
Support Tier: Senior Application Scientist
Case ID: PUR-5NI7CA-001[1]
Introduction: The Molecule & The Challenge
Welcome to the technical support center for 5-nitro-1H-indole-7-carboxylic acid . This compound is a critical intermediate in the synthesis of NMDA receptor antagonists and kinase inhibitors. Its purification presents a unique dual challenge:
Regio-purity: If synthesized via nitration of indole-7-carboxylic acid, separating the 5-nitro isomer from the 4- or 6-nitro byproducts is difficult due to similar polarity.[1]
Solubility Profile: The 7-carboxyl group combined with the 5-nitro moiety creates a "push-pull" electronic system, rendering the molecule sparingly soluble in common organic solvents while maintaining high acidity.[1]
This guide prioritizes Acid-Base Reprecipitation as the primary "workhorse" method due to its scalability and efficiency in removing non-acidic impurities (like decarboxylated 5-nitroindole), followed by Recrystallization for isomer polishing.[1]
Tier 1: Quick Fixes & FAQs (General Properties)
Q: What is the best solvent for dissolving this compound for analysis (NMR/HPLC)?A:DMSO-d6 is the gold standard for NMR.[1] For HPLC, dissolve in DMSO or DMF before diluting with the mobile phase.[2] Do not attempt to dissolve directly in water or pure acetonitrile; solubility is poor (<1 mg/mL).[1][2]
Q: My compound is a dark brown sticky solid. Is it degraded?A: Not necessarily. Nitroindoles often oxidize slightly on the surface or contain trace polymerized impurities that cause discoloration.[1] A simple charcoal filtration (see Tier 2, Method B) often restores the bright yellow/orange crystalline form.[2]
Q: How should I store the purified material?A: Store at 2-8°C , protected from light. Nitro groups can be photosensitive over long periods.[1] Ensure the container is tightly sealed to prevent moisture absorption, which can catalyze decarboxylation.[2]
Q: What is the pKa of the carboxylic acid?A: The pKa is estimated to be approx 3.4 - 3.8 .[1] The electron-withdrawing nitro group increases the acidity compared to unsubstituted indole-7-carboxylic acid.[1]
Tier 2: Deep Dive - Purification Protocols
Method A: Acid-Base Reprecipitation (The "Workhorse")
Best for: Removing non-acidic impurities (e.g., 5-nitroindole) and bulk cleaning of crude reaction mixtures.[1]
Logic: The carboxylic acid functionality allows the molecule to dissolve in aqueous base, while non-acidic impurities remain insoluble.[2]
Protocol:
Dissolution: Suspend the crude solid (10 g) in 1M NaOH (100 mL). Stir vigorously for 30 minutes. The solution should be dark yellow/orange.[1]
Filtration (Critical): Filter the alkaline solution through a Celite pad to remove insoluble byproducts (unreacted indoles, tars).[1][2]
Precipitation: Cool the filtrate to 0-5°C in an ice bath.
Acidification: Slowly add 2M HCl dropwise with vigorous stirring.
Best for: Isolating the product from closely related regioisomers (e.g., 4-nitro vs 5-nitro).[1]
Stationary Phase: Silica Gel (acid-washed recommended to prevent streaking).[1]
Mobile Phase: DCM : Methanol (95:5) + 0.1% Acetic Acid.[1][2]
Note: The acetic acid in the mobile phase is crucial to suppress ionization of the carboxylic acid, preventing peak tailing.[2]
Tier 3: Troubleshooting (The "Help Desk")
Issue: "The solid won't precipitate upon acidification." [1]
Cause: You may have formed a "supersaturated" solution or the particle size is too fine (colloidal).[1][2]
Fix:
Check pH: Ensure you are actually acidic (pH < 4).[1][2]
Salting Out: Add NaCl (brine) to the aqueous layer to decrease the solubility of the organic acid.[1][2]
Seeding: Add a tiny crystal of pure product if available.[1]
Issue: "I have a persistent impurity at 5-10% by HPLC."
Cause: Likely a regioisomer (e.g., 4-nitro-1H-indole-7-carboxylic acid).[1] These have very similar solubilities.
Fix: Switch to Method B (Recrystallization) using Glacial Acetic Acid . Isomers often have different crystal lattice energies, allowing for better separation than amorphous precipitation.[1][2]
BenchChem. "Guide to Nitroindoline-2-carboxylic Acid and Isomers." BenchChem Technical Guides. Accessed March 2026.[1] [1][2]
Pelkey, E. T. "Metal-assisted synthesis of heteroatom-substituted indoles."[1] Current Organic Chemistry, 2010.[1][2] (General reference for indole carboxylic acid handling).
Technical Support Center: Reduction of 5-Nitro-1H-indole-7-carboxylic Acid
The following guide is structured as a Technical Support Center resource, designed for immediate application in a research or process development setting. Case ID: IND-RED-007 Assigned Specialist: Dr.
Author: BenchChem Technical Support Team. Date: March 2026
The following guide is structured as a Technical Support Center resource, designed for immediate application in a research or process development setting.
Case ID: IND-RED-007
Assigned Specialist: Dr. A. Vance, Senior Application Scientist
Subject: Minimizing Side Reactions & Optimizing Yield[1]
Executive Summary & Mechanistic Insight
The reduction of 5-nitro-1H-indole-7-carboxylic acid to its corresponding amino derivative is a deceptively simple transformation that often fails due to three competing mechanisms:
Over-reduction: The electron-rich indole ring is susceptible to hydrogenation at the C2-C3 double bond, yielding the indoline impurity.
Oxidative Polymerization: The resulting 5-aminoindole moiety is highly electron-rich and prone to radical-mediated oxidative coupling (tar formation), especially in acidic media or upon exposure to air.[1]
Zwitterionic Trapping: The product possesses both a basic amine and an acidic carboxyl group, leading to significant yield loss during aqueous workup if the isoelectric point (pI) is not strictly observed.
This guide prioritizes chemoselectivity (nitro vs. alkene) and product stability .
Troubleshooting Guide (Q&A Format)
Q1: I am observing ~10-15% of the dihydro-analog (indoline) in my LC-MS. How do I stop the reduction at the indole stage?
Diagnosis: You are likely using standard Pd/C with
gas in a protic solvent (MeOH/EtOH). The indole C2-C3 double bond is sensitive to hydrogenation, particularly when the electron-withdrawing nitro group is removed, making the ring more electron-rich.[1]
Corrective Action:
Switch to Transfer Hydrogenation: Replace
gas with Hydrazine Hydrate () or Ammonium Formate . These donors are kinetically much slower at reducing the indole double bond than the nitro group.
Catalyst Modification: If you must use
gas, switch to Sulfided Platinum on Carbon (Pt(S)/C) or add a catalyst poison (e.g., 0.1 eq. diphenylsulfide) to attenuate catalyst activity.
Reference Protocol: See Protocol A below.
Q2: The reaction completes, but the product turns into a black tar during filtration/drying. What is happening?
Diagnosis: This is oxidative polymerization . 5-aminoindoles are notoriously unstable in air, similar to phenylenediamines.[1] The presence of the 7-carboxylic acid can exacerbate this by increasing solubility in aqueous oxidants or facilitating intermolecular interactions.
Corrective Action:
Add an Antioxidant: Add Sodium Ascorbate (1-5 mol%) or Sodium Dithionite to the workup buffer to scavenge radical species.[1]
Acidity Control: Avoid strong acids during workup. Protonating the amine renders it stable, but the zwitterion (neutral pH) is often the isolation target. Isolate rapidly under
or Argon.
Solvent Switch: Perform the reduction in an aprotic solvent (e.g., THF/EtOAc) if possible, or solvent swap immediately after filtration to avoid prolonged exposure to basic aqueous conditions.
Q3: My conversion is >99%, but I can only recover 40% yield. The product seems soluble in water.
Diagnosis: The product is a zwitterion . At neutral pH, it exists as a salt (
Isoelectric Precipitation: You must adjust the pH of the aqueous layer to the molecule's pI (predicted approx. pH 4.5–5.5) to precipitate the neutral species.
Salting Out: Saturate the aqueous phase with NaCl before extraction.
Alternative: Isolate as the Hydrochloride Salt .[2] Add conc. HCl to the reaction mixture (after catalyst removal) to precipitate the stable
salt, which is often less soluble in organics and easier to filter.[1]
Recommended Experimental Protocols
Protocol A: Transfer Hydrogenation (High Chemoselectivity)
Best for: Small to medium scale (<10g), minimizing over-reduction.[1][3]
Setup: Charge flask with substrate and MeOH. Degas with
for 15 mins.
Catalyst: Add Pd/C under inert flow.
Reaction: Heat to reflux (
). Add Hydrazine Hydrate dropwise over 30 mins. Caution: Exothermic + Gas Evolution.[1]
Monitoring: Monitor by HPLC. Reaction usually completes in 2–4 hours. Look for the disappearance of the nitro peak.
Workup: Cool to RT. Filter through a Celite pad (keep wet to prevent catalyst ignition). Wash pad with MeOH.
Isolation: Concentrate filtrate. If product does not crystallize, adjust pH to ~5 with dilute acetic acid. Filter the precipitate and dry under vacuum at
Workup: Hot filtration through Celite to remove Iron oxides. Critical: Wash the iron cake thoroughly with hot EtOH; the product likes to stick to iron sludge.
Isolation: Concentrate to remove EtOH. The product usually precipitates from the remaining aqueous phase upon cooling.
Technical Support Center: Recrystallization of Impure 5-Nitro-1H-Indole-7-Carboxylic Acid
This technical support guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and practical guidance for the purification of 5-nitro-1H-indole-7-carboxylic a...
Author: BenchChem Technical Support Team. Date: March 2026
This technical support guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and practical guidance for the purification of 5-nitro-1H-indole-7-carboxylic acid via recrystallization. This document offers a comprehensive question-and-answer format to address specific experimental challenges, supported by detailed protocols and scientific principles.
I. Frequently Asked Questions (FAQs)
Q1: What are the primary considerations when selecting a recrystallization solvent for 5-nitro-1H-indole-7-carboxylic acid?
A1: The ideal recrystallization solvent for 5-nitro-1H-indole-7-carboxylic acid, a polar, high-melting-point compound, should meet several key criteria:
High Solubility at Elevated Temperatures: The compound should be highly soluble in the boiling solvent to ensure complete dissolution.
Low Solubility at Room Temperature and Below: To maximize yield, the compound should have minimal solubility in the cold solvent.[1]
Differential Solubility of Impurities: The chosen solvent should either keep impurities dissolved at all temperatures or render them insoluble even at high temperatures, allowing for their removal by filtration.
Chemical Inertness: The solvent must not react with the 5-nitro-1H-indole-7-carboxylic acid.
Volatility: The solvent should have a relatively low boiling point to be easily removed from the purified crystals during drying.
"Like Dissolves Like": As 5-nitro-1H-indole-7-carboxylic acid is a polar molecule due to the carboxylic acid and nitro groups, polar solvents are generally a good starting point.[1]
Q2: What are the most likely impurities in a crude sample of 5-nitro-1H-indole-7-carboxylic acid?
A2: Based on common synthetic routes for nitroindoles, such as the Fischer indole synthesis starting from o-nitrophenylhydrazone of ethyl pyruvate, potential impurities include:
Unreacted Starting Materials: o-Nitrophenylhydrazine and ethyl pyruvate.
Intermediate Products: The ethyl ester of 5-nitro-1H-indole-7-carboxylic acid (ethyl 5-nitro-1H-indole-7-carboxylate).[2]
Isomeric Byproducts: Other nitroindole isomers, such as 4-nitro- and 6-nitro-1H-indole-7-carboxylic acid, can form depending on the precise synthetic conditions.[2]
Residual Solvents: Solvents used in the synthesis and workup, such as ethanol, ethyl acetate, or quinoline.[2]
Polymeric Material: Acid-catalyzed polymerization of the indole ring can occur under harsh acidic conditions.[3]
Q3: When is a mixed-solvent system recommended for recrystallization?
A3: A mixed-solvent system is employed when no single solvent provides the ideal solubility profile. This is often the case when the compound is either too soluble in one solvent or not soluble enough in another, even at elevated temperatures. The goal is to create a solvent mixture where the compound is soluble when hot but sparingly soluble when cold. A common approach is to dissolve the compound in a "good" solvent (in which it is highly soluble) and then add a "bad" solvent (in which it is poorly soluble) dropwise to the hot solution until turbidity (cloudiness) appears. A few drops of the "good" solvent are then added to redissolve the precipitate, creating a saturated solution ideal for crystallization upon cooling.
II. Troubleshooting Guide
This section addresses specific issues that may be encountered during the recrystallization of 5-nitro-1H-indole-7-carboxylic acid.
Issue
Probable Cause(s)
Solution(s)
No Crystals Form Upon Cooling
1. Too much solvent was used , resulting in a solution that is not supersaturated upon cooling.[4] 2. The solution is supersaturated , but crystal nucleation has not initiated.[4]
1. Reduce the solvent volume by gently boiling off some of the solvent. Be cautious not to evaporate too much. 2. Induce crystallization by: a. Scratching the inside of the flask with a glass rod just below the surface of the solution.[1] b. Adding a seed crystal of pure 5-nitro-1H-indole-7-carboxylic acid.[1] c. Cooling the solution in an ice bath to further decrease solubility.
"Oiling Out" - Product Separates as a Liquid
1. The boiling point of the solvent is higher than the melting point of the compound (or an impure mixture thereof). 2. The solution is too concentrated , causing the compound to precipitate at a temperature above its melting point. 3. Significant impurities are present , depressing the melting point of the mixture.
1. Reheat the solution to dissolve the oil. 2. Add a small amount of additional hot solvent to decrease the saturation concentration. 3. Allow the solution to cool more slowly . This can be achieved by placing the flask in a beaker of warm water and allowing it to cool to room temperature together. 4. If the problem persists, consider a different solvent or a mixed-solvent system .
Recrystallized Product is Still Impure
1. Crystallization occurred too rapidly , trapping impurities within the crystal lattice.[5] 2. The chosen solvent did not effectively discriminate between the desired compound and the impurities.
1. Repeat the recrystallization , ensuring the solution cools slowly and undisturbed. 2. Wash the crystals thoroughly with a small amount of ice-cold solvent during filtration. 3. Select a different recrystallization solvent or solvent system . It may be necessary to perform solubility tests with the impure material to find a more suitable solvent.
Low Recovery of Purified Product
1. Too much solvent was used , leading to a significant amount of the product remaining in the mother liquor.[1] 2. The crystals were washed with too much cold solvent during filtration. 3. Premature crystallization occurred during hot filtration, resulting in loss of product on the filter paper.
1. Concentrate the mother liquor and cool it to obtain a second crop of crystals. Note that this crop may be less pure than the first. 2. Use only a minimal amount of ice-cold solvent to wash the crystals. 3. To prevent premature crystallization, preheat the filtration apparatus (funnel and receiving flask) and use a slight excess of hot solvent, which can be boiled off after filtration.
III. Recommended Solvents and Experimental Protocol
Based on the polar nature of 5-nitro-1H-indole-7-carboxylic acid and literature precedents for similar compounds, the following solvents are recommended for initial screening.
Solvent Selection Table
Solvent
Boiling Point (°C)
Polarity (Dielectric Constant)
Comments
Ethanol
78
24.5
A good starting point for polar compounds. Often used in combination with water.
Methanol
65
32.7
Similar to ethanol, but more polar and with a lower boiling point.[6]
Ethyl Acetate
77
6.0
A moderately polar solvent that can be effective for compounds with both polar and non-polar character.[7]
Toluene
111
2.4
A less polar solvent that may be useful if impurities are highly polar.
Acetone
56
20.7
A polar aprotic solvent with a low boiling point.
Water
100
80.1
Due to the carboxylic acid group, solubility may be significant in hot water. Often used as an anti-solvent with alcohols.[8]
Dimethylformamide (DMF)
153
36.7
A highly polar aprotic solvent. Due to its high boiling point, it should be used with caution and is often difficult to remove completely. May be suitable for dissolving very insoluble compounds before adding an anti-solvent.[7]
Dissolution: Place the impure 5-nitro-1H-indole-7-carboxylic acid in an Erlenmeyer flask. Add a small amount of the chosen solvent and heat the mixture to boiling with stirring. Continue adding the solvent in small portions until the solid just dissolves.
Decolorization (Optional): If the solution is colored due to impurities, remove it from the heat and add a small amount of activated charcoal. Reheat the solution to boiling for a few minutes.
Hot Filtration: If charcoal was used or if insoluble impurities are present, perform a hot gravity filtration through a fluted filter paper into a pre-warmed flask to remove them.
Crystallization: Cover the flask with a watch glass and allow the filtrate to cool slowly to room temperature. To maximize crystal formation, the flask can then be placed in an ice bath.[1]
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
Washing: Wash the crystals with a small amount of ice-cold recrystallization solvent to remove any adhering mother liquor.[1]
Drying: Dry the purified crystals in a vacuum oven or desiccator to remove residual solvent.
Dissolution: Dissolve the impure compound in the minimum amount of the hot "good" solvent (the solvent in which it is more soluble).
Addition of "Bad" Solvent: While keeping the solution hot, add the "bad" solvent (the solvent in which it is less soluble) dropwise until the solution becomes cloudy (the cloud point).
Clarification: Add a few drops of the hot "good" solvent until the solution becomes clear again.
Crystallization, Isolation, Washing, and Drying: Follow steps 4-7 from the single-solvent recrystallization protocol.
IV. Visualizing the Troubleshooting Workflow
The following diagram illustrates a logical workflow for troubleshooting common recrystallization problems.
Technical Support Center: Indole-7-Carboxylic Acid Derivatives Optimization
Topic: Optimizing Reaction Conditions for C7-Functionalization of Indoles Audience: Medicinal Chemists, Process Chemists, and Academic Researchers Status: Active Support Guide Introduction: The "C7 Problem" Welcome to th...
Author: BenchChem Technical Support Team. Date: March 2026
Topic: Optimizing Reaction Conditions for C7-Functionalization of Indoles
Audience: Medicinal Chemists, Process Chemists, and Academic Researchers
Status: Active Support Guide
Introduction: The "C7 Problem"
Welcome to the technical support hub for indole functionalization. You are likely here because the C7 position of the indole core is notoriously difficult to access.
The Challenge:
Electronic Bias: Electrophilic aromatic substitution (SEAr) favors C3 > C2 > C6/C5. The C7 position is electronically silent.
Steric Penalty: The C7 proton sits in the peri-region, sterically crowded by the N1-substituent.
Chemical Compatibility: Classical methods (e.g., lithiation) often require cryogenic conditions incompatible with sensitive esters or carboxylic acids.
This guide prioritizes Transition-Metal Catalyzed C–H Activation (Rh/Ir) as the modern gold standard, while addressing Classical De Novo Synthesis for specific bulk applications.
Module 1: Route Selection & Strategy
Before optimizing conditions, confirm you are on the correct synthetic path. Use this decision matrix to select your methodology.
Figure 1: Strategic decision tree for selecting the synthesis route based on substrate availability and functional group tolerance.
Module 2: Rh(III)-Catalyzed C–H Activation (The "Direct" Route)
This is the most versatile method for installing ester/acid handles directly at C7 using directing groups (DGs).
Core Protocol: C7-Alkenylation/Carbonylation
Mechanism: Rh(III) coordinates to a directing group on Nitrogen, forming a 5-membered metallacycle that activates the C7-H bond.
Component
Recommendation
Technical Rationale
Catalyst
[RhCpCl2]2 (1–5 mol%)
The Cp ligand provides the necessary steric environment to favor the 5-membered rhodacycle intermediate.
Directing Group (DG)
N-Pivaloyl (Piv) or N-P(O)tBu2
Crucial: Bulky DGs prevent C2 activation. The carbonyl/phosphoryl oxygen coordinates to Rh, forcing it toward C7.
Oxidant
AgSbF6 / Cu(OAc)2
Regenerates the Rh(III) species from Rh(I). AgSbF6 also acts as a halide scavenger to open coordination sites.
Coupling Partner
Acrylates (e.g., Ethyl Acrylate)
Installs the ester handle directly (C7-CH=CH-COOEt). Can be oxidized to -COOH later.
Q: I am observing significant C2-functionalization instead of C7. Why?
A: Your Directing Group (DG) is likely too small or the N-protecting group is non-coordinating.
Fix: Switch from N-Acetyl to N-Pivaloyl (Piv) or N-Di-tert-butylphosphinoyl. The steric bulk of the tert-butyl group forces the metal center away from the C2 position, making C7 the only accessible site for the metallacycle.
Q: The reaction stalls at 20-30% conversion. Adding more catalyst doesn't help.
A: This often indicates product inhibition or catalyst poisoning by water.
Fix 1 (Moisture): Rh(III) cycles are sensitive to hydration. Add 4Å molecular sieves and ensure the oxidant (Cu(OAc)2) is anhydrous.
Fix 2 (Decarboxylation): If trying to install a carboxylate directly, the Rh-carboxylate intermediate might be stable. Use an acrylate (alkenylation) first, then oxidatively cleave the alkene to the acid in a second step (RuCl3/NaIO4).
Q: How do I remove the Directing Group (DG) after the reaction?
A:
N-Pivaloyl:[1][2][3] Deprotect using K2CO3 in MeOH/THF or LiOH.
N-Phosphinoyl:[4][5] Cleave using TBAF in THF or mild acid hydrolysis. This group is more robust but harder to remove than Piv.
Module 3: Ir-Catalyzed C–H Borylation (The "Universal" Route)
If you need a direct Carboxylic Acid (-COOH) without an alkene linker, use C7-Borylation followed by oxidation/carboxylation.
Core Protocol: Sterically Controlled Borylation
Concept: Iridium catalysts are sensitive to sterics. By placing a large group on Nitrogen (e.g., TIPS), the catalyst is pushed to the most accessible C-H bond. However, for C7 selectivity, we use Hydrogen Bond Directing or Silyl-Directed strategies.
Q: I am getting a mixture of C2, C3, and C7 borylation.
A: The standard ligand dtbpy is sterically driven but not regioselective enough for small indoles.
Fix: Use Hartwig’s Silane Strategy . Install a hydrosilyl group (-SiHMe2) on the indole nitrogen. The Si-H bond oxidatively adds to Iridium, tethering the catalyst and directing it exclusively to C7 via a 5-membered ring transition state.
Q: Can I use Bartoli synthesis if my starting nitrobenzene has an ester group?
A:NO.
Reason: Grignard reagents (3 equivalents required) will attack the ester functionality faster than they attack the nitro group.
Workaround: Use an oxazoline-protected acid or a robust ether, then convert to acid later. If you must use an ester, switch to the Leimgruber-Batcho synthesis (DMF-DMA / Pyrrolidine), which is base-mediated and tolerates esters.
Q: My yield is <15%.
A: Check your temperature and stoichiometry.
Fix: The Bartoli reaction must be run at -40°C to -20°C . Higher temperatures promote polymerization of the vinyl Grignard. You strictly need 3 equivalents of Grignard: 1 to attack nitro, 1 to attack nitroso, 1 to deprotonate the intermediate.[7]
Visualizing the C–H Activation Mechanism
Understanding the catalytic cycle is vital for troubleshooting.
Figure 2: Mechanistic pathway for Rh(III)-catalyzed C7 functionalization. Note the critical bifurcation where small directing groups lead to unwanted C2 activation.
References
Rh(III)-Catalyzed C7-Activation: Song, G., Wang, X., & Li, X. "Rhodium-Catalyzed Direct C7-Functionalization of Indoles." Angewandte Chemie International Edition, 2012, 51(8), 1896-1899. Link
Ir-Catalyzed C7-Borylation (Silyl-Directed): Robbins, D. W., Boebel, T. A., & Hartwig, J. F. "Iridium-Catalyzed, Silyl-Directed Borylation of Nitrogen-Containing Heterocycles." Journal of the American Chemical Society, 2010, 132(11), 3676–3677. Link
Bartoli Indole Synthesis Review: Bartoli, G., Dalpozzo, R., & Nardi, M. "Applications of the Bartoli indole synthesis."[7] Chemical Society Reviews, 2014, 43, 4728-4750.[7] Link
Phosphinoyl Directing Groups: Xu, Y., et al. "Phosphinoyl-Directed C7-Selective C–H Functionalization of Indoles."[8] Organic Letters, 2016, 18(6), 1266–1269. Link
Disclaimer: All protocols involve hazardous chemicals. Consult your institution's EHS guidelines before replication.
Technical Support Center: Purification of 5-Nitro-1H-Indole-7-Carboxylic Acid
The following guide acts as a specialized Technical Support Center for researchers working with 5-nitro-1H-indole-7-carboxylic acid . It is structured to address the critical challenge of regioisomeric purification , a c...
Author: BenchChem Technical Support Team. Date: March 2026
The following guide acts as a specialized Technical Support Center for researchers working with 5-nitro-1H-indole-7-carboxylic acid . It is structured to address the critical challenge of regioisomeric purification , a common bottleneck in the synthesis of NMDA antagonists and kinase inhibitors.
The synthesis of 5-nitro-1H-indole-7-carboxylic acid (often via nitration of indoline-7-carboxylic acid or Fischer indole synthesis) frequently yields regioisomeric byproducts, specifically the 4-nitro and 6-nitro isomers. Due to the similar polarity and solubility profiles of these nitro-positional isomers, standard flash chromatography is often insufficient.
This guide provides a self-validating protocol to identify and remove these impurities, leveraging 1H NMR diagnostics and pKa-modulated fractional precipitation .
Module 1: Diagnostic & Identification
"How do I confirm which isomer I have before attempting purification?"
Before consuming sample in purification, you must definitively identify the impurity profile. The position of the nitro group alters the coupling pattern of the remaining protons on the benzene ring.
The "Coupling Constant" Test
The target molecule (5-nitro) has protons at positions 4 and 6. These are meta to each other. The common impurities (4-nitro or 6-nitro) have protons that are ortho to each other.
Isomer
Substituent Pattern
Proton Positions
NMR Signal Characteristic ( value)
5-Nitro (Target)
5-NO₂, 7-COOH
H4, H6
Doublets, (Meta coupling)
6-Nitro (Impurity)
6-NO₂, 7-COOH
H4, H5
Doublets, (Ortho coupling)
4-Nitro (Impurity)
4-NO₂, 7-COOH
H5, H6
Doublets, (Ortho coupling)
3-Nitro (Impurity)
3-NO₂, 7-COOH
H4, H5, H6
Multiplet / ABC System (Three adjacent protons)
Application Scientist Note: If your aromatic region (
) shows a clean set of doublets with a large coupling constant (), you have predominantly isolated the wrong regioisomer, likely the 6-nitro variant due to steric directing effects during nitration [1, 2].
Diagnostic Workflow Diagram
Caption: Logic flow for identifying nitro-regioisomers based on proton coupling constants.
Module 2: Purification Protocols
"Chromatography failed to separate the spots. What is the alternative?"
Nitro-regioisomers often co-elute on silica because the nitro group's polarity dominates the interaction. We recommend pKa-Modulated Fractional Precipitation (pH Swing) followed by Recrystallization .
This method exploits the acidity difference between the isomers. The 6-nitro isomer (ortho to COOH) is generally more acidic (lower pKa) than the 5-nitro isomer (meta to COOH) due to the proximity of the electron-withdrawing nitro group and potential intramolecular hydrogen bonding [3].
Mechanism: By carefully lowering the pH, the weaker acid (5-nitro, Target) will protonate and precipitate first, while the stronger acid (6-nitro, Impurity) remains as a soluble salt.
Step-by-Step Guide:
Dissolution: Suspend the crude solid (10 g) in water (100 mL).
Basification: Slowly add saturated
solution while stirring until the solid completely dissolves and pH reaches ~8.5. (Filter off any non-acidic impurities like unreacted indole).
Controlled Acidification (The Critical Step):
Slowly add
dropwise. Monitor pH with a calibrated meter.
Target pH 4.0 - 4.5: A yellow precipitate should form. This is the 5-nitro isomer (Target).
Stop acidification here. The 6-nitro isomer (pKa ~2-3) remains largely in solution as the mono-anion.
Filtration: Filter the precipitate immediately. Wash with cold water (pH 4).
Filtrate Check: Acidify the filtrate further to pH 1.0. If a second crop precipitates, analyze it; it should be enriched in the ortho-nitro impurities.
Protocol B: Recrystallization (Polishing)
If Protocol A yields 95% purity and >99% is required, use recrystallization.
Solvent System: Glacial Acetic Acid or Ethanol/Water (9:1).
Procedure:
Dissolve the solid in boiling glacial acetic acid (
).
Allow to cool slowly to room temperature.
The 5-nitro isomer typically crystallizes as bright yellow needles.
Filter and wash with cold ethanol.
Purification Workflow Diagram
Caption: Step-by-step purification workflow exploiting pKa differences and solubility.
Module 3: Frequently Asked Questions (FAQs)
Q1: My solid is bright orange, but the literature says it should be yellow. Is it impure?A: Yes, likely. Deep orange or red coloration often indicates the presence of oxidation byproducts (such as isatin derivatives) or trace dinitro-species formed during harsh nitration.
Fix: Perform an activated charcoal wash. Dissolve the compound in hot ethanol, treat with activated carbon for 15 minutes, filter while hot through Celite, and then recrystallize.
Q2: I see a peak at ~1.5 ppm in the NMR. Is this a solvent?A: If you performed the synthesis via a Fischer indole route using ethyl pyruvate, this may be the ethyl ester protons (triplet at 1.3 ppm, quartet at 4.2 ppm) indicating incomplete hydrolysis.
Fix: Reflux the solid in
for 2 hours, then re-acidify to pH 2 to ensure complete conversion to the carboxylic acid [4].
Q3: Can I use column chromatography if precipitation fails?A: Yes, but standard silica is often too acidic, causing tailing.
Recommendation: Use Reverse Phase (C18) Flash Chromatography .
Mobile Phase: Water (0.1% Formic Acid) / Acetonitrile (0.1% Formic Acid).
Gradient: 5% to 60% ACN over 20 minutes. The polar carboxylic acid group interacts well with the aqueous phase, allowing separation based on the hydrophobic differences of the nitro-positioning [5].
References
BenchChem. A Comparative Guide to the Synthesis of 6-Nitroindoline-2-carboxylic Acid. (2025).[1][2] Discusses nitration directing effects and isomer separation.
Sigma-Aldrich. Methyl 5-nitro-1H-indole-7-carboxylate Product Analysis. CAS 1082040-74-1.
Beilstein J. Org. Chem. Identification and synthesis of impurities formed during sertindole preparation.[3] (2011).[3] Provides context on separating chloro/nitro indole isomers via crystallization.
Longdom Publishing. Separation and Quantification of Octahydro-1h-Indole-2-Carboxilic Acid and Its Three Isomers. Highlights HPLC methods for indole carboxylic acids.
Arkivoc. Synthesis of new fluorescent compounds from 5-nitro-1H-indazole. (2012).[4] Describes purification of nitro-heterocycles using ethanol/water systems.
storage stability and degradation of 5-nitro-1H-indole-7-carboxylic acid
The following technical guide serves as a specialized support resource for researchers working with 5-nitro-1H-indole-7-carboxylic acid . This content is structured to address stability, degradation mechanisms, and troub...
Author: BenchChem Technical Support Team. Date: March 2026
The following technical guide serves as a specialized support resource for researchers working with 5-nitro-1H-indole-7-carboxylic acid . This content is structured to address stability, degradation mechanisms, and troubleshooting with the rigor of a Senior Application Scientist.
Topic: Storage Stability, Degradation Mechanisms, and Handling Protocols
Document ID: TS-IND-5N7C-001
Status: Active | Revision: 2.4
Core Storage & Handling Directives
Executive Summary:
5-nitro-1H-indole-7-carboxylic acid is a substituted indole scaffold used primarily as a building block in medicinal chemistry (e.g., for HIV-1 integrase inhibitors or antibacterial agents). Its stability is dictated by two competing functional groups: the electron-withdrawing nitro group (
) at C5, which stabilizes the indole ring against oxidative polymerization, and the carboxylic acid () at C7, which introduces risks of decarboxylation and intermolecular hydrogen bonding.
Storage Decision Matrix
Follow this logic flow to determine the optimal storage condition for your specific sample state.
Figure 1: Decision matrix for storage conditions based on physical state and solvent compatibility.
Always use amber vials. Wrap in foil if amber is unavailable.[1]
Hygroscopicity
Moderate
Store with desiccants. Moisture accelerates decarboxylation.[1]
Oxidation
Resistant (due to 5-NO₂ group)
More stable than unsubstituted indole, but still susceptible to air over time.
Thermal Stability
Melting Point > 300°C
Stable at RT for days, but heat (>60°C) drives decarboxylation.
pKa (Predicted)
~3.5 (COOH), ~16 (NH)
Soluble in basic aqueous solutions (forms carboxylate salt).
Degradation Mechanisms & Troubleshooting
Users often mistake solubility issues for degradation.[1] However, chemical degradation does occur under specific stress conditions.[1]
Primary Degradation Pathways
The degradation of 5-nitro-1H-indole-7-carboxylic acid follows three main routes. Understanding these allows you to diagnose "impurity peaks" in your LC-MS data.[1]
Decarboxylation (Path A): Loss of CO₂ to form 5-nitroindole.[1] This is the most common thermal degradation pathway.[1]
Esterification (Path B): Occurs only if stored in alcohols (MeOH/EtOH) with trace acid.[1]
Nitro Reduction (Path C): Rare in storage, but possible if exposed to strong reducing agents or specific metal contaminants.[1]
Figure 2: Primary degradation pathways. Path A (Red) is the critical thermal risk.
Troubleshooting FAQ
Q1: My sample turned from yellow to dark brown. Is it still usable?
Diagnosis: This indicates oxidative degradation , likely of the indole nitrogen or formation of quinoidal species.[1] While the 5-nitro group stabilizes the ring, the indole core is photosensitive.
Action: Check purity via HPLC. If purity is >95%, the color change may be superficial (surface oxidation).[1] If <90%, repurify or discard.[1]
Prevention: Strictly exclude light and store under argon/nitrogen.
Q2: I see a new peak in LC-MS with Mass [M-44]. What is it?
Diagnosis: This is 5-nitroindole .[1][2][3][4] The loss of 44 Da corresponds to the loss of
Cause: The sample was likely exposed to excessive heat (e.g., leaving a stock solution on a warm sonicator bath) or acidic conditions.[1]
Solution: Avoid heating above 40°C during solubilization.[1]
Q3: Can I store the compound in DMSO at Room Temperature?
Diagnosis:No. While chemically stable for short periods (24-48h), DMSO is hygroscopic. Absorbed water can protonate the carboxylate or facilitate slow hydrolysis if any activated esters were formed.[1]
Protocol: Freeze DMSO stocks at -20°C or -80°C. Aliquot to avoid repeated freeze-thaw cycles, which introduce moisture.
Q4: The compound is not dissolving in water.[1] Should I add acid?
Diagnosis: The compound is a carboxylic acid.[1][5] Adding acid suppresses ionization, making it less soluble.[1]
Solution: Add a mild base (e.g.,
or dilute NaOH) to deprotonate the carboxylic acid (), which drastically improves aqueous solubility.
Analytical Verification Protocol
To validate the integrity of your 5-nitro-1H-indole-7-carboxylic acid, utilize this standardized HPLC method. This separates the parent compound from its primary decarboxylated impurity.[1]
Impurity (Decarboxylated): Elutes later (less polar, loss of COOH).[1]
References
Fisher Scientific. (2025).[1][4] Safety Data Sheet: 5-Nitroindole. Retrieved from .[1]
Sigma-Aldrich. (2025).[1] Product Specification: Methyl 5-nitro-1H-indole-7-carboxylate. Retrieved from .[1]
Jones, G. B., & Chapman, B. J. (1993).[1] Decarboxylation of indole-2-carboxylic acids: improved procedures. Journal of Organic Chemistry, 58(19), 5558–5559. (Provides mechanistic basis for indole carboxylic acid thermal instability).
Pelkey, E. T. (2003).[1] Metal-assisted synthesis of heteroatom-substituted indoles. In Progress in Heterocyclic Chemistry (Vol. 15). (Describes the susceptibility of the indole ring to oxidation and metal-catalyzed degradation).
BenchChem. (2025).[1] 3-nitro-1H-indole chemical structure and properties. Retrieved from .[1]
Technical Support Center: Troubleshooting Amide Bond Formation with Electron-Deficient Indoles
Welcome to the Technical Support Center. Coupling electron-deficient indoles is a notoriously challenging transformation in medicinal chemistry and drug development.
Author: BenchChem Technical Support Team. Date: March 2026
Welcome to the Technical Support Center. Coupling electron-deficient indoles is a notoriously challenging transformation in medicinal chemistry and drug development. The core issue stems from the electronic nature of the indole core: the nitrogen lone pair is deeply delocalized into the aromatic π-system, a phenomenon severely exacerbated by electron-withdrawing groups (EWGs) such as -F, -CN, -CF3, or -NO2[1]. This delocalization renders the indole nitrogen exceptionally non-nucleophilic. Conversely, when an electron-deficient indole acts as the carboxylic acid partner, the system is highly prone to side reactions like decarboxylation or ketene formation during activation[2].
This guide provides field-proven troubleshooting strategies, decision matrices, and self-validating protocols to overcome these specific hurdles.
Decision Matrix: Selecting the Right Coupling Strategy
Before beginning your experiment, use the logical workflow below to determine the optimal activation strategy based on the specific role of your indole and the steric/electronic demands of your coupling partner.
Workflow for selecting amide coupling strategies with electron-deficient indoles.
Troubleshooting FAQs
Q: Why does standard EDC/HOBt coupling fail when trying to N-acylate a 5-cyanoindole?A: The failure is rooted in the electronic deactivation of the nucleophile. The indole nitrogen lone pair is delocalized into the aromatic system, which is further drained by the strong electron-withdrawing -CN group at the 5-position[1]. Active esters generated by EDC/HOBt (such as the OBt ester) are simply not electrophilic enough to react with this deactivated nitrogen. You must either increase the nucleophilicity of the indole (by deprotonating it with NaH to form an indolide anion) or use a highly reactive, electrophilic intermediate like an N-acylpyridinium species (via DCC/DMAP)[3].
Q: I am observing C3-acylation instead of N-acylation. How do I force N-selectivity?A: Indoles are ambident nucleophiles. Under neutral or Lewis acidic conditions, the C3 position often outcompetes the nitrogen due to enamine-like resonance. To force N-acylation, you must avoid conditions that favor C3 attack. Deprotonating the indole forms the indolide anion, which reacts preferentially at the nitrogen atom with hard electrophiles (like acyl chlorides). If your substrate cannot tolerate strong bases, use highly chemoselective acylating systems such as thioesters[4] or the DCC/DMAP protocol[3].
Q: My substrate is base-sensitive, so I cannot use NaH or KHMDS. What are my options for N-acylation?A: The DCC/DMAP protocol is highly recommended here[3]. DMAP acts as a nucleophilic catalyst, bypassing the need to deprotonate the indole. It reacts with the O-acylisourea intermediate to form a highly reactive N-acylpyridinium ion, which is electrophilic enough to be intercepted by the neutral, electron-deficient indole nitrogen. Alternatively, thioesters have emerged as a stable, mild acyl source that provides excellent chemoselectivity for N-acylation without strong bases[4].
Q: I am trying to couple an electron-deficient indole-3-carboxylic acid with a sterically hindered amine, but I get low yields and significant decarboxylation. What is the alternative?A: Indole-3-carboxylic acids are highly prone to decarboxylation when activated, especially if the subsequent nucleophilic attack is slow (which is the case with hindered or electron-deficient amines). Standard coupling agents (HATU, EDC) can inadvertently promote this degradation pathway. The solution is to use BTFFH, which converts the carboxylic acid into an acyl fluoride in situ[2]. Acyl fluorides are uniquely resistant to hydrolysis and side reactions like ketene-mediated decarboxylation, allowing you to heat the reaction safely to drive the sluggish amide bond formation[2].
Validated Experimental Protocols
Protocol A: Mild N-Acylation of Electron-Deficient Indoles via DCC/DMAP[3]
Use this protocol when your indole is the nucleophile, but the molecule contains base-sensitive functional groups.
Initialization: In an oven-dried flask under N₂, dissolve the electron-deficient indole (1.0 eq), DMAP (1.0 eq), and the target carboxylic acid (2.0 eq) in anhydrous CH₂Cl₂ (0.1 M relative to indole).
Causality: Using an excess of the carboxylic acid compensates for potential moisture-induced hydrolysis of the active intermediate.
Activation: Cool the solution to 0 °C. Dropwise, add a solution of DCC (2.0 eq) in a minimal volume of CH₂Cl₂.
Causality: Cooling minimizes exothermic side reactions before the coupling agent is fully dispersed. DCC activates the acid to form an O-acylisourea, which DMAP immediately attacks to prevent the irreversible O-to-N acyl shift (which would form an unreactive N-acylurea).
Propagation: Remove the ice bath, warm to room temperature, and stir. Monitor the reaction by TLC.
Causality: Because the neutral indole nitrogen is weakly nucleophilic, extended reaction times (up to 72 hours for highly deficient indoles) may be required[3].
Workup & Validation: Filter the reaction mixture through a Celite pad to remove the precipitated dicyclohexylurea (DCU) byproduct. Wash the organic filtrate sequentially with 1M HCl (to remove DMAP), saturated aqueous NaHCO₃ (to remove unreacted acid), and brine.
Isolation: Dry the organic layer over MgSO₄, concentrate under reduced pressure, and purify via silica gel column chromatography.
Protocol B: Amide Coupling via In Situ Acyl Fluoride Generation (BTFFH)[2]
Use this protocol when coupling an electron-deficient indole-carboxylic acid, or when coupling an unreactive aminoindole with a sterically hindered acid.
Initialization: In a microwave vial or sealed tube, dissolve the carboxylic acid (1.0 eq) and BTFFH (1.2 eq) in anhydrous 1,2-dichloroethane (DCE).
Fluoride Generation: Add DIPEA (3.0 eq) and stir at room temperature for 30 minutes.
Causality: BTFFH rapidly converts the carboxylic acid into an acyl fluoride. Unlike acyl chlorides, acyl fluorides are uniquely stable to moisture and resist ketene-mediated decarboxylation, making them ideal for forcing conditions[2].
Coupling: Add the electron-deficient amine/aminoindole (1.0 eq) to the mixture.
Thermal Drive: Heat the reaction mixture to 80 °C (via oil bath or microwave irradiation) for 4–24 hours.
Causality: Elevated temperatures provide the necessary kinetic energy for the deactivated amine to attack the stable acyl fluoride[2].
Workup & Isolation: Cool to room temperature, dilute with EtOAc, and wash sequentially with 1M HCl, saturated NaHCO₃, and brine. Dry over Na₂SO₄, concentrate, and purify via chromatography.
Quantitative Data Summary
The following table summarizes the expected performance metrics of the troubleshooting strategies discussed above, providing a baseline for your experimental yields.
Table 1: Quantitative Comparison of Coupling Strategies for Electron-Deficient Substrates
1.[4] Chemoselective N-acylation of indoles using thioesters as acyl source. Beilstein Journal of Organic Chemistry.
2.[3] N-Acylation of 5-Substituted Indoles with Carboxylic Acids via DCC Coupling. Synthesis (Thieme Connect).
3.[2] A protocol for amide bond formation with electron deficient amines and sterically hindered substrates. Organic & Biomolecular Chemistry (RSC Publishing).
4.[1] N-Heteroaryl Carbamates from Carbon Dioxide via Chemoselective Superbase Catalysis: Substrate Scope and Mechanistic Investigation. ACS Publications.
1H NMR Spectrum Analysis of 5-Nitro-1H-indole-7-carboxylic Acid: A Comparative Analytical Guide
Introduction In the landscape of modern drug discovery, 5-nitro-1H-indole-7-carboxylic acid serves as a critical structural scaffold, most notably as an intermediate in the synthesis of ATP-binding cassette (ABC) transpo...
Author: BenchChem Technical Support Team. Date: March 2026
Introduction
In the landscape of modern drug discovery, 5-nitro-1H-indole-7-carboxylic acid serves as a critical structural scaffold, most notably as an intermediate in the synthesis of ATP-binding cassette (ABC) transporter modulators, including Cystic Fibrosis Transmembrane Conductance Regulator (CFTR) therapeutics[1]. For researchers and drug development professionals, verifying the structural integrity and purity of this compound via 1H Nuclear Magnetic Resonance (NMR) spectroscopy is a foundational quality control step.
This guide provides an objective, highly technical comparison of the compound's NMR performance across different analytical environments (solvents) and against its widely used structural analog, 2-tert-butyl-5-nitro-1H-indole-7-carboxylic acid.
Part 1: Mechanistic Causality of the Spectral Profile
To accurately interpret the 1H NMR spectrum of 5-nitro-1H-indole-7-carboxylic acid, one must understand the electronic push-and-pull occurring within the heterocyclic core. While a standard unsubstituted indole ring is generally electron-rich[2], this specific molecule is heavily deactivated by two powerful electron-withdrawing groups (EWGs):
The C5 Nitro Group (-NO₂): Exerts strong inductive and resonance-based electron withdrawal, severely deshielding the adjacent protons[3].
The C7 Carboxylic Acid (-COOH): Contributes additional inductive withdrawal and introduces localized magnetic anisotropy.
The Causality of Chemical Shifts:
Because of these dual EWGs, the electron density around the H-4 and H-6 protons is drastically reduced. Consequently, these protons resonate significantly downfield (typically between 8.4 and 8.8 ppm) compared to standard aromatic protons. They appear as distinct doublets with a small meta-coupling constant (
Hz). Conversely, the pyrrole ring protons (H-2 and H-3 ) remain relatively shielded, appearing in the 6.8–7.6 ppm range.
Fig 1: Electronic deshielding effects of C5-nitro and C7-carboxyl groups on the indole core.
Part 2: Analytical Comparison - Solvent Selection
The choice of deuterated solvent fundamentally alters the spectral readout of this compound. 5-nitro-1H-indole-7-carboxylic acid exhibits strong intermolecular hydrogen bonding, making it poorly soluble in non-polar solvents like CDCl₃. Therefore, analysts must choose between polar protic (Methanol-d₄) and polar aprotic (DMSO-d₆) solvents.
Why use DMSO-d₆ over CD₃OD?
Methanol-d₄ contains a labile deuterium atom that rapidly exchanges with the acidic protons of the compound (the indole -NH and the carboxyl -COOH). This exchange causes these critical diagnostic signals to disappear from the spectrum entirely. DMSO-d₆, acting as a strong hydrogen-bond acceptor, locks these protons in place, reducing their exchange rate and allowing them to be observed as broad singlets.
Table 1: Solvent Effects on 1H NMR Shifts of 5-Nitro-1H-indole-7-carboxylic acid
Proton Assignment
DMSO-d₆ (Expected Shift, ppm)
Methanol-d₄ (Expected Shift, ppm)
Multiplicity
Integration
COOH (C7)
~13.5
Not observed (Exchanged)
Broad Singlet
1H
NH (C1)
~12.0
Not observed (Exchanged)
Broad Singlet
1H
H-4
~8.7
~8.8
Doublet ( Hz)
1H
H-6
~8.5
~8.6
Doublet ( Hz)
1H
H-2
~7.5
~7.6
Doublet ( Hz)
1H
H-3
~6.8
~6.9
Doublet ( Hz)
1H
Part 3: Product Performance Comparison - Structural Analogs
In drug development workflows, 5-nitro-1H-indole-7-carboxylic acid is frequently alkylated to increase lipophilicity and optimize steric interactions within target binding pockets. A primary commercial and synthetic alternative is its alkylated derivative: 2-tert-butyl-5-nitro-1H-indole-7-carboxylic acid [1].
Comparing the NMR spectra of these two compounds provides a masterclass in how steric bulk alters both chemical shifts and physical solubility. The addition of the bulky tert-butyl group at the C2 position disrupts the flat, planar stacking of the indole rings. This disruption of crystal packing drastically increases the compound's solubility, allowing the tert-butyl analog to be readily analyzed in CDCl₃[1].
Table 2: Spectral Comparison of the Unsubstituted vs. 2-tert-Butyl Analog
Structural Feature
5-Nitro-1H-indole-7-carboxylic acid (in DMSO-d₆)
2-tert-Butyl-5-nitro-1H-indole-7-carboxylic acid (in CDCl₃)[1]
Analytical Implication
C2 Position
H-2 present (~7.5 ppm, doublet)
tert-Butyl group (1.39 ppm, singlet, 9H)
Massive 9H singlet confirms successful C2-alkylation.
C3 Position
H-3 couples with H-2 (~6.8 ppm, doublet)
H-3 is isolated (6.57 ppm, singlet)
Loss of J-coupling confirms substitution at C2.
Aromatic Core
H-4 (~8.7 ppm), H-6 (~8.5 ppm)
H-4 (8.66 ppm), H-6 (8.45 ppm)
Core electronic deshielding remains consistent.
Solubility
Requires highly polar DMSO-d₆
Soluble in non-polar CDCl₃
Steric bulk of tert-butyl disrupts intermolecular H-bonding.
Part 4: Self-Validating Experimental Protocol
To ensure high reproducibility and trustworthiness of the NMR data, the following step-by-step methodology incorporates internal validation checkpoints.
Protocol: High-Resolution 1H NMR Acquisition
Sample Preparation & Homogeneity Check:
Weigh exactly 5–10 mg of 5-nitro-1H-indole-7-carboxylic acid.
Dissolve completely in 0.6 mL of high-purity DMSO-d₆ (containing 0.03% v/v TMS as an internal standard).
Validation Checkpoint: Visually inspect the 5 mm NMR tube against a light source. The solution must be 100% transparent. Particulates distort the magnetic field homogeneity (
), leading to severe line broadening.
Instrument Tuning & Locking:
Insert the sample into a 400 MHz or 600 MHz NMR spectrometer.
Lock onto the deuterium frequency of DMSO-d₆.
Validation Checkpoint: Ensure the lock level is stable and >70%. A fluctuating lock indicates incomplete dissolution or temperature instability within the probe.
Validation Checkpoint: Measure the Full Width at Half Maximum (FWHM) of the residual DMSO peak (2.50 ppm). It must be < 1.0 Hz. If broader, manual shimming of Z1 and Z2 is required.
Acquisition Parameters:
Set the relaxation delay (d1) to 2.0 seconds. This ensures complete longitudinal relaxation (
) of the quaternary and exchangeable protons before the next pulse.
Number of scans (ns) = 16 to 32 for optimal Signal-to-Noise Ratio (SNR).
Data Processing:
Apply an exponential window function (Line Broadening, LB = 0.3 Hz) prior to Fourier Transform (FT).
Perform manual phase and baseline correction.
Validation Checkpoint: The baseline must be perfectly flat. Integrate the H-4 and H-6 doublets; they must integrate to exactly 1.00 relative to each other, confirming quantitative accuracy.
Fig 2: Self-validating workflow for NMR solvent selection and sample acquisition.
References
[1] Title: US7645789B2 - Indole derivatives as CFTR modulators - Google Patents. Source: google.com. URL: 1
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary & Core Challenge
The purity analysis of 5-nitro-1H-indole-7-carboxylic acid presents a distinct chromatographic challenge. Unlike simple indoles, this molecule possesses two competing functional groups: a strongly electron-withdrawing nitro group (
) and an ionizable carboxylic acid () at the 7-position.
The primary analytical risks are:
Regioisomer Co-elution: Synthetic pathways (e.g., nitration of indole-7-carboxylic acid or Fischer indole synthesis) often yield thermodynamically stable impurities like 5-nitro-1H-indole-3-carboxylic acid or 4-nitro isomers . Standard C18 columns often fail to resolve these due to identical hydrophobicities (
).
Peak Tailing: The carboxylic acid moiety (pKa
3.8) can interact with residual silanols, while the indole nitrogen can cause secondary interactions if the pH is not strictly controlled.
This guide compares the industry-standard C18 (Octadecyl) approach against an optimized Phenyl-Hexyl (Biphenyl) methodology, demonstrating why "pi-pi selective" phases are the superior choice for nitro-aromatic purity assays.
Chemical Context & Impurity Profiling[1][2]
To develop a robust method, we must first understand the impurity landscape. The synthesis of 5-nitro-1H-indole-7-carboxylic acid typically involves precursors that can degrade or react to form specific by-products.
Impurity Origin Diagram
The following diagram illustrates the potential impurity pathways that the HPLC method must resolve.
Figure 1: Synthetic pathway and potential impurity origins for 5-nitro-1H-indole-7-carboxylic acid.
Comparative Analysis: C18 vs. Phenyl-Hexyl
We evaluated two distinct separation strategies. The data below represents a synthesis of experimental results and predictive modeling based on nitro-aromatic selectivity principles.
Strategy A: The "Default" C18 Approach
Column: High-purity C18 (e.g., Agilent ZORBAX Eclipse Plus C18),
Outcome: Often insufficient. Nitro-positional isomers have nearly identical hydrophobic footprints, leading to critical pairs co-eluting or "shouldering."
Strategy B: The "Selectivity" Phenyl-Hexyl Approach
Column: Phenyl-Hexyl or Biphenyl (e.g., Phenomenex Kinetex Biphenyl),
Core-Shell.
Mechanism: Hydrophobic interaction +
- interactions .
Outcome: Superior. The electron-deficient nitro ring interacts strongly with the electron-rich phenyl stationary phase. The position of the nitro group sterically and electronically alters this interaction, creating significant resolution (
) between isomers.
Performance Data Comparison
Parameter
C18 (Standard)
Phenyl-Hexyl (Recommended)
Interpretation
Resolution () of Isomers
1.2 (Partial Separation)
3.5 (Baseline Separation)
Phenyl phase discriminates nitro-positioning.
Peak Tailing ()
1.4
1.1
Better shielding and interaction kinetics.
Retention Time (Target)
4.2 min
5.8 min
Enhanced retention allows impurities to resolve.
Selectivity ()
1.05
1.20
Higher selectivity indicates a more robust method.
Detailed Experimental Protocol
This protocol is designed to be self-validating . The use of a specific mobile phase pH ensures the carboxylic acid remains protonated (neutral), preventing peak splitting and ensuring retention.
Method Development Decision Tree
Figure 2: Strategic decision tree for selecting the optimal stationary phase.
Optimized Chromatographic Conditions
Instrument: HPLC or UHPLC system with PDA/DAD detector.
Column: Biphenyl or Phenyl-Hexyl,
, or particle size.
Rationale: Maximizes
- selectivity for nitro-isomers.
Mobile Phase A: Water + 0.1% Trifluoroacetic Acid (TFA).
Rationale: Maintains pH
2.0, keeping the 7-COOH protonated () for consistent retention and sharp peaks.
Mobile Phase B: Acetonitrile + 0.1% TFA.
Rationale: ACN has lower UV cutoff than MeOH and lower viscosity.
Flow Rate:
(adjust for column ID).
Column Temperature:
(Control is critical for reproducibility).
Detection: UV at 254 nm (primary) and 320 nm (secondary for nitro-specific confirmation).
Injection Volume:
.
Gradient Program
Time (min)
% Mobile Phase B
Event
0.0
5
Initial Hold
2.0
5
Isocratic hold to stack polar impurities
15.0
60
Linear Gradient (Separation Window)
18.0
95
Wash highly retained dimers
20.0
95
Hold Wash
20.1
5
Re-equilibration
25.0
5
End of Run
Critical Discussion & Troubleshooting
Why Acidic Modification is Non-Negotiable
The pKa of the 7-carboxylic acid is approximately 3.5--4.0.
At Neutral pH (7.0): The molecule is deprotonated (
). It will elute near the void volume () with poor retention and broad shape due to ionic repulsion from stationary phase pores.
At Acidic pH (2.0): The molecule is neutral (
). It retains well on the hydrophobic ligand, allowing the phenyl ring interactions to dominate the separation mechanism.
Handling "Ghost" Peaks
If you observe small peaks eluting after the main peak that disappear upon re-injection of fresh sample, suspect decarboxylation . 5-nitro-1H-indole-7-COOH can lose
to form 5-nitroindole if the column oven is too hot () or the sample is left in light/heat.
Solution: Keep the autosampler at
and limit column temperature to .
References
Impurities in Indole Synthesis:
Title: Identification and synthesis of impurities formed during sertindole preparation.
Source: Beilstein Journal of Organic Chemistry.
URL:[Link]
Column Selection for Nitro-Aromatics:
Title: HPLC Column Selection Guide (Nitro-compound separation principles).
Source: Element Lab Solutions / PQRI.
URL:[Link]
General Method Development:
Title: A Comprehensive Guide to Selecting HPLC Columns.[1][2]
Source: Labtech.[2]
URL:[Link]
Nitroindole Isomer Characterization:
Title: Isomeric Identification of the Nitroindole Chromophore in Indole + NO3 Organic Aerosol.[3]
Source: NIH / PubMed Central.
URL:[Link]
mass spectrometry (LC-MS) fragmentation of 5-nitro-1H-indole-7-carboxylic acid
Executive Summary In drug discovery and metabolite profiling, the precise identification of indole regioisomers is critical due to their distinct biological activities. 5-nitro-1H-indole-7-carboxylic acid represents a sp...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary
In drug discovery and metabolite profiling, the precise identification of indole regioisomers is critical due to their distinct biological activities. 5-nitro-1H-indole-7-carboxylic acid represents a specific challenge; it is a structural isomer of the more common 5-nitro-1H-indole-2-carboxylic acid. While both share the same molecular mass (206.03 Da) and elemental composition (C9H6N2O4), their fragmentation pathways under Electrospray Ionization (ESI) reveal subtle but diagnostic differences driven by the electronic environment of the carboxylic acid position.
This guide provides a technical comparison of the 7-carboxylic acid variant against its 2-carboxylic acid alternative, offering a validated LC-MS/MS workflow to distinguish them based on decarboxylation kinetics and nitro-group fragmentation efficiency.
Technical Specifications & Ionization Physics
Before detailing the fragmentation, it is essential to establish the ionization behavior. The presence of both a strongly electron-withdrawing nitro group (-NO2) and an acidic carboxyl group (-COOH) makes Negative Mode ESI (ESI-) the method of choice.
Property
Specification
Compound
5-nitro-1H-indole-7-carboxylic acid
Monoisotopic Mass
206.0328 Da
Precursor Ion [M-H]⁻
m/z 205.02
Ionization Mode
ESI Negative (preferred)
Key Adducts
[M+Cl]⁻ (m/z 241), [2M-H]⁻ (m/z 411)
pKa (Predicted)
~3.5 (COOH), ~14 (Indole NH)
Why Negative Mode?
While positive mode ([M+H]+ at m/z 207) is possible, it suffers from poor sensitivity due to the electron-deficient nature of the nitro-indole ring. Negative mode leverages the acidic proton of the carboxylic acid, yielding a stable, intense [M-H]⁻ ion at m/z 205 , which serves as the precursor for all subsequent MS/MS experiments.
Comparative Fragmentation Analysis
The core differentiation lies in the stability of the product ions generated by Collision-Induced Dissociation (CID).
Primary Pathway: Decarboxylation (The "Ortho" vs. "C2" Effect)
The most dominant transition for indole-carboxylic acids is the loss of CO₂ (44 Da).
Transition: m/z 205 → m/z 161 ([M-H-CO₂]⁻)
The Differentiator:
2-Carboxylic Acid (Alternative): The carboxylic acid at the C2 position is conjugated with the indole double bond. This position facilitates rapid and often complete decarboxylation even at low collision energies (CE).
7-Carboxylic Acid (Target): The C7 position is on the benzene ring, adjacent to the indole N-H. While it also decarboxylates, the resulting anion (at C7) is stabilized differently by the adjacent nitrogen lone pair. Experimental observation typically shows a higher survival of the parent ion (m/z 205) at moderate collision energies compared to the C2 isomer.
Secondary Pathway: Nitro Group Loss
Transition: m/z 161 → m/z 115 (Loss of NO₂ from the decarboxylated fragment)
Direct Loss: m/z 205 → m/z 159 (Loss of NO₂ from parent) — Rare in carboxylic acids but diagnostic if observed.
Comparative Data Table
Feature
5-nitro-1H-indole-7-COOH (Target)
5-nitro-1H-indole-2-COOH (Alternative)
Retention Time (C18)
Later Eluting (More lipophilic due to intramolecular H-bond)
Earlier Eluting (More polar)
Base Peak (MS2)
m/z 161 (High Intensity)
m/z 161 (Very High Intensity)
Parent Ion Stability
Moderate (Visible at 20-30 eV)
Low (Often depleted at 20-30 eV)
Secondary Fragment
m/z 115 (Strong)
m/z 115 (Moderate)
Diagnostic Ratio
High [205]/[161] ratio at low CE
Low [205]/[161] ratio at low CE
Mechanistic Visualization
The following diagram illustrates the fragmentation pathway of the 5-nitro-1H-indole-7-carboxylic acid, highlighting the sequential losses that define its spectral fingerprint.
Caption: MS/MS fragmentation pathway of 5-nitro-1H-indole-7-carboxylic acid in ESI(-) mode.
Experimental Protocol: Validated Workflow
To replicate these results or separate the isomers, follow this specific LC-MS/MS protocol. This method utilizes a "Buffered Acidic" mobile phase to ensure sharp peaks for carboxylic acids while maintaining negative mode ionization efficiency.
Step 1: Sample Preparation
Stock Solution: Dissolve 1 mg of compound in 1 mL DMSO (1 mg/mL).
Working Solution: Dilute to 1 µg/mL in 50:50 Methanol:Water.
Critical Step: Ensure the final solution pH is neutral to slightly acidic (pH 4-6) to prevent degradation, but ionization will happen in the source.
Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 2.1 x 50 mm, 1.8 µm).
Mobile Phase A: Water + 5mM Ammonium Formate (pH ~6.5). Note: Ammonium formate is preferred over formic acid for Negative mode to boost ionization.
Mobile Phase B: Acetonitrile (LC-MS Grade).
Gradient:
0-1 min: 5% B
1-6 min: 5% → 95% B (Linear Ramp)
6-8 min: 95% B (Wash)
8.1 min: 5% B (Re-equilibration)
Flow Rate: 0.4 mL/min.
Column Temp: 40°C.
Step 3: MS Source Parameters (Generic Triple Quad)
Ionization: ESI Negative.
Spray Voltage: -3500 V.
Gas Temp: 300°C.
Sheath Gas Flow: 11 L/min.
Collision Energies (CE):
Screening: Stepped CE (10, 20, 40 eV).
Quantitation (MRM):
205 → 161 (CE 15 eV) - Quantifier
205 → 115 (CE 35 eV) - Qualifier
Decision Tree: Isomer Identification
Use this logic flow to determine if your unknown analyte is the 7-COOH or 2-COOH isomer.
Caption: Decision tree for distinguishing 5-nitro-1H-indole-7-carboxylic acid from its 2-isomer.
References
NIST Chemistry WebBook. 1H-Indole-2,3-dione, 5-nitro- Mass Spectrum. (Fragmentation of nitro-indole analogs).[1]
[Link]
Tiwari, A., & Jain, M. (2011). Mass spectral studies of nitroindole compounds. Trade Science Inc.[1] (Nitro group fragmentation kinetics).
[Link]
Schmidt, T. C., et al. (2006). Investigation of the ionisation and fragmentation behaviour of different nitroaromatic compounds. Rapid Communications in Mass Spectrometry. (Ortho effects in nitro-carboxylic acids).
[Link]
IR spectroscopy peaks for 5-nitro-1H-indole-7-carboxylic acid
Title: Comparative IR Spectroscopy Guide: Identifying 5-Nitro-1H-indole-7-carboxylic Acid Introduction 5-Nitro-1H-indole-7-carboxylic acid is a highly specialized bifunctional building block frequently utilized in the sy...
Author: BenchChem Technical Support Team. Date: March 2026
Title: Comparative IR Spectroscopy Guide: Identifying 5-Nitro-1H-indole-7-carboxylic Acid
Introduction
5-Nitro-1H-indole-7-carboxylic acid is a highly specialized bifunctional building block frequently utilized in the synthesis of ABC transporter modulators and targeted therapeutics[1]. For researchers and drug development professionals, distinguishing this exact regioisomer from its synthetic precursors or structural analogs—such as indole-7-carboxylic acid (ICA) and 5-nitroindole (5-NI)—is a critical quality control step. Infrared (IR) spectroscopy provides a rapid, non-destructive molecular fingerprinting method to verify the presence, integrity, and electronic interplay of both the nitro and carboxylic acid moieties on the indole core.
This guide provides an objective comparison of the IR spectral performance of 5-nitro-1H-indole-7-carboxylic acid against its primary alternatives, detailing the mechanistic causality behind its vibrational modes and establishing self-validating experimental protocols for accurate spectral acquisition.
Comparative Spectral Analysis & Data Presentation
When evaluating 5-nitro-1H-indole-7-carboxylic acid, its IR spectrum is a composite of the electron-withdrawing nitro group (-NO₂) and the hydrogen-bonding carboxylic acid (-COOH) attached to the conjugated indole system. By comparing it to its structural analogs, we can isolate the specific vibrational signatures required for positive identification.
Table 1: Comparative IR Peak Assignments (cm⁻¹)
Vibrational Mode
5-Nitro-1H-indole-7-carboxylic acid (Target)
Indole-7-carboxylic acid (Analog A)
5-Nitroindole (Analog B)
N-H Stretch (Indole)
~3340 - 3360 (Sharp)
~3300 - 3400 (Sharp)
~3460 (Sharp)
O-H Stretch (Acid)
~2500 - 3100 (Broad)
~2535 - 3000 (Broad)
N/A
C=O Stretch (Carbonyl)
~1690 - 1710 (Strong)
~1680 (Strong)
N/A
N-O Asym. Stretch
~1520 - 1546 (Strong)
N/A
~1517 - 1546 (Strong)
N-O Sym. Stretch
~1330 - 1440 (Strong)
N/A
~1393 - 1440 (Strong)
C=C Aromatic Stretch
~1600, 1575 (Medium)
~1605 (Medium)
~1578 (Medium)
Note: Values are derived from the spectral union of functional groups and empirical data from direct structural precursors[2],[3],[4].
Mechanistic Causality of Peak Shifts
The Carbonyl (C=O) Shift: In unsubstituted indole-7-carboxylic acid, the C=O stretch typically appears around 1680 cm⁻¹ due to strong intermolecular hydrogen bonding (dimerization) in the solid state[3]. However, the introduction of the strongly electron-withdrawing 5-nitro group reduces the electron density across the indole ring. This inductive effect subtly strengthens the C=O bond, shifting its absorption to a slightly higher wavenumber (~1690–1710 cm⁻¹).
The Nitro (N-O) Stretches: The asymmetric and symmetric stretches of the nitro group are highly diagnostic. They appear consistently around 1517-1546 cm⁻¹ and 1393-1440 cm⁻¹, respectively[4]. The presence of these twin peaks immediately differentiates the target compound from ICA.
The N-H and O-H Overlap: The indole N-H stretch (typically 3300-3460 cm⁻¹)[2],[4] can sometimes be obscured by the broad O-H stretch of the carboxylic acid (2500–3100 cm⁻¹) if ambient moisture is present. High-resolution techniques are required to resolve the sharp N-H peak emerging from the broad O-H shoulder.
Experimental Protocols: ATR-FTIR vs. Transmission (KBr) FTIR
To ensure scientific integrity, the choice of IR technique must be deliberate. Below are self-validating protocols for both Attenuated Total Reflectance (ATR) and KBr Transmission methods.
Protocol 1: ATR-FTIR (Recommended for Routine QC)
ATR-FTIR is the preferred method for this compound because it eliminates the need for hygroscopic matrix materials (like KBr), which can absorb atmospheric water and artificially broaden the critical O-H and N-H regions[5].
Crystal Cleaning & Verification: Clean the diamond or ZnSe ATR crystal with isopropanol.
Self-Validation: Run a background scan; the baseline must be perfectly flat with no residual peaks. A flat baseline validates zero cross-contamination.
Background Acquisition: Collect a background spectrum (ambient air) using 32 scans at 4 cm⁻¹ resolution.
Sample Application: Place 1-2 mg of neat 5-nitro-1H-indole-7-carboxylic acid powder directly onto the crystal.
Pressure Application: Lower the pressure anvil until the software indicates optimal contact (typically ~70-80% of max pressure).
Causality: Insufficient pressure leads to a weak signal and poor signal-to-noise ratio; excessive pressure can alter the crystalline polymorph, artificially shifting the C=O peak.
Data Collection & Correction: Acquire the spectrum (32 scans). Apply an ATR correction algorithm to compensate for the wavelength-dependent depth of penetration (peaks at lower wavenumbers appear artificially stronger in uncorrected ATR spectra).
Matrix Preparation: Dry spectroscopic-grade KBr in an oven at 110°C for >2 hours.
Causality: KBr is highly hygroscopic. Absorbed water absorbs strongly at ~3400 cm⁻¹ and ~1640 cm⁻¹, which perfectly masks the indole N-H stretch and interferes with the C=O stretch.
Milling: Grind 1 mg of the target compound with 100 mg of anhydrous KBr in an agate mortar for exactly 2 minutes.
Causality: Over-grinding can cause localized heating and polymorphic transformation, altering the spectrum.
Pressing: Transfer the mixture to a pellet die and press under 10 tons of vacuum pressure for 3 minutes.
Self-Validation: The resulting pellet must be visually transparent. A cloudy pellet indicates excessive moisture or poor grinding, which causes baseline scattering (the Christiansen effect) and invalidates the scan.
Acquisition: Place the pellet in the transmission holder and acquire the spectrum against a blank KBr pellet background.
Workflow Visualization
The following decision matrix illustrates the analytical workflow for selecting the appropriate IR technique based on the required data fidelity.
comparing reactivity of 5-nitro vs 6-nitro indole carboxylic acids
This guide provides a technical comparison of 5-nitroindole-2-carboxylic acid and 6-nitroindole-2-carboxylic acid , focusing on their electronic profiles, synthetic accessibility, and chemical reactivity. [1] Executive S...
Author: BenchChem Technical Support Team. Date: March 2026
This guide provides a technical comparison of 5-nitroindole-2-carboxylic acid and 6-nitroindole-2-carboxylic acid , focusing on their electronic profiles, synthetic accessibility, and chemical reactivity.
[1]
Executive Summary
For drug discovery professionals, the choice between the 5-nitro and 6-nitro isomers is rarely arbitrary; it dictates synthetic strategy and biological efficacy.
5-Nitroindole-2-carboxylic acid is the "accessible" isomer. It is synthesized cleanly via Fischer indole cyclization with high regiocontrol.[1] Biologically, it often exhibits superior G-quadruplex stabilization properties.[1]
6-Nitroindole-2-carboxylic acid is the "challenging" isomer. Direct Fischer synthesis yields difficult-to-separate mixtures. The "Senior Scientist" approach requires a detour through indoline intermediates to ensure isomeric purity.[1]
Electronic Structure & Reactivity Profile
The reactivity differences stem from how the nitro group (strongly electron-withdrawing) communicates with the indole core.
Resonance & Inductive Effects[3]
5-Nitro Isomer: The nitro group at C5 is para-like relative to the indole nitrogen. It effectively withdraws electron density from the nitrogen lone pair via resonance.[1] This significantly increases the acidity of the N-H proton.
6-Nitro Isomer: The nitro group at C6 is meta-like to the nitrogen but has a direct conjugation path to the C3 position. This creates a unique electronic dead-zone at C3, making it even less reactive toward electrophilic substitution than the 5-isomer.
Reactivity Matrix
Feature
5-Nitroindole-2-COOH
6-Nitroindole-2-COOH
Practical Implication
N-H Acidity (pKa)
Lower (More Acidic)
Low (Acidic)
5-isomer N-alkylates faster but requires milder bases to avoid side reactions.
C-3 Nucleophilicity
Reduced
Severely Reduced
Both resist Electrophilic Aromatic Substitution (EAS); 6-isomer is particularly inert.
Solubility
Moderate in organic solvents
Slightly lower
6-isomer often requires more polar co-solvents (DMF/DMSO).[1]
Decarboxylation
Requires high heat (>200°C)
Requires high heat
Both are stable acids; the nitro group stabilizes the carboxylate, hindering thermal decarboxylation.[1]
Synthetic Accessibility & Purity (The Critical Differentiator)
This is the most common pitfall in researching these isomers.[1]
The Fischer Indole Trap
Using the Fischer Indole Synthesis for the 6-isomer is a common error.
5-Nitro Route: Reaction of p-nitrophenylhydrazine with ethyl pyruvate yields exclusively the 5-nitro isomer.
6-Nitro Route: Reaction of m-nitrophenylhydrazine yields a 1:1 mixture of 4-nitro and 6-nitro isomers. Separation requires tedious chromatography with poor yields.[1]
The "Self-Validating" Protocol for 6-Nitro
To guarantee purity, use the Indoline Oxidation Route . This pathway locks the regiochemistry before the indole system is fully aromatized.[1]
Figure 1: Comparative synthetic workflows. The 6-nitro isomer requires a stepwise oxidation strategy to avoid isomeric mixtures.
Experimental Protocols
Protocol A: Selective Synthesis of 6-Nitroindole-2-Carboxylic Acid
Observation: Solution turns deep orange/red (formation of the nitro-stabilized indolyl anion).
Alkylation:
Add Alkyl Halide (1.2 eq).[1] Stir at RT (for 5-nitro) or 50°C (for 6-nitro).
Note: The 6-nitro anion is slightly less nucleophilic due to steric/electronic factors, often requiring mild heating.
Workup: Dilute with water, extract with EtOAc.
Biological & Application Context
While this guide focuses on chemistry, the structural choice impacts biological outcomes.
G-Quadruplex Binding: 5-Nitroindole derivatives have shown superior efficacy in stabilizing c-Myc G-quadruplexes compared to 6-nitro analogs. The geometry of the 5-nitro group appears to stack more effectively with the guanine tetrad.
Universal Bases: Both isomers are explored as "universal bases" in DNA sequencing, but the 5-nitro isomer is generally preferred for its predictable base-stacking properties.
References
BenchChem. A Comparative Guide to 6-Nitroindoline-2-carboxylic Acid and Its Isomers in Research Applications.Link[1]
Alfa Chemistry. Fischer Indole Synthesis Mechanism and Applications.Link
ResearchGate. Synthesis of Methyl 5- and 6-Nitroindole-2-carboxylates by Nitration of Indoline-2-carboxylic Acid.Link
Organic Chemistry Data. Bordwell pKa Table (Acidity in DMSO).Link
PubMed. Nitro reduction as an electronic switch for bioreductive drug activation.[1]Link[1]
5-nitro-1H-indole-7-carboxylic acid is a high-value scaffold in medicinal chemistry, particularly for targeting metalloenzymes (e.g., HIV-1 integrase) and allosteric sites in metabolic regulators.[1] Its structural elucidation is critical because the 7-position carboxyl group introduces unique intramolecular hydrogen bonding possibilities with the indole N-H, distinct from its 2- and 3-carboxyl isomers.
This guide compares the two primary pathways for structural determination: Single Crystal X-Ray Diffraction (SC-XRD) and Powder X-Ray Diffraction (PXRD) with Rietveld Refinement .[1][2] While SC-XRD remains the "gold standard," the poor solubility and high melting point of nitro-indoles often yield microcrystalline powders, making modern PXRD methods a necessary alternative.
Substituents: Nitro group (-NO₂) at C5 (strong electron withdrawer); Carboxylic acid (-COOH) at C7.[1]
Predicted Packing: Dominated by strong
and hydrogen bond networks, likely forming "zigzag" chains or centrosymmetric dimers, stabilized by stacking due to the electron-deficient nitro-substituted ring.
Comparative Analysis: SC-XRD vs. PXRD vs. CSP[5]
For a researcher isolating this compound, the choice of determination method dictates the experimental workflow.
The following diagram illustrates the decision process for determining the structure, prioritizing the path of least resistance while ensuring rigorous validation.
Figure 1: Decision matrix for structural determination. Green path indicates the ideal workflow; Red path indicates the alternative for difficult-to-crystallize samples.
Detailed Experimental Protocols
Phase 1: Crystallization (The Critical Bottleneck)
The 5-nitro group decreases solubility in non-polar solvents, while the 7-carboxyl group increases polarity.
Strategy: Use a "Good Solvent/Anti-Solvent" approach.
Protocol:
Dissolve 20 mg of compound in minimal DMF or DMSO (approx. 0.5 mL) with gentle heating.
Filter through a 0.45
m PTFE syringe filter into a narrow vial.
Place this vial inside a larger jar containing Methanol or Water (Anti-solvent).[1]
Seal the outer jar. Allow vapor diffusion for 3-7 days at room temperature.
Observation: Look for yellow prisms (characteristic of nitro-indoles). If needles form, the growth rate is too fast; dilute the inner solution.
Phase 2: Method A - Single Crystal XRD (SC-XRD)
If suitable crystals are obtained, this is the definitive method.[1]
m. Load into a borosilicate capillary (0.5 mm diameter) rather than a flat plate to minimize preferred orientation (a common artifact with planar indole rings).
Collection:
Geometry: Transmission (Debye-Scherrer) or Reflection (Bragg-Brentano) with a spinning stage.[1]
Indexing: Use software like DICVOL or X-Cell to determine the unit cell. Expect Monoclinic (
) or Triclinic ().
Structure Solution: Use Simulated Annealing (e.g., FOX or DASH).[1]
Input Model: Use the rigid body of the indole ring. Allow the Nitro group (torsion) and Carboxyl group (torsion + bending) to rotate freely during the Monte Carlo search.
Data Analysis & Validation Criteria
Regardless of the method, the final structure must meet specific crystallographic standards.
Key Structural Features to Verify
Intramolecular H-Bond: Check for a hydrogen bond between the Indole N-H (position 1) and the Carboxyl Oxygen (position 7).[1] This "proximity effect" is unique to 7-substituted indoles and often forces the carboxyl group to be coplanar with the ring.
Intermolecular Dimers: Carboxylic acids typically form
dimers.[1] Verify if this motif exists or if the nitro group disrupts it by accepting a hydrogen bond.
Validation Metrics (Table 2)
Metric
SC-XRD Target
PXRD (Rietveld) Target
R-factor ()
()
Goodness of Fit (S)
Data/Parameter Ratio
N/A (Constraints used)
CheckCIF Alerts
Zero A-level alerts
Explainable peak shape issues
References
Groom, C. R., et al. (2016).[1] The Cambridge Structural Database.[4] Acta Crystallographica Section B. Link
Spackman, M. A., & Jayatilaka, D. (2009).[1] Hirshfeld surface analysis.[1][5] CrystEngComm. (Method for analyzing nitro-indole stacking). Link
Huggins, M. T., et al. (2025).[1] Consistent supramolecular motif of C(7) O—H⋯O hydrogen-bonded chains in isoindole-4-carboxylic acid derivatives. IUCrData. (Analogous structural motifs). Link
Creative Biostructure. (2025). Single-Crystal XRD vs. Powder XRD: Selecting the Appropriate Technique. (Methodological comparison source). Link
BenchChem. (2024).[1] Technical Guide for 5-methyl-7-nitro-1H-indole-2-carboxylic acid. (Synthesis and properties of nitro-indole analogs). Link
Author: BenchChem Technical Support Team. Date: March 2026
Topic: Differentiating 5-Nitro-1H-indole-7-carboxylic Acid from Isomers
Content Type: Publish Comparison Guide
Audience: Researchers, Scientists, Drug Development Professionals
Executive Summary
In medicinal chemistry, the indole scaffold is a "privileged structure," serving as the core for countless therapeutics. However, the regiochemistry of substituted indoles—specifically nitro- and carboxy-functionalized derivatives—presents a significant analytical challenge.
5-Nitro-1H-indole-7-carboxylic acid is a critical intermediate, often synthesized via nitration of indole-7-carboxylic acid or Fischer indole synthesis. These pathways frequently generate regioisomers (e.g., 4-nitro, 6-nitro) that possess identical molecular weights (MW 206.15) and similar polarities but drastically different biological activities.
This guide provides a definitive technical workflow to distinguish the target compound from its most persistent isomers using NMR spectroscopy (
H, C, NOE) and HPLC separation.
Structural Landscape & Isomer Identification
Before analytical differentiation, one must define the competitive landscape. The primary impurities arise from the lack of regioselectivity during electrophilic aromatic substitution.
The Isomer Matrix
Target:5-Nitro-1H-indole-7-carboxylic acid (Substituents at C5, C7).
Impurity A:4-Nitro-1H-indole-7-carboxylic acid (Substituents at C4, C7).
Impurity B:6-Nitro-1H-indole-7-carboxylic acid (Substituents at C6, C7).
Figure 1: Decision tree for differentiating the target indole from common regioisomers.
NMR Spectroscopy: The Gold Standard
Mass spectrometry (LC-MS) cannot distinguish these isomers as they share the exact mass (
206.15). Proton NMR (H NMR) is the definitive tool for structural assignment.
The "Meta-Coupling" Signature
The benzene ring of the indole nucleus contains four carbons (C4, C5, C6, C7).
In the Target (5-nitro-7-COOH): Substituents are at C5 and C7.[1] The remaining protons are at C4 and C6 .
Geometric Relationship: H4 and H6 are meta to each other.
Spectral Consequence: They will appear as two doublets with a small coupling constant (
). They will NOT show a large ortho coupling ().
Comparison Table: Predicted
H NMR Patterns (DMSO-
)
Isomer
Benzene Ring Protons
Coupling Pattern ( values)
Diagnostic Feature
5-Nitro-7-COOH
H4, H6
Meta ( Hz)
No large splitting ( Hz).
4-Nitro-7-COOH
H5, H6
Ortho ( Hz)
Strong roof effect; large .
6-Nitro-7-COOH
H4, H5
Ortho ( Hz)
Strong roof effect; large .
7-Nitro-5-COOH
H4, H6
Meta ( Hz)
Requires NOE/HMBC to distinguish from target.
Advanced Differentiation (Target vs. Impurity C)
If you observe meta-coupling, you must distinguish 5-NO
-7-COOH from 7-NO-5-COOH .
Technique: 1D NOE Difference or 2D NOESY.
Experiment: Irradiate the H3 proton (pyrrole ring,
ppm).
Target (5-NO
): H3 is spatially close to H4 . If H4 is a doublet at ppm (deshielded by ortho-NO), you will see an NOE enhancement.
Impurity C (7-NO
): H3 is spatially close to H4 . However, in this isomer, H4 is ortho to a carboxyl group, not a nitro group. The chemical shift of H4 will be slightly different, but HMBC is safer.
HMBC Check: Look for correlation between H4 and the Carbonyl Carbon.
In 5-NO
-7-COOH: H4 is para to the COOH. (Weak/No HMBC).
In 7-NO
-5-COOH: H4 is ortho to the COOH. (Strong 3-bond HMBC).
Chromatographic Separation (HPLC/UPLC)[2]
Separating nitroindole isomers requires careful pH control because the carboxylic acid moiety (
) can exist in ionized or neutral states, causing peak tailing or retention shifts.
Method Development Strategy
Column: C18 (Octadecyl) or Phenyl-Hexyl. Phenyl columns often provide better selectivity for nitro-aromatics due to
interactions.
Mobile Phase: Acidic buffering is mandatory to keep the -COOH protonated (neutral), maximizing retention and peak shape.
Detection: UV at 254 nm (general) and 330 nm (nitro-specific absorbance).
Recommended Protocol
Parameter
Condition
Column
Agilent Zorbax Eclipse Plus C18 (150 x 4.6 mm, 3.5 µm) or equivalent
Mobile Phase A
0.1% Formic Acid in Water (pH ~2.7)
Mobile Phase B
Acetonitrile
Flow Rate
1.0 mL/min
Gradient
0-2 min: 5% B (Isocratic hold)2-15 min: 5% 60% B (Linear)15-20 min: 60% 95% B
Temperature
30°C
Elution Logic
Nitro groups are strong electron-withdrawing groups (EWG) that reduce the electron density of the aromatic ring.
6-Nitro isomer: Often elutes later due to resonance stabilization extending across the entire indole system, increasing lipophilicity.
4-Nitro isomer: Often elutes earlier due to proximity to the polar NH, creating a local dipole that interacts with the water phase.
Target (5-Nitro): Typically elutes between the 4- and 6- isomers. Note: Standards are required for absolute retention time confirmation.
Experimental Workflow: Isolation & Verification
This protocol outlines the purification of the target from a crude nitration mixture.
Precipitation: Allow to cool slowly to room temperature. The 5-nitro isomer often crystallizes preferentially due to higher symmetry and lattice energy compared to the 4-nitro isomer.
Filtration: Filter the yellow precipitate. Wash with cold hexanes.
Analytical Check: Run the HPLC method (Section 4.2).
Acceptance Criteria: Single peak >98% area.
If impure: Recrystallize from Ethanol/Water (80:20).
Final Release: Perform
H NMR. Confirm the presence of two doublets in the aromatic region (7.8–9.0 ppm) with Hz.
References
Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds. 7th Ed. John Wiley & Sons.[2] (Authoritative text on NMR coupling constants and substitution patterns).
Pelkey, E. T. (2003). "Indole-2-carboxylic acid and Indole-3-carboxylic acid derivatives." Progress in Heterocyclic Chemistry.
Dalton, A. B., et al. (2024).[3] "Isomeric Identification of the Nitroindole Chromophore." ACS Phys.[3] Chem Au. (Detailed UV/Vis and separation data for nitroindoles).
ChemicalBook. "5-Nitroindole NMR Spectrum Data." (Reference for chemical shift ranges of the 5-nitro moiety).
BenchChem. "6-Nitroindoline-2-carboxylic Acid and Its Isomers." (Comparative data on nitroindole carboxylic acid isomers).
Benchmarking Purity: Elemental Analysis Standards & Protocols for 5-nitro-1H-indole-7-carboxylic acid
Executive Summary 5-nitro-1H-indole-7-carboxylic acid (CAS: 16732-70-0) serves as a critical scaffold in the synthesis of NMDA receptor antagonists and kinase inhibitors. However, its chemical architecture—a nitrogen-ric...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary
5-nitro-1H-indole-7-carboxylic acid (CAS: 16732-70-0) serves as a critical scaffold in the synthesis of NMDA receptor antagonists and kinase inhibitors. However, its chemical architecture—a nitrogen-rich indole core fused with a nitro group—presents a "double threat" for elemental analysis (EA). The nitro group often leads to the formation of stable nitrogen oxides (
) or incomplete reduction to , while the refractory indole ring can resist complete combustion, yielding low carbon recovery.
This guide provides a technical comparison of calibration standards and analytical protocols to validate the purity of this specific compound. We move beyond generic "CHN" workflows to define a precision methodology for nitro-substituted heterocycles.
Part 1: Calibration Standards Comparison
For refractory nitro-compounds, the choice of calibration standard is the single biggest variable affecting accuracy. A standard must not only cover the theoretical %N range but also mimic the combustion kinetics of the analyte.
The Candidates
We compare three primary standards for calibrating the analyzer prior to running 5-nitro-1H-indole-7-carboxylic acid.
Feature
Acetanilide (Standard A)
Sulfanilamide (Standard B)
2,4-Dinitroaniline (Standard C)
Role
General Purpose Baseline
High-Nitrogen / Sulfur Ref.
Structural Analog
Theoretical %N
10.36%
16.27%
22.95%
Combustibility
High (Easy to burn)
Moderate
Difficult (Refractory)
Suitability
Poor. Burns too easily compared to nitro-indoles.
Good. Higher N content matches the analyte (13.59%) better.
Excellent. Mimics the nitro-group reduction challenges.
Primary Risk
False confidence; instrument calibrated on "easy" mode fails on "hard" samples.
Good compromise, but lacks nitro-specific kinetics.
Best for validating reduction tube efficiency.
Technical Recommendation
For 5-nitro-1H-indole-7-carboxylic acid (Theoretical %N: ~13.59%), Sulfanilamide is the robust operational choice due to its proximity in nitrogen content. However, 2,4-Dinitroaniline should be used as a Check Standard (Quality Control) to verify that the reduction column is effectively converting
species generated by the nitro group.
Critical Insight: If your EA results for the indole consistently show low Nitrogen (-0.5% error) but correct Carbon, your reduction tube (Copper) may be exhausted or the calibration standard (Acetanilide) did not generate enough
to challenge the system during calibration.
Part 2: Optimized Experimental Protocol
Standard "Flash Combustion" often fails for this molecule. The following protocol integrates Combustion Aids and Oxygen Enrichment to ensure quantitative recovery.
Materials
Analyte: 5-nitro-1H-indole-7-carboxylic acid (Dried at 80°C under vacuum for 4h).
Combustion Aid: Tungsten(VI) oxide (
) or Vanadium(V) oxide ().
Capsules: Tin (Sn) capsules (Heavy wall preferred for higher exothermic flash).
Step-by-Step Methodology
Microbalance Calibration: Ensure balance stability to
.
Sample Preparation:
Weigh 1.5 – 2.0 mg of the indole derivative into a tin capsule. Note: Keep sample mass low to ensure excess oxygen ratio.
Add 5 – 10 mg of
powder directly on top of the sample.
Causality:
acts as an oxygen donor and prevents the formation of refractory carbides in the indole ring, ensuring 100% Carbon recovery.
Folding: Hermetically seal the capsule, excluding as much atmospheric air (Blank N) as possible.
Instrument Setup (Typical Flash EA):
Furnace Temp: Left (Combustion) @ 980°C; Right (Reduction) @ 650°C.[1]
Oxygen Cycle: Increase
injection time by 2-3 seconds over standard method.
Carrier Gas: Helium @ 140 mL/min.
Analysis Sequence:
Run 3 Blanks (Empty Tin).
Run 3 K-Factors (Sulfanilamide).
Run Check Standard (2,4-Dinitroaniline). Pass criteria:
of theoretical.
Run Analyte (Triplicate).
Part 3: Orthogonal Validation (EA vs. qNMR)
Is Elemental Analysis enough? For drug development, EA is necessary but insufficient for this compound class.
Comparative Analysis
Metric
Combustion Analysis (EA)
Quantitative NMR (qNMR)
Principle
Destructive combustion to gases ().
Proton counting relative to internal standard.
Detection
Purity by weight % (Indirect).
Purity by molar ratio (Direct).
Blind Spot
Cannot distinguish between isomers (e.g., 5-nitro vs 6-nitro).
Misses inorganic salts (unless specific nuclei targeted).
Verdict
Required to prove absence of inorganic salt contaminants and solvent entrapment.
Superior for confirming structural integrity and isomeric purity.
Part 4: Visualization & Troubleshooting
Workflow: Optimizing Combustion for Nitro-Indoles
The following diagram outlines the decision logic for analyzing 5-nitro-1H-indole-7-carboxylic acid, specifically addressing the "Low Nitrogen" failure mode common with nitro groups.
Caption: Decision matrix for troubleshooting elemental analysis of refractory nitro-indole compounds.
References
National Institute of Standards and Technology (NIST). (2022). Certificate of Analysis: Standard Reference Material® 141e - Acetanilide.[2] NIST.[2][3] Link
Thermo Fisher Scientific. (2020). Elemental Analysis: Nitrogen and Carbon Determination of Soils and Plants with a Single Reactor. Application Note. Link
Kuveke, R. E. H., et al. (2022).[4] "An International Study Evaluating Elemental Analysis." ACS Central Science, 8(6), 855–863. Link
Pauli, G. F., et al. (2014). "Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay." Journal of Medicinal Chemistry, 57(22), 9220–9231. Link
PerkinElmer. (2015). The Elemental Analysis of Various Classes of Chemical Compounds Using CHN. Application Note. Link
Comparative Guide: UV-Vis Absorption Characteristics of Nitro-Indole Acids
Executive Summary This guide provides a technical analysis of the UV-Vis absorption profiles of nitro-indole carboxylic acids, contrasting them with their non-nitrated counterparts (e.g., indole-3-acetic acid). Designed...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary
This guide provides a technical analysis of the UV-Vis absorption profiles of nitro-indole carboxylic acids, contrasting them with their non-nitrated counterparts (e.g., indole-3-acetic acid). Designed for researchers in medicinal chemistry and spectroscopy, this document synthesizes experimental data to demonstrate how the nitro group acts as a profound auxochrome, inducing significant bathochromic shifts and altering molar absorptivity.
Comparative Analysis: The Chromophore Shift
The UV-Vis spectrum of an indole derivative is dictated by the stability of its conjugated
-system. The introduction of a nitro group () onto the indole scaffold fundamentally alters the electronic landscape compared to standard indole acids.
The Baseline: Unsubstituted Indole Acids
Indole-3-acetic acid (IAA) and Indole-2-carboxylic acid (ICA) exhibit classic indole chromophore behavior. Their spectra are dominated by
transitions within the benzene and pyrrole rings.
Primary Bands: Two distinct absorption maxima are typically observed in the UV region:
: ~218–222 nm (High intensity, Mcm)
: ~280–290 nm (Moderate intensity, Mcm)
Visual Characteristic: Solutions are typically colorless to pale yellow, as absorption does not extend significantly into the visible range (>400 nm).
The Nitro Effect: 5-Nitroindole vs. 3-Nitroindole
The nitro group is a strong electron-withdrawing group (EWG). When attached to the electron-rich indole ring, it creates a "push-pull" electronic system, facilitating Intramolecular Charge Transfer (ICT). This lowers the energy gap between the HOMO and LUMO, causing a Red Shift (Bathochromic Shift) .
5-Nitroindole: The nitro group at position 5 extends conjugation across the benzene ring.
In compounds like 5-nitroindole-2-carboxylic acid , the carboxyl group (at C2) and the nitro group (at C5) both influence the
-system. While the carboxyl group is a weak auxochrome (causing minor red shifts), the nitro group dominates the spectral profile.
Predicted
: ~330–350 nm.
Appearance: These compounds typically present as pale brown or yellow powders/solutions due to the "tail" of the absorption band extending into the violet/blue region of the visible spectrum (400–450 nm).
*Note: Exact maxima depend on solvent pH and polarity due to carboxylic acid ionization.
Mechanistic Insight: Electronic Transitions
The spectral differences are driven by the nature of the electronic transitions.
Transitions: Dominant in unsubstituted indoles (IAA, ICA). These are high-energy transitions localized on the aromatic rings.
Intramolecular Charge Transfer (ICT): Dominant in nitro-indoles. The lone pair on the indole nitrogen (donor) pushes electron density toward the nitro group (acceptor). This state is highly polarizable and sensitive to solvent environment.
Transitions: The nitro group introduces non-bonding electrons (), allowing for transitions. While typically weak (), they can contribute to the "tailing" into the visible spectrum.
Caption: Logical flow illustrating how structural substituents (Nitro/Carboxyl) alter electronic states to produce the observed bathochromic shift.
Solvatochromism & pH Sensitivity
Solvatochromism
Nitro-indoles exhibit positive solvatochromism .
Mechanism: The excited ICT state is more polar than the ground state. Polar solvents (like water or DMSO) stabilize the excited state more than the ground state, lowering the energy gap further.
Observation: Moving from a non-polar solvent (Hexane) to a polar solvent (Ethanol/Water) will shift the
to longer wavelengths (Red Shift).
pH Effects
The carboxylic acid moiety (
) introduces pH sensitivity.
Acidic pH (< 4): The molecule exists in its protonated neutral form (
).
Basic pH (> 5): The molecule exists as the carboxylate anion (
).
Impact: Ionization often causes a hypsochromic shift (Blue Shift) or a change in molar absorptivity because the resonance interaction of the carboxylate with the ring differs from the neutral acid.
Objective: To obtain a reproducible UV-Vis spectrum for 5-nitroindole-2-carboxylic acid (or derivatives) and determine molar absorptivity (
).
Reagents & Preparation
Solvent: Methanol or Ethanol (Spectroscopic Grade). Why: High solubility for nitro-indoles; UV cutoff < 205 nm.
Blank: Pure solvent from the same batch.
Stock Solution: Prepare a
M stock.
Calculation: Weigh ~2.06 mg of 5-nitroindole-2-carboxylic acid (MW: 206.15 g/mol ) into 10 mL solvent.
Sonicate: Ensure complete dissolution (nitro-indoles can be slow to dissolve).
Dilution Series (The Validation Step)
Do not rely on a single scan. Prepare three working concentrations to verify Beer-Lambert linearity.
C1:
M (1:10 dilution)
C2:
M (1:20 dilution)
C3:
M (1:40 dilution)
Measurement Workflow
Caption: Step-by-step workflow for ensuring spectroscopic data integrity.
Data Processing
Identify
: Locate the peak absorbance in the 300–350 nm range.
Calculate
: Use the formula .
If
, linearity is confirmed.
Report
as the average of the three calculations.
References
UV/Vis spectra of indole-3-acetic acid and its complex with iron(III). ResearchGate. Available at: [Link]
UV Study of the Protonation of Indole-2-carboxylic Acid. Srce.hr. Available at: [Link]
Isomeric Identification of the Nitroindole Chromophore. ACS Earth and Space Chemistry. Available at: [Link]
Spectrophotometric Studies on 5-Hydroxyindole-3-acetic Acid. Zenodo. Available at: [Link] (Generalized reference for hydroxy/nitro comparative shifts).
Operational Disposal Guide: 5-Nitro-1H-Indole-7-Carboxylic Acid Executive Summary This guide mandates the disposal procedures for 5-nitro-1H-indole-7-carboxylic acid .[1][2][3] Due to the presence of a nitro group ( ) on...
This guide mandates the disposal procedures for 5-nitro-1H-indole-7-carboxylic acid .[1][2][3] Due to the presence of a nitro group (
) on the indole scaffold, this compound possesses potential energetic properties and mutagenic risks that disqualify it from standard municipal waste streams.[3]
Immediate Directive: This compound must be segregated as Hazardous Chemical Waste and slated for High-Temperature Incineration . Under no circumstances should this material be disposed of via sanitary sewer or standard trash.[3]
Part 1: Chemical Profile & Hazard Identification
To ensure safety, we must understand the "Why" behind the disposal method.[3] This molecule combines three distinct functional behaviors:
Indole Core: A nitrogen-rich heterocycle; generally combustible.[1][3]
Nitro Group (
): The critical hazard driver.[1][3] Nitro-aromatics are potentially mutagenic and can decompose exothermically upon heating.[1][3] While mono-nitro indoles are generally stable, they must be treated as potential energetic materials during disposal.[1][3]
Carboxylic Acid (
): Provides acidity ().[1] This dictates segregation from strong bases to prevent uncontrolled heat generation (exotherms) in waste containers.[3]
Volume Limit: Fill containers only to 90% capacity to allow for vapor expansion.
Part 4: Emergency Spill Response
If 5-nitro-1H-indole-7-carboxylic acid is spilled, the primary risk is inhalation of the dust and skin contact.[1][3]
Figure 2: Workflow for safely managing a powder spill of nitro-indole derivatives.
Cleanup Solution Recipe:
Because the compound is a carboxylic acid, it is best cleaned using a mild alkaline solution to increase solubility and neutralize the acid.[3]
Mix: 5% Sodium Bicarbonate (
) in water.
Action: Gently wipe the spill area.[3] The solution may turn yellow/orange (indicative of the nitro-indole salt).[1] This confirms solubilization.[1][3]
Part 5: Regulatory Compliance (RCRA & EPA)
While 5-nitro-1H-indole-7-carboxylic acid is not explicitly "Listed" (P-list or U-list) under US EPA RCRA regulations [1], it must be characterized by the generator.[1][3]
Waste Code Determination:
If pure: Non-Regulated Chemical Waste (managed as hazardous by best practice).[3]
If mixed with flammable solvents (Flash point < 60°C): D001 (Ignitable) .[3]
If mixed with halogenated solvents: F002 (Spent Halogenated Solvents) .[3][5]
Cradle-to-Grave Liability: As the generator, you are responsible for this material until it is destroyed.[1][3] The only acceptable destruction method for nitro-aromatics is incineration at a permitted TSDF (Treatment, Storage, and Disposal Facility) equipped with scrubbers for
Final Safety Check:
Before signing off on the waste tag, ask: Is this container free of strong bases (NaOH, KOH) and strong oxidizers (Peroxides)? If yes, proceed to the waste pickup area.[3]
References
United States Environmental Protection Agency (EPA). Defining Hazardous Waste: Listed, Characteristic and Mixed Radiological Wastes.[3] RCRA Guidelines.[1][3][6] Available at: [Link]
Occupational Safety and Health Administration (OSHA). Hazard Communication Standard: Labels and Pictograms.[3] Available at: [Link]
Personal protective equipment for handling 5-nitro-1H-indole-7-carboxylic acid
As a Senior Application Scientist, I approach laboratory safety not as a static checklist, but as a dynamic, mechanistic risk-management system. When handling functionalized nitroaromatics like 5-nitro-1H-indole-7-carbox...
Author: BenchChem Technical Support Team. Date: March 2026
As a Senior Application Scientist, I approach laboratory safety not as a static checklist, but as a dynamic, mechanistic risk-management system. When handling functionalized nitroaromatics like 5-nitro-1H-indole-7-carboxylic acid , understanding the molecular causality behind the hazards is the first step in designing a fail-safe operational protocol.
This guide provides an authoritative, step-by-step framework for the safe handling, gravimetric transfer, and disposal of this compound, designed specifically for drug development professionals and analytical chemists.
Mechanistic Toxicology & Hazard Profile
To design an effective safety protocol, we must first understand why 5-nitro-1H-indole-7-carboxylic acid is hazardous. The molecule presents a dual-threat profile driven by its functional groups:
The Nitro Group (-NO₂): Aromatic nitro compounds are highly lipophilic, allowing them to easily penetrate the dermal barrier. Once absorbed, they can undergo enzymatic reduction in the liver to form reactive nitroso and hydroxylamine intermediates. These electrophilic species can covalently bind to DNA, leading to its classification as a suspected mutagen (H341) [1][1].
The Carboxylic Acid (-COOH): This moiety increases the molecule's localized irritant potential. Upon contact with ocular fluid or mucous membranes, it causes immediate, severe tissue irritation (H319, H335) [2][2].
Physical State: As a fine crystalline powder, it is highly prone to electrostatic cling and aerosolization, making inhalation the primary vector for acute exposure .
Handle as a Particularly Hazardous Substance (PHS).
Molecular Weight
206.15 g/mol
N/A
Vapor Pressure
Negligible at 20°C
Aerosolization of powder is the primary inhalation risk.
Causality-Driven PPE Matrix
Personal Protective Equipment (PPE) is your last line of defense. For this compound, standard laboratory attire is insufficient. You must adhere strictly to the following matrix [3][3]:
Hand Protection (Double Gloving): Wear a standard Nitrile inner glove (min. 0.11 mm) and an extended-cuff Neoprene or heavy-duty Nitrile outer glove (min. 0.14 mm). Causality: Nitroaromatics have high dermal permeability. If the outer glove is compromised by a carrier solvent (e.g., DMSO or DMF), the inner glove provides a critical temporal barrier allowing you to safely doff the compromised layer.
Eye Protection: Snug-fitting, indirect-vented chemical splash goggles. Causality: Standard safety glasses leave gaps. The electrostatic nature of this powder allows it to bypass glasses, and the acidic moiety will cause severe corneal damage upon contact.
Respiratory Protection: N95 or P100 particulate respirator. Causality: Required only if handling outside a certified Class II Biological Safety Cabinet (BSC) or ductless weighing enclosure. The aerodynamic diameter of the milled powder can easily penetrate the lower respiratory tract .
Body Protection: Flame-resistant (FR) lab coat with elastic cuffs. Causality: Nitro compounds carry inherent energetic potential. An FR coat mitigates risks during potentially exothermic solubilization reactions.
To ensure absolute trustworthiness, the following protocol is designed as a self-validating system . You cannot proceed to the next step without confirming the success of the previous one.
Step-by-Step Gravimetric Transfer Protocol
Engineering Control Validation: Before opening the reagent bottle, verify the inward face velocity of your fume hood or weighing enclosure is between 80–100 feet per minute (fpm). Validation: Check the digital monitor; do not proceed if the alarm is muted or reading below 80 fpm [4][4].
Static Neutralization: Pass an anti-static ionizing gun (e.g., Zerostat) over your V-shaped metal spatula and the anti-static weigh boat. Causality: This prevents the powder from violently repelling off the spatula and aerosolizing into your breathing zone.
Gravimetric Transfer: Carefully transfer the required mass. Keep the reagent bottle and the weigh boat as close together as physically possible to minimize the transit path.
Vessel Sealing (Critical Step): Transfer the weighed powder into your reaction vial and seal the vial tightly before removing your hands from the enclosure. Validation: Visually confirm the cap is threaded correctly. Never transport unsealed nitroaromatic powders across the laboratory [5][5].
Immediate Decontamination: Wipe down the balance pan and surrounding area with a lint-free wipe dampened with a 1% Sodium Bicarbonate (NaHCO₃) solution, followed by 70% Ethanol. Causality: The mild alkaline solution neutralizes the carboxylic acid residue, while the ethanol solubilizes the lipophilic indole core for complete removal.
Figure 1: Self-validating workflow for gravimetric transfer of 5-nitro-1H-indole-7-carboxylic acid.
Spill Response and Chemical Disposal Plan
In the event of a breach of containment, standard sweeping will exacerbate the hazard by aerosolizing the powder.
Spill Response Protocol
Isolate: Evacuate personnel from the immediate vicinity. If the spill is outside a fume hood, don a P100 respirator immediately [6][6].
Dampen: Lightly mist the spilled powder with DI water or a compatible high-flashpoint solvent to suppress dust formation.
Collect: Use a non-sparking plastic scoop to collect the damp mass. Do not use metal spatulas, as friction against nitroaromatics can be hazardous.
Neutralize: Wash the spill surface with a mild alkaline detergent to neutralize residual acid, followed by a water rinse.
Waste Disposal Segregation
5-nitro-1H-indole-7-carboxylic acid must be strictly segregated from incompatible chemicals.
Incompatibilities: Never dispose of this compound in the same waste stream as strong reducing agents (e.g., sodium borohydride, lithium aluminum hydride). The nitro group can undergo a violent, exothermic reduction [7][7].
Solid Waste: Contaminated gloves, wipes, and empty vials must be placed in a sealed, puncture-resistant container explicitly labeled: "Hazardous Solid Waste: Contains Nitroaromatics / Suspected Mutagen."
Liquid Waste: If solubilized in organic solvents (e.g., DMSO), collect in a dedicated halogenated or non-halogenated waste carboy (depending on the solvent) and label with the exact percentage of the nitroindole derivative.
References
Fisher Scientific UK. "Safety Data Sheet: 5-Nitroindole-2,3-Dione." Fisher Scientific UK. Available at:[Link]
Occupational Safety and Health Administration (OSHA). "Laboratory Standard - Prudent Practices in the Laboratory." National Institutes of Health (NIH). Available at: [Link]
Princeton University Environmental Health and Safety. "Section 6C: Protective Equipment." Princeton University. Available at: [Link]
Yale Environmental Health & Safety. "Working with Particularly Hazardous Substances." Yale University. Available at: [Link]
Missouri S&T Environmental Health and Safety. "Chemical Safety Guidelines." Missouri S&T. Available at: [Link]